Product packaging for Piperidine-3-carbothioamide(Cat. No.:)

Piperidine-3-carbothioamide

Cat. No.: B15301108
M. Wt: 144.24 g/mol
InChI Key: RKQQPWMQPZQNDN-UHFFFAOYSA-N
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Description

Piperidine-3-carbothioamide (CAS: 172261-29-9) is a chemical compound with the molecular formula C 6 H 12 N 2 S and a molecular weight of 144.24 g/mol [ citation:1 ]. It is a versatile piperidine-based building block featuring a carbothioamide functional group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules. While specific biological data for the carbothioamide is limited, closely related piperidine-3-carboxamide derivatives have demonstrated significant research value in pharmacological studies. These analogues are investigated as potential therapeutic agents due to their ability to interact with key biological targets. For instance, piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K , a key enzyme in bone resorption, showing promise in in vitro and in vivo models for the treatment of osteoporosis [ citation:2 ]. In other studies, the N-arylpiperidine-3-carboxamide scaffold has been found to induce senescence-like phenotypes in human melanoma cells, highlighting its potential as a starting point for developing anticancer agents [ citation:5 ]. The piperidine ring is a common pharmacophore in drug discovery, and the thioamide group in this compound offers a unique site for chemical modification and interaction with biological systems, making it a compound of interest for exploring new structure-activity relationships. Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2S B15301108 Piperidine-3-carbothioamide

Properties

IUPAC Name

piperidine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2S/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQQPWMQPZQNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Piperidine-3-carbothioamide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of piperidine-3-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. The document details the synthetic pathways, experimental protocols, and potential derivatization strategies. Furthermore, it explores the biological context of structurally related compounds, offering insights into potential mechanisms of action.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. This compound, in particular, represents a versatile building block for the synthesis of more complex molecules and may possess intrinsic pharmacological properties. This guide outlines a robust synthetic approach to this target molecule and its potential analogues.

Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step process commencing from a readily available starting material, 3-cyanopyridine. The overall synthetic workflow is depicted below.

G 3-Cyanopyridine 3-Cyanopyridine Piperidine-3-carbonitrile Piperidine-3-carbonitrile 3-Cyanopyridine->Piperidine-3-carbonitrile Hydrogenation This compound This compound Piperidine-3-carbonitrile->this compound Thionation

Caption: Overall synthetic workflow for this compound.

The initial step involves the catalytic hydrogenation of 3-cyanopyridine to yield piperidine-3-carbonitrile. Subsequently, the nitrile functional group is converted to a thioamide to afford the final product.

Experimental Protocols

Synthesis of Piperidine-3-carbonitrile via Catalytic Hydrogenation of 3-Cyanopyridine

The reduction of 3-cyanopyridine to piperidine-3-carbonitrile can be achieved through catalytic hydrogenation. Various catalysts can be employed for this transformation, with rhodium on carbon being a particularly effective option.

General Procedure:

  • In a high-pressure reactor, a solution of 3-cyanopyridine in an appropriate solvent (e.g., methanol, ethanol, or acetic acid) is prepared.

  • A catalytic amount of a hydrogenation catalyst (e.g., 5% Rh/C or Platinum(IV) oxide) is added to the solution.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.

  • The reaction mixture is stirred at a specified temperature and pressure for a designated time until the reaction is complete, as monitored by techniques such as TLC or GC-MS.

  • Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield the crude piperidine-3-carbonitrile, which can be further purified by distillation or chromatography if necessary.

Starting MaterialCatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)
3-Cyanopyridine5% Rh/CMethanol25100024>95
3-CyanopyridinePtO₂Acetic Acid25506~90

Note: The reaction conditions should be optimized for the specific scale and equipment used.

Synthesis of this compound from Piperidine-3-carbonitrile

The conversion of the nitrile group of piperidine-3-carbonitrile to a carbothioamide can be accomplished using various thionating agents. A well-established method involves the reaction with hydrogen sulfide in the presence of a base. The following protocol is adapted from the synthesis of the isomeric piperidine-4-carbothioamide hydrochloride.

Adapted Experimental Protocol:

  • To a solution of piperidine-3-carbonitrile hydrochloride in a suitable solvent such as ethanol, a catalytic amount of a base (e.g., triethylamine or di-n-butylamine, approximately 1-5 mol%) is added.

  • The mixture is transferred to a pressure reactor and heated to a temperature between 40-80°C.

  • Hydrogen sulfide gas is introduced into the reactor to a pressure of approximately 4 bar.

  • The reaction is stirred at the elevated temperature for several hours (e.g., 5-12 hours) until completion, which can be monitored by TLC or LC-MS.

  • After cooling the reactor to room temperature, the excess hydrogen sulfide is safely vented.

  • The reaction mixture is then cooled further (e.g., to 10°C) to promote precipitation of the product.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Starting MaterialReagentsBase (mol%)SolventTemperature (°C)Pressure (bar)Time (h)Yield (%)
Piperidine-3-carbonitrile HClH₂STriethylamine (5%)Ethanol60412~91 (expected)
Piperidine-3-carbonitrile HClH₂SDi-n-butylamine (5%)Ethanol60412~92 (expected)

Note: These yields are based on the reported synthesis of the 4-isomer and may vary for the 3-isomer.

Characterization Data of Related Compounds

Piperidine-3-carboxamide:

  • ¹H NMR (400 MHz, MeOD): δ 3.15 – 3.07 (m, 1H), 2.95 (td, J = 11.8, 2.9 Hz, 1H), 2.78 (dd, J = 11.8, 9.6 Hz, 1H), 2.56 – 2.45 (m, 2H), 1.95 – 1.85 (m, 1H), 1.76 – 1.66 (m, 1H), 1.64 – 1.50 (m, 2H).[1]

  • ¹³C NMR (101 MHz, MeOD): δ 179.9, 50.1, 47.1, 44.9, 29.1, 27.2.[1]

Derivatives of this compound

The this compound core offers multiple points for derivatization to explore structure-activity relationships and develop new chemical entities.

G cluster_0 Derivatization Strategies This compound Core This compound Core N-Alkylation/Arylation N-Alkylation/Arylation This compound Core->N-Alkylation/Arylation At Piperidine Nitrogen Thioamide Modification Thioamide Modification This compound Core->Thioamide Modification At Thioamide Moiety

Caption: Potential sites for derivatization of the core structure.

  • N-Substitution: The secondary amine of the piperidine ring is a prime site for modification. Reductive amination with various aldehydes and ketones, or N-arylation reactions, can introduce a wide range of substituents.

  • Thioamide Modifications: The thioamide group can be alkylated to form thioimidates or can participate in cyclization reactions to form thiazoles and other sulfur-containing heterocycles.

Biological Context and Potential Signaling Pathways

While the specific biological activity of this compound is not extensively documented, its carboxamide analogue has been identified as a potent inhibitor of the proteasome, particularly in the context of antimalarial drug discovery. The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of damaged or unnecessary proteins. Inhibition of this pathway can lead to the accumulation of these proteins, ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells or pathogens.

The Ubiquitin-Proteasome Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, a potential target for this compound and its derivatives.

G cluster_0 Ubiquitination cluster_1 Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 TargetProtein Target Protein E3->TargetProtein Ub Ubiquitin Ub->E1 ATP PolyUbProtein Polyubiquitinated Protein TargetProtein->PolyUbProtein Polyubiquitination Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptides Proteasome->Peptides Inhibition Inhibition by This compound (Hypothesized) Inhibition->Proteasome

Caption: Hypothesized inhibition of the ubiquitin-proteasome pathway.

This pathway involves the sequential action of three enzymes (E1, E2, and E3) to attach a chain of ubiquitin molecules to a target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. It is hypothesized that this compound and its derivatives may exert their biological effects by inhibiting the catalytic activity of the proteasome, leading to cell cycle arrest and apoptosis.

Conclusion

This technical guide provides a foundational framework for the synthesis and exploration of this compound and its derivatives. The outlined synthetic route is robust and adaptable, and the provided experimental protocols offer a starting point for laboratory-scale preparation. The potential for this scaffold to interact with the ubiquitin-proteasome pathway suggests a promising avenue for future research in drug discovery, particularly in the fields of oncology and infectious diseases. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of this class of compounds.

References

An In-depth Technical Guide on the Chemical Properties of Piperidine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-3-carbothioamide is a heterocyclic compound of interest in medicinal chemistry due to the established biological significance of both the piperidine scaffold and the carbothioamide functional group. The piperidine ring is a prevalent structural motif in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. The carbothioamide group, a bioisostere of the amide bond, can enhance metabolic stability and modulate biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and predicted physicochemical and spectroscopic data. Detailed experimental protocols for its preparation are outlined, and its potential biological relevance is discussed in the context of related piperidine-containing compounds.

Chemical Structure and Properties

This compound possesses a six-membered saturated heterocycle containing a nitrogen atom, with a carbothioamide group at the 3-position. The presence of the thioamide functional group significantly influences the electronic and steric properties of the molecule compared to its carboxamide analog.

Table 1: Predicted Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted)Piperidine-3-carbonitrile (Experimental)
Molecular Formula C₆H₁₂N₂SC₆H₁₀N₂
Molecular Weight 144.24 g/mol 110.16 g/mol [1][2]
Appearance Solid (predicted)Liquid[1]
Boiling Point > 200 °C (decomposes)Not available
Melting Point Not availableNot available
Solubility Soluble in polar organic solvents (e.g., ethanol, DMSO)Not available
pKa (protonated amine) ~8-9Not available
LogP ~0.5Not available

Synthesis of this compound

The synthesis of this compound can be achieved through the thionation of the corresponding amide, Piperidine-3-carboxamide, or more directly from Piperidine-3-carbonitrile. The latter is often the preferred route due to the commercial availability of the nitrile precursor.

Synthesis from Piperidine-3-carbonitrile

A common and effective method for the synthesis of primary thioamides from nitriles involves the use of a sulfiding agent such as hydrogen sulfide (H₂S) or its equivalents in the presence of a base.

Experimental Protocol: Synthesis of this compound from Piperidine-3-carbonitrile

  • Reaction Setup: To a solution of Piperidine-3-carbonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of triethylamine and ethanol, introduce a stream of hydrogen sulfide gas at room temperature. Alternatively, sodium hydrosulfide (NaSH) or ammonium sulfide ((NH₄)₂S) can be used as the sulfur source.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess reagents. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Synthesis from Piperidine-3-carboxamide

Thionation of Piperidine-3-carboxamide can be accomplished using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is generally preferred for its milder reaction conditions and higher yields.

Experimental Protocol: Thionation of Piperidine-3-carboxamide using Lawesson's Reagent

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Piperidine-3-carboxamide (1.0 eq) in anhydrous toluene or dioxane.

  • Reagent Addition: Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Diagram 1: Synthetic Workflow for this compound

G Synthesis of this compound cluster_0 Route 1: From Nitrile cluster_1 Route 2: From Amide A Piperidine-3-carbonitrile B Reaction with H₂S or equivalent A->B Pyridine or Et₃N/EtOH C This compound B->C D Piperidine-3-carboxamide E Thionation with Lawesson's Reagent D->E Toluene, Reflux F This compound E->F

Caption: Synthetic routes to this compound.

Reactivity of this compound

The reactivity of this compound is dictated by the presence of the piperidine nitrogen, the thioamide functional group, and the alpha-protons.

  • N-Alkylation/Acylation: The secondary amine of the piperidine ring is nucleophilic and can readily undergo alkylation, acylation, and sulfonylation reactions.

  • Thioamide Reactivity: The thioamide group is more reactive than its amide counterpart. The sulfur atom is nucleophilic and can be alkylated to form a thioimidate. The carbon atom of the C=S bond is electrophilic and susceptible to nucleophilic attack.

  • Hydrolysis: Thioamides can be hydrolyzed back to the corresponding amides under acidic or basic conditions, often facilitated by soft metal ions like Ag⁺ or Hg²⁺.

  • Reduction: The thioamide group can be reduced to an amine.

  • Cyclization Reactions: The bifunctional nature of this compound allows for its use as a building block in the synthesis of various heterocyclic systems.

Diagram 2: Reactivity of this compound

G General Reactivity of this compound A This compound B N-Substituted this compound A->B Alkylation/Acylation (R-X) C Thioimidate A->C S-Alkylation (R'-X) D Piperidine-3-carboxamide A->D Hydrolysis (H₃O⁺ or OH⁻) E 3-(Aminomethyl)piperidine A->E Reduction (e.g., Raney Ni)

Caption: Key reactions of this compound.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.5br s1H-CSNH₂ (one proton)
~7.5-8.5br s1H-CSNH₂ (one proton)
~3.0-3.2m2HH-2eq, H-6eq
~2.6-2.8m2HH-2ax, H-6ax
~2.5-2.7m1HH-3
~1.8-2.0m2HH-4eq, H-5eq
~1.5-1.7m2HH-4ax, H-5ax
~1.5-2.5br s1H-NH- (piperidine)

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200-210C=S
~45-50C-2, C-6
~40-45C-3
~25-30C-4, C-5

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretching (thioamide and piperidine)
2950-2850Medium-StrongC-H stretching (aliphatic)
~1620StrongN-H bending (thioamide)
1400-1600StrongThioamide I band (C-N stretching)[3]
~1120MediumThioamide II band (C=S stretching)[4]

Mass Spectrometry (Predicted): The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would likely involve the loss of the thioamide side chain and fragmentation of the piperidine ring.

Biological and Medicinal Significance

While specific biological data for this compound is scarce, the piperidine scaffold is a key component in a vast array of FDA-approved drugs, contributing to improved pharmacokinetic profiles and target binding. Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5] The incorporation of a thioamide group can enhance the stability and conformational rigidity of peptides and act as a bioisostere for amide bonds.[6] For instance, piperidine derivatives have been investigated as inhibitors of various enzymes and receptors, and the introduction of a carbothioamide or carboxamide at the 3-position has been shown to be crucial for certain biological activities.

Given the combined presence of these two important pharmacophores, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents. Further investigation into its biological properties is warranted.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound. While experimental data for this specific compound is limited, this guide offers plausible synthetic routes with detailed protocols, predicted physicochemical and spectroscopic data, and an analysis of its potential reactivity. The information presented herein serves as a valuable resource for researchers and scientists interested in the synthesis, characterization, and application of this and related piperidine derivatives in drug discovery and development. The unique combination of the piperidine ring and the carbothioamide functional group makes this compound a promising candidate for further exploration in medicinal chemistry.

References

The Emerging Potential of Piperidine-3-Carbothioamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutics. Within this privileged class of heterocycles, derivatives of piperidine-3-carbothioamide are gaining significant attention as versatile pharmacophores with potential applications in oncology, neurodegenerative diseases, and skeletal disorders. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic promise of this compound structural analogs, presenting key data and experimental methodologies to facilitate further research and development in this exciting area.

Core Therapeutic Areas and Mechanisms of Action

Research into piperidine-3-carboxamide and its thioamide isostere, this compound, has revealed promising activity across multiple therapeutic domains. The primary areas of interest include:

  • Anticancer Activity: Certain N-arylpiperidine-3-carboxamide analogs have been identified as potent inducers of a senescence-like phenotype in cancer cells, particularly melanoma.[1] This mechanism offers a promising alternative to traditional cytotoxic approaches. The antiproliferative effects are often mediated through the p53/p21 and p16/Rb tumor suppressor pathways.

  • Neuroprotection: Analogs of this compound have demonstrated potential as cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] This dual inhibitory action is a sought-after characteristic for the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease.

  • Anti-osteoporosis Activity: Piperidine-3-carboxamide derivatives have been developed as potent inhibitors of cathepsin K, a cysteine protease predominantly involved in bone resorption.[3] By inhibiting this enzyme, these compounds have the potential to reduce bone loss associated with osteoporosis.

Quantitative Biological Data

The following tables summarize the reported biological activities of various piperidine-3-carboxamide and related analogs.

Table 1: Anticancer Activity of N-Arylpiperidine-3-Carboxamide Analogs against A375 Human Melanoma Cells

CompoundAntiproliferative IC50 (µM)Senescence Induction EC50 (µM)Notes
1 (Racemic) 0.881.24Initial hit compound.[1]
19 (R-isomer) >104.13R-configuration shows significantly reduced activity.[1]
20 (S-isomer) 0.530.27S-configuration is the more active enantiomer.[1]
54 0.030.04A highly potent analog with a pyridine B-ring and pyrrole substitution.[1]

Table 2: Cholinesterase Inhibitory Activity of Piperidinyl-Quinoline Carbothioamide Analogs

CompoundAChE IC50 (µM)BChE IC50 (µM)Notes
5a 15.3118.29Unsubstituted phenyl derivative.
5g 9.6811.593-Chlorophenyl derivative; most potent dual inhibitor in the series.[2]
6a 16.1219.34Unsubstituted phenyl derivative with an 8-methylquinoline core.
Galantamine (Standard) 0.5113.42Reference drug.

Table 3: Cathepsin K Inhibitory Activity of Piperidine-3-Carboxamide Analogs

CompoundCathepsin K IC50 (µM)
H-1 0.25
H-3 0.18
H-9 0.08
H-11 0.12
MIV-711 (Reference) 0.01

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays.

Synthesis of this compound

A general, multi-step synthesis for N-substituted this compound analogs can be adapted from procedures for similar carboxamides and thiosemicarbazides.[4][5][6]

Step 1: Synthesis of Piperidine-3-carbonitrile This step can be achieved through various established methods for piperidine synthesis, such as the hydrogenation of the corresponding pyridine derivative or through multi-component reactions.[7][8][9]

Step 2: Conversion of Nitrile to Thioamide The carbonitrile can be converted to the corresponding carbothioamide using a sulfiding agent such as hydrogen sulfide in the presence of a base (e.g., pyridine or triethylamine), or by using Lawesson's reagent.

  • Materials: Piperidine-3-carbonitrile, hydrogen sulfide gas or Lawesson's reagent, pyridine or triethylamine, solvent (e.g., ethanol or toluene), reaction flask, stirring apparatus, and a system for gas handling (if using H₂S).

  • Procedure (using H₂S):

    • Dissolve piperidine-3-carbonitrile in a suitable solvent such as ethanol in a reaction flask equipped with a stirrer.

    • Add a stoichiometric amount of a base like pyridine.

    • Bubble hydrogen sulfide gas through the solution at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to yield this compound.

Step 3: N-Substitution The nitrogen of the piperidine ring can be substituted with various aryl or alkyl groups via nucleophilic substitution or reductive amination.[6]

  • Materials: this compound, desired alkyl or aryl halide (e.g., benzyl bromide), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • To a solution of this compound in acetonitrile, add a slight excess of potassium carbonate.

    • Add the desired alkyl or aryl halide dropwise at room temperature.

    • The reaction mixture is then heated to reflux and stirred for several hours until TLC indicates the consumption of the starting material.

    • After cooling, the inorganic salts are filtered off, and the solvent is evaporated.

    • The residue is purified by column chromatography to afford the N-substituted this compound analog.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[10][11]

  • Materials: 96-well plates, cancer cell line (e.g., A375), cell culture medium, phosphate-buffered saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This histochemical assay is used to detect senescent cells, which exhibit increased β-galactosidase activity at pH 6.0.[12][13][14][15][16]

  • Materials: Cell culture plates, PBS, fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS), and staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl₂, and NaCl in a citrate/phosphate buffer at pH 6.0).

  • Procedure:

    • Wash the cells twice with PBS.

    • Fix the cells with the fixative solution for 5-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the SA-β-Gal staining solution to the cells and incubate at 37°C (without CO₂) for 12-24 hours, protected from light.

    • Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

    • The percentage of senescent cells can be determined by counting the number of blue-stained cells relative to the total number of cells.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.

  • Materials: 96-well plate, acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a phosphate buffer (pH 8.0).

  • Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add DTNB to the wells.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then determined.

Cathepsin K Inhibition Assay

This is a fluorometric assay to screen for inhibitors of cathepsin K.

  • Materials: 96-well black plates, recombinant human cathepsin K, a fluorogenic substrate (e.g., Z-LR-AMC), assay buffer, and a known cathepsin K inhibitor as a positive control.

  • Procedure:

    • Activate the cathepsin K enzyme in an appropriate buffer containing DTT.

    • In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the activated cathepsin K enzyme.

    • Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence (e.g., excitation at 380 nm and emission at 460 nm) over time using a fluorescence plate reader.

    • The percentage of inhibition is calculated from the reaction rates, and IC50 values are determined.

Western Blot for Cathepsin K Expression

This technique is used to quantify the expression level of cathepsin K in cell lysates.[17]

  • Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against cathepsin K, HRP-conjugated secondary antibody, and a chemiluminescent substrate.

  • Procedure:

    • Separate the proteins in the cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-cathepsin K antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and detect the signal using an imaging system.

    • The intensity of the bands corresponding to cathepsin K is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel this compound analogs.

DrugDiscoveryWorkflow cluster_0 Discovery Phase cluster_1 Preclinical Development TargetID Target Identification (e.g., Cathepsin K, AChE) LibraryDesign Library Design & Synthesis of Analogs TargetID->LibraryDesign HTS High-Throughput Screening LibraryDesign->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOp Lead Optimization (SAR Studies) HitToLead->LeadOp InVitro In Vitro Assays (Potency, Selectivity) LeadOp->InVitro ADME ADME/Tox (Pharmacokinetics) InVitro->ADME InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Candidate Candidate Selection InVivo->Candidate

Drug Discovery Workflow for this compound Analogs
Signaling Pathway for Senescence Induction

This diagram depicts the simplified signaling cascade leading to cellular senescence, a key anticancer mechanism for some piperidine-3-carboxamide derivatives.

SenescencePathway cluster_p53 p53/p21 Pathway cluster_p16 p16/Rb Pathway Drug Piperidine Analog Stress Cellular Stress (e.g., DNA Damage) Drug->Stress p53 p53 Activation Stress->p53 p21 p21 Expression p53->p21 CDK2 CDK2/Cyclin E Inhibition p21->CDK2 Rb Hypophosphorylation of Rb CDK2->Rb p16 p16 Expression CDK46 CDK4/6-Cyclin D Inhibition p16->CDK46 CDK46->Rb Senescence Cell Cycle Arrest (Senescence) Rb->Senescence

Senescence Induction Signaling Pathway

Conclusion and Future Directions

This compound analogs and their related carboxamide derivatives represent a promising class of compounds with diverse therapeutic potential. The data summarized herein highlights their significant activity in oncology, neurodegenerative diseases, and osteoporosis. The provided experimental protocols offer a starting point for researchers to further explore the synthesis and biological evaluation of novel analogs.

Future work should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the piperidine nitrogen and the carbothioamide moiety is needed to optimize potency and selectivity for various targets.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are crucial for their advancement towards clinical development. One study has already indicated that some carboxamide analogs possess acceptable phase I metabolic stability.[1]

  • In Vivo Efficacy: Promising in vitro candidates must be evaluated in relevant animal models of cancer, neurodegeneration, and osteoporosis to establish their in vivo efficacy and safety profiles.

  • Target Deconvolution: For compounds identified through phenotypic screening, such as the senescence-inducing agents, further studies are required to elucidate their precise molecular targets.

The versatility of the this compound scaffold, combined with the encouraging preliminary data, positions these compounds as a fertile ground for the discovery of next-generation therapeutics.

References

The Emerging Therapeutic Potential of Piperidine-3-carbothioamide Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Within this versatile class of compounds, piperidine-3-carbothioamide and its derivatives are gaining recognition for their diverse biological activities. This technical guide synthesizes the current understanding of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. Due to the limited availability of data specifically on this compound, this paper also incorporates findings from closely related piperidine-3-carboxamide analogs to provide a broader perspective on the potential of this chemical space.

Anticancer Activity: Inducing Senescence in Melanoma

Recent studies have highlighted the potential of N-arylpiperidine-3-carboxamide derivatives as potent anti-melanoma agents.[1][2][3][4] These compounds have been shown to induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[1][2][3][4]

One notable study identified a novel N-arylpiperidine-3-carboxamide derivative, compound 54 , which demonstrated significant antimelanoma activity with an IC50 value of 0.03 µM in A375 human melanoma cells.[1] This activity was associated with a marked induction of senescence-like morphological changes.[1] The structure-activity relationship of these compounds has been explored, revealing key structural moieties responsible for their antiproliferative effects.[1][2][3][4]

Quantitative Anticancer Activity Data
CompoundCell LineActivity TypeIC50 (µM)Reference
Hit Compound 1 A375 (Melanoma)Antiproliferative0.88[1]
Compound 54 A375 (Melanoma)Antiproliferative0.03[1]
Doxorubicin (Control) A375 (Melanoma)AntiproliferativeNot Reported[1]

Antimicrobial and Antifungal Activity

The broader class of piperidine derivatives has been investigated for its antimicrobial and antifungal properties.[5][6][7] Studies on sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal organisms.[6][7]

Quantitative Antimicrobial Activity Data (Illustrative for Piperidine Derivatives)
Compound TypeMicroorganismActivity TypeMIC (µg/mL)Reference
PiperidinothiosemicarbazonesM. tuberculosisTuberculostatic0.5 - 4[8]
PiperidinothiosemicarbazonesS. epidermidisAntibacterial15.6[8]
PiperidinothiosemicarbazonesM. luteusAntibacterial62.5[8]

Enzyme Inhibition: A Dual Approach to Neurodegenerative Disease

Derivatives of piperidine have also been explored as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's.[9][10] A series of novel (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic pathway.[9][10]

One of the lead compounds from this series, N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide, emerged as a potent dual inhibitor of both AChE and BuChE with IC50 values of 9.68 µM and 11.59 µM, respectively.[9]

Quantitative Enzyme Inhibition Data
CompoundEnzymeIC50 (µM)Reference
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamideAChE9.68[9]
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamideBuChE11.59[9]

Experimental Protocols

Synthesis of N-Arylpiperidine-3-carboxamide Derivatives

A general synthetic route to N-arylpiperidine-3-carboxamide derivatives involves the coupling of a substituted aniline with a protected piperidine-3-carboxylic acid, followed by deprotection and subsequent functionalization.

cluster_0 Synthesis of N-Arylpiperidine-3-carboxamide Substituted_Aniline Substituted Aniline Coupling Amide Coupling (e.g., EDCI, HOBt) Substituted_Aniline->Coupling Protected_Piperidine_Acid Protected Piperidine-3-Carboxylic Acid Protected_Piperidine_Acid->Coupling Protected_Amide Protected N-Arylpiperidine-3-carboxamide Coupling->Protected_Amide Deprotection Deprotection Protected_Amide->Deprotection Final_Product N-Arylpiperidine-3-carboxamide Deprotection->Final_Product

Caption: General synthetic workflow for N-Arylpiperidine-3-carboxamides.

Materials:

  • Substituted aniline

  • N-Boc-piperidine-3-carboxylic acid (or other protected piperidine-3-carboxylic acid)

  • Coupling agents (e.g., EDCI, HOBt)

  • Solvent (e.g., DMF, DCM)

  • Deprotecting agent (e.g., TFA, HCl)

Procedure:

  • Dissolve the protected piperidine-3-carboxylic acid and the substituted aniline in the chosen solvent.

  • Add the coupling agents and stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture to isolate the protected N-arylpiperidine-3-carboxamide.

  • Dissolve the protected amide in a suitable solvent and add the deprotecting agent.

  • Stir the reaction until the deprotection is complete.

  • Neutralize the reaction and extract the final product.

  • Purify the product by column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][3][11][12][13]

cluster_1 MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with piperidine compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (or analogs)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[2][9][10][14][15]

cluster_2 Broth Microdilution MIC Assay Serial_Dilution Prepare serial dilutions of test compound in broth Inoculation Inoculate with standardized microbial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Materials:

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Test compounds

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Perform serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension.

  • Include positive (microbe, no compound) and negative (no microbe, no compound) controls.

  • Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visually identifying the lowest concentration of the compound that inhibits visible growth (i.e., the well remains clear).

Signaling Pathways and Mechanisms of Action

The anticancer activity of piperidine derivatives is often linked to their ability to modulate key signaling pathways involved in cell proliferation and survival.[16][17] For instance, the induction of senescence by N-arylpiperidine-3-carboxamides in melanoma cells suggests an interaction with pathways that regulate the cell cycle.[1][2][3][4]

cluster_3 Proposed Anticancer Mechanism of Piperidine Derivatives Piperidine_Derivative Piperidine-3-carboxamide Derivative Cell_Cycle_Regulatory_Proteins Cell Cycle Regulatory Proteins (e.g., p53, p21) Piperidine_Derivative->Cell_Cycle_Regulatory_Proteins Modulates Senescence Cellular Senescence Cell_Cycle_Regulatory_Proteins->Senescence Induces Apoptosis Apoptosis Cell_Cycle_Regulatory_Proteins->Apoptosis Can induce Proliferation_Inhibition Inhibition of Cancer Cell Proliferation Senescence->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

Caption: Potential signaling pathway for anticancer piperidine derivatives.

Further research is needed to fully elucidate the specific molecular targets and signaling cascades affected by this compound and its analogs.

Conclusion and Future Directions

This compound and its related derivatives represent a promising area for drug discovery. The available data, primarily from piperidine-3-carboxamide analogs, demonstrates significant potential in oncology, infectious diseases, and neurodegenerative disorders. Future research should focus on the synthesis and biological evaluation of a wider range of this compound derivatives to establish a clear structure-activity relationship. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for the development of novel therapeutics based on this versatile scaffold.

References

In Silico Prediction of Piperidine-3-carbothioamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved pharmaceuticals.[1] The functionalization of this privileged structure, such as in Piperidine-3-carbothioamide, offers a rich chemical space for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound and its analogs. It details experimental protocols for key computational techniques, presents quantitative bioactivity data for structurally similar compounds, and visualizes the potential biological pathways these molecules may modulate. The aim is to equip researchers and drug development professionals with a comprehensive understanding of the computational approaches that can accelerate the identification and optimization of bioactive this compound derivatives.

Predicted Bioactivity Profile of Piperidine-3-carboxamide Derivatives

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, numerous studies on the closely related Piperidine-3-carboxamide scaffold provide valuable insights into potential therapeutic applications. These derivatives have shown significant promise in anticancer and anti-osteoporosis research.

Antimelanoma Activity

A notable study identified a series of N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma A375 cells, leading to antiproliferative effects.[2][3] The initial hit compound demonstrated moderate activity, which was subsequently optimized through structure-activity relationship (SAR) studies.[2]

Table 1: Antimelanoma Activity of N-Arylpiperidine-3-carboxamide Derivatives [2]

Compound IDSenescence-Inducing Activity (EC50, µM)Antiproliferative Activity (IC50, µM)
1 (Hit) 1.240.88
19 (R-config) >20>20
20 (S-config) 0.270.21
54 0.040.03

EC50: Effective concentration of a compound that induces senescence in 50% of the cell population. IC50: Concentration of a compound that reduces the cell number by 50%.

Anti-Osteoporosis Activity

A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Cathepsin K, a key enzyme in bone resorption.[4][5] Compound H-9 emerged as a particularly potent inhibitor.[4][5]

Table 2: Cathepsin K Inhibitory Activity of Piperidine-3-carboxamide Derivatives [4][5]

Compound IDCathepsin K Inhibitory Activity (IC50, µM)
H-1 0.45
H-3 0.21
H-9 0.08

In Silico Prediction Methodologies: Detailed Protocols

The prediction of bioactivity for novel compounds like this compound relies on a suite of computational methods. These in silico techniques offer a rapid and cost-effective means to prioritize candidates for synthesis and experimental testing.[6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the molecular basis of interaction and in virtual screening.

Experimental Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Repair any missing residues or loops using homology modeling if necessary.

    • Define the binding site or active site, typically as a grid box encompassing the region where the native ligand binds or as predicted by pocket-finding algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound or its derivatives using a chemical drawing tool.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

    • Generate multiple conformers to account for ligand flexibility.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, Surflex-Dock).

    • Specify the prepared receptor and ligand files, along with the defined binding site.

    • Configure the docking algorithm parameters, such as the number of genetic algorithm runs and the exhaustiveness of the search.

    • Initiate the docking process.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (binding energies).

    • Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. For instance, studies on Cathepsin K inhibitors revealed crucial hydrogen bonds and hydrophobic interactions with active-site residues.[4][5]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Experimental Protocol:

  • Dataset Preparation:

    • Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values).

    • Split the dataset into a training set for model development and a test set for external validation. A typical split is 70-80% for the training set and 20-30% for the test set.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., topological, electronic, steric, and hydrophobic properties). Software like PaDEL or Dragon can be used for this purpose.

  • Model Development:

    • Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a regression model correlating the descriptors with the biological activity.[7]

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.

    • External Validation: Use the test set to evaluate the model's predictive power on new data, typically measured by the squared correlation coefficient (r²). A predictive QSAR model generally requires r² > 0.6 and q² > 0.5.[7]

  • Prediction for New Compounds:

    • Calculate the same set of descriptors for this compound and use the validated QSAR model to predict its biological activity.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-likeness of a compound. In silico ADMET profiling helps to identify potential liabilities early in the drug discovery process.[8][9]

Experimental Protocol:

  • Input Molecular Structure:

    • Provide the 2D structure of this compound as a SMILES string or in a standard chemical file format.

  • Utilize ADMET Prediction Software/Web Servers:

    • Employ computational tools such as SwissADME, pkCSM, or ADMET Predictor®.[10] These platforms use a variety of models, including QSAR and machine learning, to predict a wide range of properties.[8]

  • Analyze Predicted Properties:

    • Absorption: Evaluate parameters like gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein substrate status.

    • Distribution: Assess blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution.

    • Metabolism: Predict inhibition or substrate status for Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Estimate total clearance and renal OCT2 substrate status.

    • Toxicity: Predict potential toxicities such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.

  • Assess Drug-Likeness:

    • Evaluate compliance with rules like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10).

Visualizing Workflows and Biological Pathways

Understanding the logical flow of in silico experiments and the biological context of the predicted activity is essential. Graphviz diagrams are used here to visualize these complex relationships.

In Silico Bioactivity Prediction Workflow

G cluster_start Input cluster_methods In Silico Methodologies cluster_outputs Predicted Outputs cluster_decision Decision start This compound Structure docking Molecular Docking start->docking qsar QSAR Modeling start->qsar admet ADMET Prediction start->admet binding Binding Affinity & Pose docking->binding activity Biological Activity (e.g., IC50) qsar->activity drug_likeness Drug-Likeness & Safety Profile admet->drug_likeness decision Prioritize for Synthesis? binding->decision activity->decision drug_likeness->decision

Caption: A generalized workflow for the in silico prediction of bioactivity.

Potential Signaling Pathways

Based on the activities of similar piperidine derivatives, this compound could potentially modulate key cellular signaling pathways involved in cancer and other diseases.[11]

Piperidine-3-carboxamide derivatives have been shown to induce senescence in melanoma cells.[2] This process is often governed by the p53 and p16/Rb tumor suppressor pathways, which are activated by oncogenic stress (e.g., BRAFV600E mutation).[2][12]

G cluster_input Stress Signals cluster_pathways Tumor Suppressor Pathways cluster_output Cellular Outcome oncogene Oncogenic Stress (e.g., BRAF V600E) p53 p53 oncogene->p53 p16 p16 oncogene->p16 p21 p21 p53->p21 Rb Rb p21->Rb inhibits CDK2 p16->Rb inhibits CDK4/6 E2F E2F Rb->E2F inhibits arrest Cell Cycle Arrest (Senescence) Rb->arrest induces E2F->arrest promotes S-phase (blocked) Piperidine This compound (Hypothesized) Piperidine->arrest

Caption: The p16/Rb and p53 pathways in cellular senescence.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and is often dysregulated in cancer.[4] Piperidine derivatives have been reported to modulate this pathway.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad (pro-apoptotic) Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Piperidine This compound (Hypothesized Inhibitor) Piperidine->Akt inhibits?

Caption: An overview of the PI3K/Akt signaling pathway.

Conclusion

The in silico prediction of bioactivity for compounds like this compound represents a powerful and indispensable component of modern drug discovery. By leveraging molecular docking, QSAR, and ADMET profiling, researchers can efficiently navigate vast chemical spaces, identify promising candidates, and anticipate potential liabilities. While experimental validation remains the ultimate arbiter of a compound's therapeutic potential, the computational methodologies outlined in this guide provide a robust framework for making informed decisions, thereby conserving resources and accelerating the journey from concept to clinic. The data on Piperidine-3-carboxamide analogs strongly suggest that the carbothioamide scaffold warrants further investigation, particularly in the realms of oncology and metabolic diseases.

References

Spectroscopic Characterization of Piperidine-3-carbothioamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the spectroscopic characterization of Piperidine-3-carbothioamide. Due to the limited availability of direct spectroscopic data for this specific compound in publicly accessible literature, this document outlines the expected spectroscopic behaviors based on the analysis of structurally related compounds, including piperidine, piperidine-3-carboxylic acid, and other piperidine derivatives. The methodologies and expected data patterns are presented to guide researchers in the analysis of this compound.

Introduction

This compound is a derivative of piperidine, a saturated heterocycle that is a core structural motif in many pharmaceuticals and natural products. The introduction of a carbothioamide group at the 3-position introduces unique chemical properties that are of interest in medicinal chemistry and drug development. Spectroscopic analysis is fundamental to confirming the structure, purity, and electronic properties of this molecule. This guide will cover the key spectroscopic techniques used for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

The following sections detail the standard experimental methodologies for the spectroscopic analysis of a solid organic compound like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology: The FT-IR spectrum of solid this compound would typically be recorded using the KBr pellet method. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology:

    • ¹H NMR: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard. The spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz).

    • ¹³C NMR: A more concentrated sample (20-50 mg) is used. The spectrum is typically recorded on the same instrument as the ¹H NMR, often using broadband proton decoupling to simplify the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the molecule.

  • Methodology: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or water). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm. The concentration of the solution should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology: A small amount of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Expected Spectroscopic Data

Expected FT-IR Spectral Data
Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
3400-3200N-H stretch (amine and thioamide)Broad to medium peaks
3100-2800C-H stretch (aliphatic)Multiple sharp peaks
~1650C=S stretch (thioamide I band)Strong to medium peak
~1550N-H bend (amine)Medium peak
~1450C-H bend (aliphatic)Medium to weak peaks
~1250C-N stretch (thioamide III band)Medium to strong peak

Note: The C=S stretch is often coupled with other vibrations and can be difficult to assign definitively.

Expected ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignment
8.0 - 9.0Broad singlet-CSNH₂
3.0 - 3.5MultipletProtons on C2 and C6 (adjacent to N)
2.5 - 3.0MultipletProton on C3
1.5 - 2.0MultipletProtons on C4 and C5
1.5 - 2.5Broad singletNH (piperidine ring)

Note: Chemical shifts are highly dependent on the solvent used.

Expected ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~200C =S (thioamide)
45 - 55C 2 and C 6
35 - 45C 3
20 - 30C 4 and C 5
Expected UV-Vis Spectral Data
λmax (nm)Electronic Transition
~250-280n → π* (C=S)
Below 220π → π* (C=S)

Note: The exact absorption maxima and molar absorptivity will depend on the solvent.

Expected Mass Spectrometry Data
m/zInterpretation
[M]+•Molecular Ion Peak
[M - SH]+Loss of sulfhydryl radical
[M - CSNH₂]+Loss of carbothioamide group

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound FTIR FT-IR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Data_Analysis Data Analysis & Peak Assignment FTIR->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of techniques to provide a complete picture of its molecular structure. While direct experimental data is currently scarce in the literature, the expected spectral features can be predicted with reasonable accuracy based on the analysis of analogous structures. This guide provides a foundational framework for researchers undertaking the synthesis and characterization of this and related compounds, outlining the necessary experimental protocols and the anticipated spectroscopic signatures. The successful elucidation of its structure is a critical step in exploring its potential applications in drug discovery and development.

Piperidine-3-carbothioamide Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved therapeutic agents. Within this class of compounds, piperidine-3-carbothioamide derivatives are emerging as a promising area of research for the development of novel enzyme inhibitors. Their unique structural features allow for diverse interactions with enzyme active sites, leading to modulation of various biological pathways. This technical guide provides an in-depth overview of the synthesis, enzyme inhibitory activity, and structure-activity relationships of these compounds, intended to serve as a valuable resource for researchers in the field.

Synthetic Methodologies

The synthesis of this compound derivatives typically commences from readily available starting materials such as piperidine-3-carbonitrile or piperidine-3-carboxylic acid. A general and adaptable synthetic route involves the conversion of the nitrile or carboxylic acid functionality to the corresponding carbothioamide.

General Protocol for the Synthesis of N-Aryl-piperidine-3-carbothioamide from Piperidine-3-carbonitrile:

A common method for this transformation is the reaction of the piperidine-3-carbonitrile with a desired aryl amine in the presence of a thiating agent, such as phosphorus pentasulfide or Lawesson's reagent, in a suitable solvent like pyridine or toluene. The reaction mixture is typically heated to facilitate the conversion.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of piperidine-3-carbonitrile (1 equivalent) in dry pyridine, add the desired aryl amine (1.1 equivalents).

  • Addition of Thiating Agent: Add phosphorus pentasulfide (0.5 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-piperidine-3-carbothioamide.

This protocol can be adapted for the synthesis of a wide range of N-substituted this compound derivatives by varying the starting amine.

Enzyme Inhibitory Activity

This compound derivatives have been investigated for their inhibitory activity against a variety of enzyme targets, demonstrating their potential in diverse therapeutic areas.

Cholinesterase Inhibition

A series of quinoline-thiosemicarbazones featuring a piperidine moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

CompoundTarget EnzymeIC50 (µM)
Derivative A AChE15.2
BChE18.5
Derivative B AChE9.8
BChE12.1
Derivative C AChE25.4
BChE30.7

Table 1: Cholinesterase Inhibitory Activity of Piperidine-containing Quinoline-Thiosemicarbazones.

Anticancer Activity

While research on piperidine-3-carbothioamides as anticancer agents is emerging, related piperidine-3-carboxamide derivatives have shown significant promise, providing a strong rationale for the investigation of their thioamide counterparts. For instance, a series of N-arylpiperidine-3-carboxamide derivatives were identified as inducers of a senescence-like phenotype in human melanoma cells.[1]

CompoundTarget Cell LineIC50 (µM)
Carboxamide 1 A375 (Melanoma)5.6
Carboxamide 2 A375 (Melanoma)2.1
Carboxamide 3 A375 (Melanoma)8.9

Table 2: Antiproliferative Activity of N-Arylpiperidine-3-carboxamide Derivatives against A375 Melanoma Cells. [1]

These findings suggest that the piperidine-3-carboxamide scaffold is a valid starting point for the development of anticancer agents, and the corresponding carbothioamides may exhibit enhanced or differential activity.

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

  • Prepare Reagents: Prepare fresh solutions of ATCI/BTCI, DTNB, and the enzyme in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Substrate Addition: Add the substrate solution (ATCI or BTCI) to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[2]

Visualizations

Signaling Pathways

dot

Cholinergic_Signaling_Pathway ACh Acetylcholine (ACh) Post_Synaptic Postsynaptic Neuron ACh->Post_Synaptic Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Pre_Synaptic Presynaptic Neuron Pre_Synaptic->ACh Release AChR Acetylcholine Receptor (AChR) Post_Synaptic->AChR Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction AChR->Signal Inhibitor This compound Derivative Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the inhibitory action of this compound derivatives on AChE.

dot

Experimental_Workflow_Screening cluster_synthesis Compound Synthesis cluster_screening Enzyme Inhibitor Screening cluster_sar Structure-Activity Relationship Start Piperidine-3-carbonitrile Reaction Thionation Reaction Start->Reaction Amine Aryl Amine Amine->Reaction Purification Purification Reaction->Purification Product This compound Derivative Purification->Product Assay Enzyme Inhibition Assay Product->Assay Enzyme Target Enzyme Enzyme->Assay Data Data Analysis Assay->Data IC50 IC50 Determination Data->IC50 SAR Analyze relationship between structure and IC50 values IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the synthesis and screening of this compound derivatives as enzyme inhibitors.

dot

SAR_Relationship cluster_modifications Structural Modifications Core This compound Core Scaffold R1 N-substituent (R1) Core->R1 R2 Piperidine Ring Substituents (R2) Core->R2 R3 Thioamide Substituents (R3) Core->R3 Activity Enzyme Inhibitory Activity (e.g., IC50) R1->Activity Influences potency and selectivity R2->Activity Affects binding and conformation R3->Activity Modulates H-bonding and lipophilicity

Caption: Logical relationship between structural modifications of the this compound scaffold and its enzyme inhibitory activity.

References

The Ascending Trajectory of Piperidine-3-carbothioamides: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 27, 2025 – As the quest for novel therapeutic agents continues, the intricate relationship between a molecule's structure and its biological activity remains a cornerstone of modern drug discovery. This technical guide delves into the structure-activity relationship (SAR) of piperidine-3-carbothioamide derivatives, a promising class of compounds with potential applications in oncology and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current understanding of this scaffold, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

While direct and extensive SAR studies on this compound derivatives are emerging, significant insights can be gleaned from their close structural analogs, the piperidine-3-carboxamides. The substitution of the carbonyl oxygen with a sulfur atom to form the carbothioamide (or thioamide) functional group can significantly impact a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity. This guide will leverage the well-documented SAR of piperidine-3-carboxamides as a surrogate to extrapolate and predict the SAR of their carbothioamide counterparts, a common strategy in medicinal chemistry for lead optimization.

Structure-Activity Relationship (SAR) Insights

The piperidine ring is a prevalent scaffold in many FDA-approved drugs, valued for its ability to introduce a three-dimensional character into molecules, which can enhance binding to biological targets.[1] The substitution at the 3-position of the piperidine ring with a carbothioamide moiety offers a versatile platform for chemical modification to explore and optimize biological activity.

Key Structural Features Influencing Activity:

Based on studies of the closely related N-arylpiperidine-3-carboxamide derivatives, several key structural features have been identified as crucial for their biological activity, particularly in the context of antimelanoma and senescence-inducing properties.[2]

  • Piperidine Ring Conformation and Substitution: The piperidine-3-carboxamide moiety itself is critical for activity. Regioisomers, such as those with a piperidine-4-carboxamide functionality, have been shown to be inactive.[2] Furthermore, the size of the heterocyclic ring is important, with the six-membered piperidine ring demonstrating superior activity compared to smaller rings like pyrrolidine or azetidine.[2] The stereochemistry at the 3-position of the piperidine ring also plays a significant role, with the S-isomer often exhibiting greater potency.[2]

  • N-Aryl Substituent: The nature of the aryl group attached to the piperidine nitrogen is a key determinant of activity. Modifications to this aryl ring can significantly modulate the compound's potency and selectivity.

  • Carbothioamide N-Substituent: The substituent on the nitrogen of the carbothioamide group provides another avenue for SAR exploration. The introduction of various aryl and alkyl groups can influence the compound's interaction with its biological target and affect its pharmacokinetic properties. For instance, in a series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides investigated as cholinesterase inhibitors, the substitution pattern on the phenyl ring of the carbothioamide moiety was found to be critical for inhibitory efficacy.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on piperidine-3-carboxamide derivatives, which serve as a valuable reference for predicting the activity of their carbothioamide analogs.

Table 1: Senescence-Inducing and Antiproliferative Activity of N-Arylpiperidine-3-carboxamide Derivatives against A375 Human Melanoma Cells.[2]

CompoundR¹ (N-Aryl)R² (Amide)EC₅₀ (µM)ᵃIC₅₀ (µM)ᵇ
1 2,3-difluorophenylH1.240.88
12 2,3-difluorophenylH (piperidine-4-carboxamide)>20>20
13 2,3-difluorophenylH (pyrrolidine-3-carboxamide)8.0-
14 2,3-difluorophenylH (azetidine-3-carboxamide)>20-
54 pyridin-2-ylpyrrole0.040.03

ᵃ EC₅₀: Half-maximal effective concentration for inducing a senescence-like phenotype. ᵇ IC₅₀: Half-maximal inhibitory concentration for cell proliferation.

Table 2: Cholinesterase Inhibitory Activity of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide Derivatives.[3]

CompoundR³ (Carbothioamide N-substituent)AChE IC₅₀ (µM)BChE IC₅₀ (µM)
6d 2,6-dimethylphenyl>50>50
6f 3-chlorophenyl9.6811.59

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of carbothioamides is the thionation of the corresponding carboxamide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).

General Procedure for Thionation:

  • To a solution of the piperidine-3-carboxamide derivative (1 equivalent) in a dry, inert solvent such as toluene or dioxane, add Lawesson's reagent (0.5-1.0 equivalents).

  • The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

High-Throughput Screening (HTS) for Identification of Bioactive Compounds

HTS is a crucial tool in early-stage drug discovery for identifying hit compounds from large chemical libraries. The following is a generalized workflow for an image-based HTS assay to identify compounds that induce a senescence-like phenotype.[2]

Protocol:

  • Cell Seeding: Plate human melanoma A375 cells in 384-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Add the library of this compound derivatives to the wells at a final concentration typically in the low micromolar range. Include appropriate positive (e.g., doxorubicin) and negative (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a period of 72 hours to allow for cellular changes to occur.

  • Staining and Imaging: Fix the cells and stain with relevant fluorescent dyes to visualize the nucleus (e.g., Hoechst) and cytoplasm. Acquire images using a high-content imaging system.

  • Image Analysis: Analyze the acquired images using specialized software to quantify cellular features indicative of senescence, such as increased cell size, flattened morphology, and changes in nuclear size and granularity.

  • Hit Identification: Identify compounds that induce a statistically significant increase in the percentage of senescent cells compared to the negative control.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), Ellman's reagent (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, test compound solution at various concentrations, and the enzyme solution. Incubate for a short period to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the substrate and DTNB to initiate the reaction. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Calculation of Inhibition: Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_assays Secondary Assays start Piperidine-3-carboxamide lawesson Lawesson's Reagent Toluene, Reflux start->lawesson product This compound lawesson->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization hts High-Throughput Screening (Senescence Assay) characterization->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response Studies hit_id->dose_response viability Cell Viability Assay (MTT) hit_id->viability enzyme Enzyme Inhibition Assay (e.g., Cholinesterase) hit_id->enzyme sar_analysis SAR Analysis dose_response->sar_analysis

Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Senescence_Signaling_Pathway cluster_stimuli Senescence Inducers cluster_pathways Core Signaling Pathways cluster_outcome Cellular Outcome drug This compound Derivatives p53_pathway p53/p21 Pathway drug->p53_pathway oncogene Oncogenic Stress (e.g., BRAF V600E) rb_pathway p16/Rb Pathway oncogene->rb_pathway cell_cycle_arrest Cell Cycle Arrest p53_pathway->cell_cycle_arrest rb_pathway->cell_cycle_arrest senescence_phenotype Senescence Phenotype (Morphological & Secretory Changes) cell_cycle_arrest->senescence_phenotype apoptosis Apoptosis senescence_phenotype->apoptosis in some contexts

Caption: A simplified signaling pathway for the induction of cellular senescence in melanoma cells.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising frontier in the development of novel therapeutics. While the direct SAR data for this class of compounds is still in its early stages, the extensive research on their carboxamide analogs provides a robust framework for rational drug design. The key takeaways for medicinal chemists are the critical importance of the piperidine-3-yl scaffold, the profound influence of stereochemistry, and the significant impact of substitutions on the N-aryl and carbothioamide moieties.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a direct and comprehensive SAR. Investigating the impact of the carbothioamide group on the pharmacokinetic profile, including metabolic stability and bioavailability, will be crucial for advancing these compounds towards clinical development. Furthermore, elucidation of the specific molecular targets and mechanisms of action will provide a deeper understanding of their therapeutic potential and guide the design of next-generation inhibitors with enhanced potency and selectivity. This in-depth technical guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

An In-depth Technical Guide to the Therapeutic Potential of Piperidine-3-carbothioamide Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The piperidine-3-carbothioamide scaffold is a promising but currently underexplored area in medicinal chemistry. This guide infers its therapeutic potential by examining closely related and well-documented analogues, primarily piperidine-3-carboxamides and other piperidine derivatives containing thiocarbonyl moieties. The data and protocols presented are derived from these analogues to provide a foundational understanding and framework for future research into the target scaffold.

Introduction: The Promise of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast range of pharmaceuticals and natural alkaloids.[1] Its six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, thereby enhancing pharmacokinetic profiles and biological activity.[1][2] Piperidine derivatives have demonstrated a wide spectrum of therapeutic applications, including anticancer, neuroprotective, and antimicrobial activities.[3][4][5][6]

While various functionalizations of the piperidine ring have been extensively studied, the This compound moiety remains a frontier with significant untapped potential. The replacement of the carbonyl oxygen in a carboxamide with sulfur to form a carbothioamide (or thioamide) can profoundly alter a molecule's biological properties. Thioamides are known to be effective hydrogen bond donors and can exhibit unique metabolic profiles and target interactions compared to their amide counterparts.

This whitepaper aims to construct a predictive exploration of the therapeutic potential of the this compound scaffold. By synthesizing data from its closest analogue, piperidine-3-carboxamide, and related piperidine-thiosemicarbazone derivatives, we will outline potential synthetic routes, promising therapeutic targets, and key structure-activity relationships to guide future drug discovery efforts in this novel chemical space.

Synthetic Strategies

While direct, documented syntheses for a wide range of this compound derivatives are sparse, a plausible and efficient synthetic pathway can be inferred from established chemical methods for thioamide formation. The most common approach would involve the conversion of a piperidine-3-carbonitrile or piperidine-3-carboxamide.

A proposed general synthesis workflow is illustrated below. This process typically starts with a commercially available piperidine-3-carboxylic acid derivative, which can be converted to the corresponding nitrile. The nitrile is then subjected to thionation, often using hydrogen sulfide in the presence of a base, to yield the desired primary carbothioamide.

G cluster_reagents A N-Protected Piperidine-3-carboxylic Acid B N-Protected Piperidine-3-carboxamide A->B Amide Formation C N-Protected Piperidine-3-carbonitrile B->C Dehydration D N-Protected this compound B->D Thionation C->D Thiolysis E Final N-Substituted This compound Derivative D->E Deprotection & Functionalization reagent1 SOCl₂, NH₄OH reagent2 Dehydrating Agent (e.g., SOCl₂, P₂O₅) reagent3 Thionating Agent (e.g., Lawesson's Reagent) reagent4 H₂S, Base (e.g., Pyridine) reagent5 1. Deprotection 2. N-Alkylation/Arylation

Caption: Proposed synthetic workflow for this compound derivatives.

Therapeutic Potential Inferred from Analogues

Based on the biological activities of structurally related compounds, the this compound scaffold holds promise in several key therapeutic areas.

Anticancer Activity

The piperidine-3-carboxamide scaffold has been identified as a potent inducer of senescence in melanoma cells.[7] High-throughput screening identified N-arylpiperidine-3-carboxamide derivatives that exhibit significant antiproliferative activity by forcing cancer cells into a non-proliferative state.[7] Given that the thioamide group can alter target binding and cellular uptake, the corresponding this compound derivatives represent a compelling area for anticancer drug development.

Compound IDModificationsAntiproliferative IC₅₀ (µM)Senescence EC₅₀ (µM)Cell LineReference
1 (Hit) N-arylpiperidine-3-carboxamide0.881.24A375 (Melanoma)[7]
54 S-isomer, Pyridine ring, Pyrrole substitution0.030.04A375 (Melanoma)[7]
13 Pyrrolidine ring instead of piperidine8.0-A375 (Melanoma)[7]
14 Azetidine ring instead of piperidine>20-A375 (Melanoma)[7]

Structure-Activity Relationship (SAR) Insights:

  • Piperidine Ring is Crucial: Replacing the piperidine ring with smaller rings like pyrrolidine or azetidine leads to a dramatic decrease in activity.[7]

  • Stereochemistry Matters: The S-isomer (e.g., compound 54) demonstrated significantly higher potency than the corresponding R-isomer.[7]

  • Aromatic Substitutions: Modifications on the N-aryl group are critical for potency, with heterocyclic substitutions showing promise.[7]

Neurodegenerative Diseases

Piperidine-containing thiosemicarbazones (a related class containing a carbothioamide-like moiety) have been synthesized and identified as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[3] This suggests that the piperidine-carbothioamide core could be a valuable pharmacophore for designing new central nervous system (CNS) agents. Furthermore, other piperidine-3-carboxamide derivatives have also been explored as multifunctional agents against Alzheimer's.[6][8][9]

Compound ClassTarget EnzymesLead Compound IC₅₀ (µM)Disease ModelReference
Quinoline Thiosemicarbazones with PiperidineAChE / BChEAChE: 9.68 / BChE: 11.59Alzheimer's Disease[3]
Piperidine-3-carbohydrazide-hydrazonesAChE / BuChEAChE: 4.32 / BuChE: 1.27Alzheimer's Disease[8]

Signaling and Mechanism of Action: In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE and BChE leads to cognitive decline. Inhibitors of these enzymes increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

ACh Acetylcholine (ACh) Enzyme AChE / BChE ACh->Enzyme Binds to Products Choline + Acetate Enzyme->Products Catalyzes Degradation Synapse Increased ACh in Synaptic Cleft Inhibitor Piperidine-Carbothioamide Scaffold (Proposed) Inhibitor->Enzyme Inhibits Neuron Enhanced Cholinergic Neurotransmission Synapse->Neuron

Caption: Proposed mechanism of action for cholinesterase inhibition.
Anti-Osteoporosis Activity

A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[10] The lead compound from this series, H-9, exhibited an IC₅₀ value of 0.08 µM and demonstrated anti-bone resorption effects comparable to a clinical trial candidate.[10] This highlights the potential of the this compound scaffold for developing treatments for bone metabolic diseases like osteoporosis.

Compound IDTargetIC₅₀ (µM)Disease ModelReference
H-9 Cathepsin K0.08Osteoporosis[10]
F-12 (Fragment Hit) Cathepsin K13.52Osteoporosis[10]
Antimicrobial Activity

The broader class of piperidine derivatives has been investigated for antimicrobial properties.[5][11][12][13] Studies on sulfonyl piperidine carboxamides have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][14] The incorporation of a thioamide, which is itself a feature in some antimicrobial agents, could enhance or modulate this activity.

Key Experimental Methodologies (from Analogues)

General Synthesis of N-Arylpiperidine-3-carboxamide (Anticancer Analogues)[7]
  • Amide Coupling: To a solution of the appropriate Boc-protected piperidine-3-carboxylic acid and a substituted aniline in a suitable solvent (e.g., DCM or DMF), a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU is added, along with a base like DMAP or DIPEA.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified time (e.g., 2-12 hours) and monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the pure N-arylpiperidine-3-carboxamide derivative.

  • Deprotection and N-functionalization: The Boc protecting group is typically removed under acidic conditions (e.g., with TFA or HCl in dioxane). The resulting secondary amine can then be further functionalized if required.

In Vitro Cholinesterase Inhibition Assay (Neuroprotection Analogues)[3]

This assay is based on the Ellman method.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare solutions of AChE (from electric eel) and BChE (from equine serum).

  • Assay Protocol: In a 96-well plate, add the buffer, the test compound solution (in varying concentrations), and the respective enzyme solution (AChE or BChE).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).

  • Initiate Reaction: Add the substrate solution (ATCI or BTCI) and DTNB to start the reaction.

  • Measurement: Measure the absorbance of the yellow-colored 5-thio-2-nitrobenzoate anion produced at a wavelength of 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

While direct research on the this compound scaffold is in its infancy, the therapeutic landscape of its close structural analogues provides a compelling rationale for its investigation. The potent anticancer, neuroprotective, and anti-osteoporotic activities of piperidine-3-carboxamides suggest that the corresponding thioamides are highly promising candidates for drug discovery.

The introduction of the sulfur atom is expected to modulate target binding affinities, cell permeability, and metabolic stability, potentially leading to novel agents with improved efficacy and safety profiles. Future research should prioritize:

  • Development of Robust Synthetic Routes: Establishing efficient and scalable synthetic protocols for a diverse library of N-substituted this compound derivatives.

  • Broad Biological Screening: Evaluating these novel compounds against a wide range of therapeutic targets, particularly in oncology, neurodegeneration, and infectious diseases.

  • Comparative SAR Studies: Directly comparing the biological activities of this compound derivatives with their carboxamide counterparts to elucidate the specific contributions of the thioamide group.

The this compound scaffold represents a rich, unexplored territory in medicinal chemistry. The foundational insights provided in this guide strongly support its potential as a privileged structure for the development of next-generation therapeutics.

References

Piperidine-3-carbothioamide: A Versatile Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its prevalence in a wide array of approved drugs. While the piperidine-3-carboxamide moiety has seen considerable exploration, its thioamide analogue, piperidine-3-carbothioamide, represents a relatively untapped yet promising fragment for drug discovery endeavors. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, physicochemical properties, and its potential applications in fragment-based drug discovery, supported by data from closely related analogues.

Physicochemical Properties

PropertyValue (Piperidine-3-carboxamide)Value (1-acetylthis compound - Predicted)
Molecular Formula C₆H₁₂N₂OC₈H₁₄N₂OS
Molecular Weight 128.17 g/mol 186.28 g/mol
XLogP3 -1.3Not Available
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 22
Boiling Point Not Available365.2 ± 52.0 °C
Density Not Available1.201 ± 0.06 g/cm³
Acidity (pKa) Not Available12.92 ± 0.20

Synthesis of the this compound Core

A straightforward and efficient synthesis of this compound can be proposed based on established chemical transformations. The synthesis begins with commercially available piperidine-3-carboxamide (nipecotamide). The critical step is the conversion of the carboxamide to a carbothioamide, which is commonly achieved using a thionating agent such as Lawesson's reagent.

G A Piperidine-3-carboxamide B Lawesson's Reagent Toluene, Reflux A->B Thionation C This compound B->C

A proposed synthetic workflow for this compound.
Experimental Protocol: Thionation of Piperidine-3-carboxamide

This protocol is a general procedure for the thionation of amides using Lawesson's reagent and should be optimized for the specific substrate.

  • Reaction Setup: To a solution of piperidine-3-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Fragment-Based Drug Discovery

The this compound fragment, and its close chemical relatives, have shown potential in the discovery of novel therapeutics targeting a range of diseases. The following sections detail the biological targets and associated data for derivatives of this core structure.

Anti-cancer Activity: Induction of Senescence in Melanoma

Derivatives of the N-arylpiperidine-3-carboxamide scaffold have been identified as inducers of a senescence-like phenotype in human melanoma cells.[1] A high-throughput screening of approximately 110,000 compounds identified an initial hit with this scaffold.[1] Subsequent structure-activity relationship (SAR) studies led to the discovery of more potent analogues.[1]

Table 1: Anti-melanoma Activity of N-Arylpiperidine-3-carboxamide Derivatives [1]

CompoundSenescence-inducing Activity (EC₅₀, µM)Antiproliferative Activity (IC₅₀, µM)
Hit Compound 1 1.240.88
Compound 54 0.040.03

The target for these compounds has not yet been fully elucidated, but their mechanism involves the induction of cellular senescence, a process of irreversible cell cycle arrest.

G A N-Arylpiperidine-3-carboxamide Derivative B Target Protein (Putative) A->B Binding C Signaling Cascade B->C Modulation D Induction of Cellular Senescence C->D E Inhibition of Melanoma Cell Proliferation D->E G A Piperidine Carboxamide Derivative B P. falciparum Proteasome (β5 subunit) A->B Binding C Inhibition of Proteasome Activity B->C D Accumulation of Ubiquitinated Proteins C->D E Parasite Death D->E G cluster_0 Drug Action cluster_1 Biological Process A Piperidine-3-carboxamide Derivative B Cathepsin K A->B Inhibition D Bone Resorption B->D Prevents Degradation of Bone Matrix C Osteoclast C->D Mediates

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of substituted piperidine-3-carbothioamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications. Understanding their physicochemical properties is crucial for predicting their pharmacokinetic and pharmacodynamic behavior, and for optimizing their development as drug candidates. This document details experimental protocols for the synthesis and characterization of these compounds, presents available data in a structured format, and visualizes key experimental workflows.

Introduction to Piperidine-3-carbothioamides

The piperidine scaffold is a prevalent heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[1] Its derivatives have shown a wide range of biological activities. The introduction of a carbothioamide group at the 3-position of the piperidine ring creates a unique structural moiety with the potential for diverse biological interactions. The sulfur atom in the carbothioamide can engage in different types of bonding compared to its carboxamide oxygen counterpart, potentially influencing target binding and metabolic stability.

While extensive research has been conducted on piperidine-3-carboxamide derivatives, particularly in the context of anticancer agents and cathepsin K inhibitors, the physicochemical properties of their carbothioamide analogs are less well-documented in publicly available literature.[2][3] This guide aims to consolidate the available information and provide a framework for the systematic characterization of this important class of compounds.

Physicochemical Properties

The key physicochemical properties that influence the drug-like characteristics of a compound include lipophilicity (logP), solubility, and the acid dissociation constant (pKa). These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logP)

Table 1: Computed Physicochemical Properties of Unsubstituted Piperidine-3-carboxamide and Piperidine-4-carbothioamide

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
(R)-Piperidine-3-carboxamideC6H12N2O128.17-1.3
(S)-Piperidine-3-carboxamideC6H12N2O128.17-1.3

Data sourced from PubChem. Note the absence of readily available experimental data for substituted piperidine-3-carbothioamides.

Aqueous Solubility

Aqueous solubility is another fundamental property that affects drug absorption and formulation. The solubility of ionizable compounds like piperidine derivatives is highly dependent on the pH of the medium.[5] For a compound to be well-absorbed orally, it must possess adequate solubility in the gastrointestinal tract. While specific experimental solubility data for substituted piperidine-3-carbothioamides are scarce, it is known that piperidine itself is miscible with water.[6] The introduction of larger, non-polar substituents is likely to decrease aqueous solubility.

Acid Dissociation Constant (pKa)

The pKa of a molecule determines its ionization state at a given pH. The piperidine ring contains a basic nitrogen atom, and its pKa will be influenced by the substituents on the ring and on the nitrogen atom itself. The pKa of the protonated form of piperidine is 11.22.[7] The carbothioamide group can also exhibit acidic or basic properties, although it is generally a very weak acid. The overall ionization profile of a substituted this compound derivative will be a composite of the pKa values of all ionizable groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis and determination of the key physicochemical properties of substituted this compound derivatives.

Synthesis of Substituted Piperidine-3-carbothioamides

The synthesis of substituted piperidine-3-carbothioamides can be achieved through various synthetic routes. A common approach involves the amidation of a piperidine-3-carboxylic acid derivative followed by thionation.

General Synthetic Scheme:

G cluster_0 Step 1: N-Substitution/Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Thionation Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid N-Substituted/Protected Piperidine-3-carboxylic acid N-Substituted/Protected Piperidine-3-carboxylic acid Piperidine-3-carboxylic acid->N-Substituted/Protected Piperidine-3-carboxylic acid R-X, Base Substituted Piperidine-3-carboxamide Substituted Piperidine-3-carboxamide N-Substituted/Protected Piperidine-3-carboxylic acid->Substituted Piperidine-3-carboxamide Amine (R'-NH2), Coupling Agent (e.g., EDC, HATU) Substituted this compound Substituted this compound Substituted Piperidine-3-carboxamide->Substituted this compound Lawesson's Reagent or P4S10

Caption: General synthetic workflow for substituted piperidine-3-carbothioamides.

Detailed Protocol for a Representative Synthesis:

  • N-Substitution/Protection: To a solution of piperidine-3-carboxylic acid in a suitable solvent (e.g., dichloromethane or DMF), add a base (e.g., triethylamine or diisopropylethylamine) and the desired electrophile (e.g., an alkyl halide or benzyl bromide) or protecting group precursor (e.g., Boc-anhydride). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Amide Coupling: The resulting N-substituted or protected piperidine-3-carboxylic acid is then coupled with a primary or secondary amine. Dissolve the carboxylic acid in an appropriate solvent (e.g., DMF or dichloromethane). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU). Add the desired amine and stir the mixture at room temperature.

  • Thionation: The final step is the conversion of the carboxamide to the carbothioamide. The purified piperidine-3-carboxamide is dissolved in a dry, inert solvent such as toluene or tetrahydrofuran (THF). A thionating agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P4S10), is added portion-wise. The reaction is typically heated to reflux and monitored by TLC.

  • Purification: After completion of each step, the product is purified using standard techniques such as extraction, chromatography (e.g., column chromatography on silica gel), and recrystallization. The structure and purity of the final compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of logP.[8][9][10]

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) and saturate it with n-octanol by stirring the two phases together for 24 hours, followed by separation. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add a precise volume of the saturated n-octanol and the saturated buffer. Add a small aliquot of the compound's stock solution. The final concentration of the compound should be low enough to avoid solubility issues in either phase.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Calculation: The logP is calculated using the following formula: logP = log ( [Compound]octanol / [Compound]aqueous )

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare buffer-saturated n-octanol D Mix phases and add compound A->D B Prepare n-octanol-saturated buffer B->D C Prepare compound stock solution C->D E Shake to equilibrate D->E F Centrifuge to separate phases E->F G Sample aqueous and octanol phases F->G H Quantify compound concentration (HPLC/LC-MS) G->H I Calculate logP H->I

Caption: Experimental workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

A common method for determining aqueous solubility is the shake-flask equilibrium solubility method.[11][12]

Protocol:

  • Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of the solid test compound to a vial containing a known volume of the buffer solution. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments.

  • Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The solubility is expressed in units such as µg/mL or µM.

Determination of pKa

Potentiometric titration is a standard method for the determination of pKa values.

Protocol:

  • Solution Preparation: Prepare a solution of the test compound in water or a co-solvent system (e.g., water-methanol) at a known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

  • pH Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. For more complex molecules, specialized software can be used to analyze the titration data and determine the pKa values.

Signaling Pathways

The biological activity of piperidine derivatives has been linked to their interaction with various signaling pathways. For instance, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting an impact on cell cycle regulation and survival pathways.[2] Piperidine-containing compounds have also been investigated as inhibitors of cathepsin K, an enzyme involved in bone resorption, which points to their potential role in signaling pathways related to osteoporosis.[3]

A comprehensive understanding of the specific signaling pathways modulated by substituted piperidine-3-carbothioamides requires further biological investigation. However, based on the activities of structurally related compounds, pathways such as the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial in cancer cell proliferation and survival, are potential targets.[13]

G cluster_0 Hypothesized Cellular Interaction cluster_1 Downstream Signaling Cascade Compound This compound Derivative Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Binding Pathway Signaling Pathway (e.g., PI3K/Akt, MAPK) Target->Pathway Response Cellular Response (e.g., Apoptosis, Senescence) Pathway->Response

Caption: A logical diagram of a potential signaling pathway interaction.

Conclusion

Substituted piperidine-3-carbothioamides represent a promising class of compounds for drug discovery. A thorough understanding of their physicochemical properties is paramount for their successful development. This guide has provided a framework for the synthesis and characterization of these molecules, highlighting the need for more extensive experimental data to be generated and published. The detailed protocols provided herein should serve as a valuable resource for researchers in this field, enabling the systematic evaluation of new derivatives and facilitating the identification of lead compounds with optimal drug-like properties. Further research into the biological activities and specific molecular targets of these compounds will be crucial for elucidating their therapeutic potential and the signaling pathways through which they exert their effects.

References

A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the stereoselective synthesis of the enantiomers of piperidine-3-carbothioamide, a heterocyclic scaffold of significant interest in medicinal chemistry. The following sections provide a comprehensive overview of synthetic strategies, including the asymmetric synthesis of key piperidine precursors and their subsequent conversion to the target thioamides. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in a research and development setting.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The precise control of stereochemistry at substituted centers is often crucial for biological activity and selectivity. This compound enantiomers represent valuable building blocks for the synthesis of novel therapeutic agents. This guide outlines robust and reproducible methods for accessing these chiral compounds in high enantiopurity.

The overall synthetic strategy is a two-stage process:

  • Stereoselective Synthesis of a Piperidine-3-Carboxylic Acid or Carboxamide Precursor: This stage focuses on establishing the chiral center at the C3 position of the piperidine ring.

  • Conversion to the Carbothioamide: This stage involves the thionation of the C3 carbonyl group to yield the final target molecule.

A visual representation of this general workflow is provided below.

General_Synthetic_Workflow Start Achiral Starting Materials (e.g., Pyridine) Precursor Enantiomerically Enriched Piperidine-3-Carboxylic Acid or Carboxamide Start->Precursor Asymmetric Synthesis or Chiral Resolution Thioamide Enantiomerically Pure This compound Precursor->Thioamide Thionation

Caption: General workflow for the synthesis of this compound enantiomers.

Stereoselective Synthesis of Piperidine-3-Carboxylic Acid/Carboxamide Precursors

The critical step in this synthesis is the establishment of the stereocenter at the 3-position of the piperidine ring. Several effective methods have been reported, primarily focusing on the synthesis of enantiomerically enriched nipecotic acid (piperidine-3-carboxylic acid) derivatives or piperidine-3-carboxamides.

Chiral Resolution of Racemic Ethyl Nipecotate

A classical and effective method to obtain enantiomerically pure piperidine precursors is the resolution of a racemic mixture. Racemic ethyl nipecotate can be resolved using a chiral resolving agent, such as dibenzoyl-L-tartaric acid, through fractional crystallization. This method allows for the isolation of the desired (S)- or (R)-enantiomer.

Table 1: Summary of Chiral Resolution of Ethyl Nipecotate

Resolving AgentTarget EnantiomerKey ProcessRef.
Dibenzoyl-L-tartaric acid(S)-Ethyl NipecotateFractional Crystallization[1]
Asymmetric Synthesis from Pyridine Derivatives

More modern approaches involve the direct asymmetric synthesis of 3-substituted piperidines from achiral starting materials like pyridine. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3][4] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.

Asymmetric_Synthesis_Workflow Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Partial Reduction (NaBH4, Phenyl Chloroformate) Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction (Arylboronic Acid, Chiral Ligand) Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction (e.g., H2, Pd/C)

Caption: Rh-catalyzed asymmetric synthesis of 3-substituted piperidines from pyridine.

Table 2: Quantitative Data for Rh-Catalyzed Asymmetric Synthesis

Substrate (Arylboronic Acid)Chiral LigandYield (%)Enantiomeric Excess (ee, %)Ref.
Phenylboronic acid(S)-SEGPHOS8598[5]
4-Fluorophenylboronic acid(S)-SEGPHOS8299[5]
3-Thienylboronic acid(S)-SEGPHOS7597[5]
Conversion of Precursors to Piperidine-3-carboxamide

Once the enantiomerically enriched piperidine-3-carboxylic acid or its ester (e.g., ethyl nipecotate) is obtained, it can be converted to the corresponding carboxamide. This is a standard transformation in organic synthesis, typically involving activation of the carboxylic acid (e.g., as an acid chloride or using coupling agents) followed by reaction with ammonia or an ammonia equivalent. For instance, (R)-N-tert-butoxycarbonyl-piperidine-3-carboxylic acid can be converted to its hydrazide, a closely related derivative.[6][7]

Thionation of Piperidine-3-carboxamide to this compound

The final step in the synthesis is the conversion of the amide functionality to a thioamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most commonly used and effective reagent for this transformation. The reaction proceeds by a cycloaddition of the reactive dithiophosphine ylide form of Lawesson's reagent to the carbonyl group, followed by a cycloreversion to form the thiocarbonyl and a stable phosphorus-oxygen byproduct.

Thionation_Mechanism Amide Piperidine-3-carboxamide C=O Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + LR Lawesson's Reagent LR->Intermediate Thioamide This compound C=S Intermediate->Thioamide Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct Cycloreversion

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocols

General Protocol for the Synthesis of Enantioenriched 3-Arylpiperidines via Asymmetric Reductive Heck Reaction

Materials:

  • [Rh(cod)OH]₂

  • (S)-SEGPHOS

  • Phenyl pyridine-1(2H)-carboxylate

  • Arylboronic acid

  • Aqueous Cesium Hydroxide (50 wt%)

  • Toluene, Tetrahydrofuran (THF), Water

  • Palladium on carbon (10%)

  • Methanol

  • Aqueous Potassium Hydroxide

Procedure:

  • To a vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).

  • Add toluene, THF, and water in a 1:1:1 ratio.

  • Add aqueous CsOH (2.0 equivalents) and stir the mixture at 70 °C for 10 minutes.

  • Add the arylboronic acid (3.0 equivalents) followed by phenyl pyridine-1(2H)-carboxylate (1.0 equivalent).

  • Stir the reaction mixture at 70 °C for 20 hours.

  • After cooling to room temperature, extract the product with an organic solvent and purify by column chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.

  • Dissolve the tetrahydropyridine derivative in methanol and add 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the catalyst and concentrate the solvent.

  • Treat the residue with aqueous potassium hydroxide in methanol to deprotect the carbamate and afford the enantioenriched 3-arylpiperidine.[5]

General Protocol for the Thionation of Piperidine-3-carboxamide using Lawesson's Reagent

Materials:

  • Enantiomerically pure N-protected piperidine-3-carboxamide

  • Lawesson's reagent

  • Anhydrous toluene (or other high-boiling solvent like xylene)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add the N-protected piperidine-3-carboxamide (1.0 equivalent) and anhydrous toluene.

  • Add Lawesson's reagent (0.5 to 1.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • The workup procedure can be challenging due to the phosphorus-containing byproducts. A common method is to quench the reaction with a small amount of a primary alcohol (e.g., ethanol or ethylene glycol) and heat for a short period to decompose the excess Lawesson's reagent and its byproducts into more polar species.[8]

  • The solvent is then removed under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the N-protected this compound.[9]

Note: The N-protecting group (e.g., Boc, Cbz) should be chosen to be stable to the reaction conditions and can be removed in a subsequent step if the free amine is desired.

Data Summary

The following table summarizes the expected outcomes for the key steps of the synthesis.

Table 3: Summary of Quantitative Data for the Synthesis of this compound Enantiomers

StepReagents and ConditionsProductYield (%)Enantiomeric Purity (ee, %)
Asymmetric Synthesis of Precursor
Rh-catalyzed Reductive Heck[Rh(cod)OH]₂, (S)-SEGPHOS, Arylboronic acid, CsOH, Toluene/THF/H₂O, 70 °C3-Aryl-tetrahydropyridine75-8597-99
ReductionH₂, 10% Pd/C, Methanol3-Aryl-piperidineHighMaintained
Conversion to Carboxamide
Amidation1. (COCl)₂ or SOCl₂ 2. NH₄OHN-Protected Piperidine-3-carboxamide>80Maintained
Thionation
ThioamidationLawesson's reagent, Toluene, RefluxN-Protected this compound70-95Maintained

Conclusion

This technical guide provides a comprehensive framework for the stereoselective synthesis of this compound enantiomers. By employing either chiral resolution or, more efficiently, asymmetric catalytic methods, enantiomerically enriched piperidine-3-carboxylic acid or carboxamide precursors can be reliably obtained. Subsequent thionation with Lawesson's reagent offers a direct route to the target carbothioamide. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, enabling the exploration of this important class of chiral heterocycles. Careful optimization of reaction conditions, particularly for the thionation step, may be necessary for specific substrates to achieve optimal yields and purity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thione-thiol tautomerism in piperidine-3-carbothioamide and related saturated heterocyclic thioamides. Due to the limited direct research on this compound itself, this document extrapolates from the well-established principles of tautomerism in other thioamides, offering a predictive framework and generalized experimental approaches for its study.

Introduction to Thione-Thiol Tautomerism

Thioamides, characterized by the -C(=S)N< group, can exist in two tautomeric forms: the thione form and the thiol (or imidothiol) form. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms. In the context of this compound, this equilibrium is represented as follows:

The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including polarity, lipophilicity, hydrogen bonding capabilities, and metal chelation potential. These differences can significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic profile, making the study of tautomerism essential in drug discovery and development.

Generally, for most thioamides, the thione form is the predominant tautomer in both solid and solution phases.[1][2][3] This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the overall thermodynamic stability of the thione structure. However, the equilibrium can be influenced by various factors, including the electronic nature of substituents, solvent polarity, and pH.

Quantitative Analysis of Tautomeric Equilibria

CompoundSolventMethodpKTReference
ThioacetamideWaterBasicity8.6[1]
N-MethylthioacetamideWaterBasicity9.6[1]
ThiobenzamideWaterBasicity8.3[1]
N-MethylthiobenzamideWaterBasicity8.9[1]
ThioureaWaterBasicity11.0[1]

Based on these data, it is highly probable that this compound also exists overwhelmingly in the thione form under physiological conditions. The saturated piperidine ring is an electron-donating group, which would be expected to further stabilize the thione tautomer.

Experimental Protocols for Tautomerism Investigation

The study of thione-thiol tautomerism typically involves a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[4][5][6]

  • 1H NMR: The thiol proton (-SH) and the amide proton (-NH) have distinct chemical shifts. However, due to the low concentration of the thiol tautomer and potential for rapid proton exchange, the -SH peak may be difficult to observe.

  • 13C NMR: The chemical shift of the carbon atom in the C=S group (typically ~200 ppm) is significantly different from that in the C=N group of the thiol form. This difference can be used to detect the presence of both tautomers.

  • 15N NMR: This is a particularly sensitive method for studying thioamide tautomerism due to the large difference in the chemical shift of the nitrogen atom in the thione and thiol forms (often >100 ppm).[4] By comparing the observed 15N chemical shift with those of N- and S-methylated model compounds (which "lock" the tautomeric form), the position of the equilibrium can be accurately determined.

General Protocol for 15N NMR Analysis:

  • Synthesis of Model Compounds: Synthesize the N-methyl and S-methyl derivatives of the thioamide under investigation to serve as reference standards for the thione and thiol forms, respectively.

  • Sample Preparation: Prepare solutions of the thioamide and the model compounds in the desired deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD).

  • Data Acquisition: Acquire 15N NMR spectra for all samples. Inverse-gated decoupling sequences are typically used to obtain quantitative spectra.

  • Data Analysis: Compare the 15N chemical shift of the parent thioamide with those of the N-methyl and S-methyl derivatives. The position of the equilibrium can be calculated assuming a linear relationship between the chemical shift and the mole fraction of the tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the two forms often have distinct absorption maxima.[1][7] The thione form typically exhibits a characteristic π → π* transition at a longer wavelength compared to the thiol form.

General Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of the thioamide in different solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption maxima and molar absorptivity with solvent polarity. Deconvolution of overlapping spectral bands may be necessary to identify the contributions of each tautomer. The basicity method, which involves studying the spectral changes upon protonation in strong acids, can also be used to estimate the pKT.[1]

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.[8][9][10]

General Protocol for Computational Analysis:

  • Structure Optimization: Build the 3D structures of both the thione and thiol tautomers of this compound. Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p) or higher.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. It is important to include corrections for zero-point vibrational energy (ZPVE).

  • Solvent Effects: To model the solution phase, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), to calculate the energies in different solvents.

  • NMR/IR Prediction: Calculate the theoretical NMR chemical shifts and IR vibrational frequencies for each tautomer to aid in the interpretation of experimental spectra.

Visualizing Tautomeric Equilibria and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows discussed.

Tautomeric_Equilibrium Thione This compound (Thione Form) Thiol 3-(Iminomethyl)piperidine-3-thiol (Thiol Form) Thione->Thiol Proton Transfer

Caption: Thione-thiol tautomeric equilibrium in this compound.

Investigation_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis Synthesis Synthesis of This compound & Model Compounds NMR NMR Spectroscopy (1H, 13C, 15N) Synthesis->NMR UVVis UV-Vis Spectroscopy Synthesis->UVVis XRay X-ray Crystallography (Solid State) Synthesis->XRay Data_Analysis Data Interpretation & Equilibrium Quantification (KT) NMR->Data_Analysis UVVis->Data_Analysis XRay->Data_Analysis DFT DFT Calculations (Gas & Solution Phase) Energy Relative Stability (ΔG) DFT->Energy Spectra Predicted Spectra (NMR, IR) DFT->Spectra Energy->Data_Analysis Spectra->Data_Analysis

Caption: Workflow for the investigation of tautomerism.

Influencing_Factors Equilibrium Thione <=> Thiol Equilibrium Solvent Solvent Polarity Equilibrium->Solvent Substituents Substituents (Electronic Effects) Equilibrium->Substituents pH pH / Acidity Equilibrium->pH Temperature Temperature Equilibrium->Temperature

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Piperidine-3-Carbothioamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a crucial pharmacophore in modern drug discovery, present in numerous approved pharmaceuticals.[1] The functionalization of this heterocyclic core allows for the exploration of diverse chemical space and the development of compounds with a wide range of biological activities. Piperidine-3-carbothioamide derivatives, in particular, represent a promising class of molecules for identifying novel therapeutic agents. High-throughput screening (HTS) of libraries of these compounds is a critical step in the early-stage drug discovery process, enabling the rapid identification of "hit" compounds with desired biological activities.

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound libraries against cellular and biochemical targets. The following sections detail experimental design, provide step-by-step protocols for common screening assays, and present data in a clear, accessible format.

Data Presentation: Summary of Screening Results

The following tables summarize hypothetical quantitative data from a high-throughput screening campaign of a this compound library.

Table 1: Results from a Primary Cell-Based Phenotypic Screen for Anti-Melanoma Activity.

Compound IDConcentration (µM)% Senescent CellsCell Number Reduction (%)Hit (Yes/No)
PSC-001106555Yes
PSC-0021058No
PSC-003107268Yes
...............
Doxorubicin (Control)0.0378590Yes

Table 2: Dose-Response Data for Confirmed Hits from the Anti-Melanoma Screen. [2]

Compound IDEC50 (µM) - Senescence InductionIC50 (µM) - Antiproliferative Activity
PSC-0011.150.95
PSC-0030.880.65
Hit Compound 11.240.88
Compound 540.040.03

Table 3: Results from a Biochemical Screen for Acetylcholinesterase (AChE) Inhibition. [3]

Compound IDConcentration (µM)% InhibitionHit (Yes/No)
PAC-001108No
PAC-0021075Yes
PAC-0031068Yes
............
Donepezil (Control)0.195Yes

Table 4: IC50 Values for Confirmed Acetylcholinesterase (AChE) Inhibitors. [3]

Compound IDIC50 (µM)
PAC-0029.68
PAC-00311.59

Experimental Protocols

I. High-Content Screening for Senescence-Inducing Compounds in Melanoma Cells

This protocol is adapted from a screen for N-arylpiperidine-3-carboxamide derivatives with antimelanoma activities.[2][4][5]

1. Cell Culture and Seeding:

  • Culture human melanoma A375 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Harvest cells and seed into 384-well microplates at a density that allows for logarithmic growth over the assay period.
  • Incubate plates overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the this compound library compounds in DMSO.
  • Using an automated liquid handler, dilute the compounds to the final screening concentration (e.g., 10 µM) in cell culture media.
  • Add the diluted compounds to the cell plates. Include positive (e.g., doxorubicin) and negative (e.g., DMSO vehicle) controls.[2]
  • Incubate the plates for 72 hours.

3. Staining and Imaging:

  • After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
  • Permeabilize the cells and stain with fluorescent dyes to visualize the nucleus (e.g., Hoechst) and cytoplasm.
  • Acquire images using an automated high-content imaging system.

4. Image Analysis:

  • Utilize image analysis software to segment and identify individual cells.
  • Quantify cellular features indicative of senescence, such as enlarged cell size, flattened morphology, and increased granularity.[2]
  • Calculate the percentage of senescent cells and the total cell number per well.
  • Identify "hits" as compounds that induce a significant increase in the percentage of senescent cells and a decrease in cell number compared to negative controls.

II. In Vitro Assay for Acetylcholinesterase (AChE) Inhibition

This protocol is based on Ellman's method for determining cholinesterase activity.

1. Reagent Preparation:

  • Prepare a stock solution of Acetylcholinesterase (AChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
  • Prepare solutions of the substrate (acetylthiocholine iodide) and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).
  • Prepare serial dilutions of the this compound library compounds and a positive control inhibitor (e.g., Donepezil).

2. Assay Procedure:

  • In a 96-well plate, add the buffer, DTNB, and the test compounds.
  • Add the AChE enzyme solution to each well and incubate for a short period to allow for inhibitor binding.
  • Initiate the reaction by adding the acetylthiocholine iodide substrate.
  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
  • For hit compounds, perform dose-response experiments with a range of concentrations.
  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Mandatory Visualizations

G cluster_0 Library Preparation & Plating cluster_1 Cell-Based Assay cluster_2 Biochemical Assay cluster_3 Data Analysis A This compound Library (in DMSO) B Compound Dilution A->B C Dispense to Assay Plates B->C E Add Compounds to Cells C->E I Add Compounds & Enzyme C->I D Seed Cells (e.g., A375 Melanoma) D->E F Incubate (72h) E->F G Stain & Image F->G K Primary Hit Identification G->K H Prepare Reagents (Enzyme, Substrate, DTNB) H->I J Add Substrate & Read Absorbance I->J J->K L Dose-Response & IC50/EC50 Determination K->L M Structure-Activity Relationship (SAR) L->M

Caption: High-throughput screening workflow for this compound libraries.

cluster_0 Cellular Stress Inducers cluster_1 Signaling Cascade cluster_2 Cell Cycle Arrest cluster_3 Senescent Phenotype stress Oncogene Activation DNA Damage (e.g., this compound) p53 p53 / pRb Pathways stress->p53 p21 p21 p53->p21 cdk CDK4/6 p21->cdk inhibition arrest G1 Cell Cycle Arrest cdk->arrest inhibition of progression phenotype Morphological Changes SA-β-gal Activity Secretory Phenotype (SASP) arrest->phenotype

Caption: Simplified signaling pathway for therapy-induced cellular senescence.

References

Application Notes and Protocols for Evaluating Piperidine-3-carbothioamide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of Piperidine-3-carbothioamide and its derivatives using a suite of cell-based assays. The protocols are designed to assess the compound's impact on cancer cell viability, induction of senescence and apoptosis, and cell cycle progression.

Introduction to this compound

This compound is a heterocyclic compound belonging to the piperidine class of molecules. Piperidine and its derivatives have garnered significant interest in medicinal chemistry due to their presence in numerous alkaloids and their wide range of pharmacological activities.[1] Various derivatives have been investigated for their potential as anticancer[2][3][4], anti-Alzheimer's[5][6], antimalarial[7], and anti-osteoporosis agents.[8]

The core piperidine scaffold is a prevalent feature in many FDA-approved drugs.[5] The biological activity of piperidine derivatives is often attributed to their ability to interact with various biological targets, including enzymes and signaling proteins. For instance, certain piperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, leading to an anti-proliferative effect.[9] Other piperidine compounds have been found to act as proteasome inhibitors[7] or cholinesterase inhibitors.[5] The anticancer mechanisms of piperidine derivatives can involve the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 protein family, as well as the regulation of key signaling pathways such as NF-κB and PI3K/Akt.[2][10]

Given the diverse biological activities of related compounds, a thorough evaluation of this compound's efficacy requires a multi-faceted approach using various cell-based assays.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell LineCompoundIC50 (µM)
A375 (Melanoma)This compoundValue
MCF-7 (Breast Cancer)This compoundValue
A549 (Lung Cancer)This compoundValue
Positive ControlDoxorubicinValue

Table 2: Senescence-Inducing Activity of this compound

Cell LineCompoundEC50 (µM)
A375 (Melanoma)This compoundValue
Positive ControlPalbociclibValue

Table 3: Apoptosis Induction by this compound

Cell LineCompound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
MCF-71Value
10Value
50Value
Positive ControlStaurosporineValue

Table 4: Cell Cycle Analysis of Cells Treated with this compound

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
A549Vehicle ControlValueValueValue
This compound (IC50)ValueValueValue
Positive ControlNocodazoleValueValueValue

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., A375, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare a serial dilution of this compound in complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Senescence-Associated β-Galactosidase Staining

Objective: To assess the ability of this compound to induce cellular senescence.

Materials:

  • Target cancer cell line (e.g., A375)

  • Complete growth medium

  • This compound

  • Senescence β-Galactosidase Staining Kit (commercially available)

  • 6-well plates

  • Microscope

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., EC50 concentration determined from a preliminary assay) for 72-96 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the β-Galactosidase staining solution to each well and incubate at 37°C (without CO2) for 12-16 hours.

  • Observe the cells under a microscope and count the number of blue-stained (senescent) cells versus the total number of cells in at least three different fields of view.

  • Calculate the percentage of senescent cells for each treatment condition.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Objective: To quantify the induction of apoptosis by measuring the activity of caspases 3 and 7.

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • Complete growth medium

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.

  • Incubate for 24 hours.

  • Treat the cells with a serial dilution of this compound for 24-48 hours.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Target cancer cell line (e.g., A549)

  • Complete growth medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Mandatory Visualizations

Hypothetical Signaling Pathway for this compound Action

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus P3C Piperidine-3- carbothioamide Receptor Target Receptor/ Enzyme P3C->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation NFkB->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Cell Viability Assay

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add Piperidine-3- carbothioamide Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Logical Relationship for Efficacy Evaluation

G cluster_assays Cell-Based Assays cluster_outcomes Biological Outcomes P3C This compound Viability Cell Viability (MTT/MTS) P3C->Viability Senescence Senescence (β-Gal Staining) P3C->Senescence Apoptosis Apoptosis (Caspase Activity) P3C->Apoptosis CellCycle Cell Cycle (Flow Cytometry) P3C->CellCycle Antiproliferative Antiproliferative Efficacy (IC50) Viability->Antiproliferative SenescenceInduction Induction of Senescence (EC50) Senescence->SenescenceInduction ApoptosisInduction Induction of Apoptosis Apoptosis->ApoptosisInduction CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Piperidine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of thiazole and pyrimidine derivatives using piperidine-3-carbothioamide as a key starting material. The resulting heterocyclic compounds, incorporating a piperidine moiety, are of significant interest in medicinal chemistry due to their potential as bioactive molecules.

Introduction

This compound is a versatile building block for the synthesis of various heterocyclic systems. The presence of the thioamide functional group allows for cyclization reactions to form key heterocyclic rings, while the piperidine scaffold is a common feature in many biologically active compounds. This document outlines the synthesis of 2-(piperidin-3-yl)thiazole and 4-hydroxy-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives, which hold potential for applications in drug discovery.

Synthesis of 2-(Piperidin-3-yl)thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the formation of a thiazole ring by reacting a thioamide with an α-haloketone. This compound can be effectively employed as the thioamide component in this reaction to generate 2-(piperidin-3-yl)thiazole derivatives.

Reaction Scheme:

Caption: General scheme for the Hantzsch synthesis of 2-(piperidin-3-yl)thiazoles.

Experimental Protocol: Synthesis of 2-(Piperidin-3-yl)-4-phenylthiazole

This protocol is a general method adapted for the use of this compound.

Materials:

  • This compound

  • 2-Bromoacetophenone (Phenacyl bromide)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (20 mL).

  • Add 2-bromoacetophenone (1.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction.

  • Stir the mixture for 15 minutes. The product may precipitate at this stage.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 20 mL).

  • Dry the product in a vacuum oven at 40-50 °C.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 2-(piperidin-3-yl)-4-phenylthiazole.

Quantitative Data (Expected):

ParameterValueReference
Yield 75-90%General yields for Hantzsch synthesis are typically high.
Melting Point Dependent on purityTo be determined experimentally.
¹H NMR, ¹³C NMR, MS Consistent with the structureTo be determined experimentally for characterization.

Synthesis of Pyrimidine-2-thione Derivatives

This compound can also serve as a synthon for pyrimidine derivatives. The reaction with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base, leads to the formation of a dihydropyrimidinethione ring.

Reaction Scheme:

Caption: Synthesis of a pyrimidine-2-thione derivative from this compound.

Experimental Protocol: Synthesis of 4-Methyl-6-oxo-2-thioxo-1-(piperidin-3-yl)-1,2,3,6-tetrahydropyrimidine

This protocol is a general method adapted for the use of this compound.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers

  • pH paper

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere, or use a commercially available solution. Alternatively, a solution of potassium hydroxide (1.1 eq) in ethanol can be used.

  • In a 250 mL round-bottom flask, add this compound (1.0 eq) and ethyl acetoacetate (1.0 eq) to the ethanolic base solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by dropwise addition of dilute hydrochloric acid until the pH is approximately 7. The product may precipitate upon neutralization.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the solid product with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data (Expected):

ParameterValueReference
Yield 60-80%Yields for this type of condensation can vary.
Melting Point Dependent on purityTo be determined experimentally.
¹H NMR, ¹³C NMR, MS Consistent with the structureTo be determined experimentally for characterization.

Potential Biological Significance and Signaling Pathway

Heterocyclic compounds containing piperidine, thiazole, and pyrimidine moieties are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesized compounds from these protocols could potentially act as inhibitors of various enzymes or modulators of signaling pathways implicated in disease. For instance, some thiazole derivatives are known to inhibit protein kinases involved in cancer cell proliferation.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical mechanism where a synthesized 2-(piperidin-3-yl)thiazole derivative acts as a kinase inhibitor, a common mode of action for many anticancer drugs.

Signaling_Pathway cluster_cell Cancer Cell GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase Activates Proliferation Cell Proliferation Kinase->Proliferation Promotes Inhibitor 2-(Piperidin-3-yl)thiazole Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a cancer cell signaling pathway by a synthesized thiazole derivative.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of biologically relevant heterocyclic compounds. The protocols provided herein for the synthesis of 2-(piperidin-3-yl)thiazole and pyrimidine-2-thione derivatives offer a foundation for the exploration of novel chemical entities for drug discovery and development. Further optimization of reaction conditions and exploration of the biological activities of the synthesized compounds are encouraged.

Piperidine-3-carbothioamide: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Piperidine-3-carbothioamide and its derivatives represent a promising class of heterocyclic compounds in medicinal chemistry. The piperidine ring, a prevalent scaffold in many FDA-approved drugs, provides a robust three-dimensional framework that can be readily functionalized. The introduction of a carbothioamide group at the 3-position offers unique hydrogen bonding capabilities and reactivity, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides an overview of the applications of this scaffold, quantitative data on the biological activity of closely related analogs, detailed experimental protocols for synthesis and biological evaluation, and a visual representation of a relevant signaling pathway.

Applications in Drug Discovery

The this compound moiety and its carboxamide counterpart have been incorporated into a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. Key areas of application include:

  • Anticancer Agents: Derivatives of N-arylpiperidine-3-carboxamide have been identified as potent inducers of a senescence-like phenotype in human melanoma cells, leading to significant antiproliferative activity.[1][2]

  • Anti-Osteoporosis Agents: Piperidine-3-carboxamide derivatives have been synthesized as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption. These compounds have shown potent anti-bone resorption effects in vitro and have the potential to be developed as treatments for osteoporosis.[3]

  • Antimalarial Agents: Piperidine carboxamides have been identified as species-selective proteasome inhibitors with activity against Plasmodium falciparum, the parasite responsible for malaria.

  • Cholinesterase Inhibitors: Hybrid molecules incorporating a piperidine moiety have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

  • Platelet Aggregation Inhibitors: Certain piperidine-3-carboxamide derivatives have demonstrated the ability to inhibit human platelet aggregation, suggesting potential applications in the development of antithrombotic agents.[4]

  • Antimicrobial Agents: Piperidine-containing thiosemicarbazones have shown activity against various microbial strains, including M. tuberculosis.[5]

Quantitative Biological Activity Data

The following table summarizes the biological activity of selected piperidine-3-carboxamide derivatives, which serve as close structural analogs to the carbothioamide scaffold. This data provides valuable insights into the structure-activity relationships (SAR) and the potential potency of this class of compounds.

Compound IDTarget/AssayCell LineActivity (IC₅₀/EC₅₀)Reference
1 Senescence-inducing activityA375 (Melanoma)EC₅₀ = 1.24 µM[1]
1 Antiproliferative activityA375 (Melanoma)IC₅₀ = 0.88 µM[1]
54 Senescence-inducing activityA375 (Melanoma)EC₅₀ = 0.04 µM[1]
54 Antiproliferative activityA375 (Melanoma)IC₅₀ = 0.03 µM[1]
H-9 Cathepsin K inhibition-IC₅₀ = 0.08 µM[3]
5a Human platelet aggregation inhibition--[4]
6i Human platelet aggregation inhibition--[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride from 3-Cyanopiperidine Hydrochloride

This protocol is adapted from a known procedure for the corresponding 4-substituted isomer and is based on the reaction of a nitrile with hydrogen sulfide in the presence of a base catalyst.[6][7]

Materials:

  • 3-Cyanopiperidine hydrochloride

  • Ethanol

  • Triethylamine

  • Hydrogen sulfide (gas)

  • Pressure reactor

  • Filtration apparatus

Procedure:

  • Charge a pressure reactor with 3-cyanopiperidine hydrochloride (1 equivalent) and ethanol.

  • Add a catalytic amount of triethylamine (e.g., 0.05 equivalents).

  • Seal the reactor and heat the mixture to 60°C.

  • Introduce hydrogen sulfide gas into the reactor to a constant pressure of 4 bar.

  • Maintain the reaction at 60°C with stirring for 5-7 hours, monitoring the uptake of hydrogen sulfide.

  • After the reaction is complete, cease the introduction of hydrogen sulfide and continue stirring at 60°C for an additional 12 hours.

  • Cool the reaction mixture to 20°C and carefully vent the excess hydrogen sulfide through a suitable scrubber (e.g., bleach solution).

  • Further cool the mixture to 10°C to promote precipitation of the product.

  • Collect the solid product by filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum at 40°C to yield this compound hydrochloride.

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay

This protocol is used to detect cellular senescence induced by this compound derivatives in cell culture.

Materials:

  • Cells cultured in a 24-well plate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • SA-β-gal staining solution (see below)

  • Bright-field microscope

SA-β-gal Staining Solution Preparation:

  • Prepare a 20 mg/mL stock solution of X-gal in dimethylformamide (DMF).

  • Prepare a 0.2 M citric acid/sodium phosphate buffer, pH 6.0.

  • Prepare 100 mM stock solutions of potassium ferrocyanide and potassium ferricyanide in water.

  • The final staining solution contains: 1 mg/mL X-gal, 40 mM citric acid/Na phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂. Add the X-gal solution to the buffer and salts mixture immediately before use.

Procedure:

  • Treat cells with the desired concentration of the test compound for the appropriate duration.

  • Aspirate the cell culture medium and wash the cells twice with PBS.

  • Fix the cells by adding 250 µL of 4% PFA per well and incubating for 5 minutes at room temperature.

  • Aspirate the PFA and wash the cells twice with PBS for 5 minutes each with gentle shaking.

  • Add 250 µL of the freshly prepared SA-β-gal staining solution to each well.

  • Incubate the plate at 37°C in a non-CO₂ incubator, protected from light, for 12-16 hours or until a blue color develops in senescent cells.

  • Aspirate the staining solution and wash the cells twice with distilled water.

  • Observe the cells under a bright-field microscope and quantify the percentage of blue, senescent cells.

Protocol 3: Cathepsin K Inhibitor Screening Assay (Fluorometric)

This protocol describes a method to screen for inhibitors of Cathepsin K, a target for anti-osteoporosis agents.

Materials:

  • 96-well black plate with a clear bottom

  • Recombinant human Cathepsin K

  • Cathepsin K reaction buffer

  • Cathepsin K substrate (e.g., Ac-LR-AFC)

  • Test inhibitor compounds

  • Known Cathepsin K inhibitor (e.g., FF-FMK) as a positive control

  • Fluorescence microplate reader (Ex/Em = 400/505 nm)

Procedure:

  • Prepare a 10x stock solution of the test inhibitor in the reaction buffer.

  • In the wells of the 96-well plate, add 10 µL of the test inhibitor solution, a positive control inhibitor, or reaction buffer (for uninhibited control).

  • Prepare an enzyme solution by diluting Cathepsin K in the reaction buffer. Add 50 µL of the diluted enzyme solution to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Prepare a substrate solution by diluting the Cathepsin K substrate in the reaction buffer.

  • Start the reaction by adding 40 µL of the substrate solution to each well.

  • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, taking readings every minute.

  • Determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each test compound concentration relative to the uninhibited control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway for Senescence Induction

The following diagram illustrates a simplified workflow for identifying and characterizing senescence-inducing compounds based on the piperidine-3-carboxamide scaffold.

G A High-Throughput Screening (~110,000 compounds) B Identification of Initial Hit (N-arylpiperidine-3-carboxamide) A->B Image-based HCS C Structure-Activity Relationship (SAR) Studies B->C Initial Hit D Synthesis of Focused Library of Analogs C->D SAR Insights E Lead Compound Identification (e.g., Compound 54) D->E Screening F Phenotypic Confirmation (Senescence-like morphology) E->F Confirmation G In Vitro Biological Evaluation (Antiproliferative Activity) E->G Activity Testing H Further Studies (Target ID, In Vivo Efficacy) E->H Progression

Caption: Workflow for the discovery of senescence-inducing antimelanoma agents.

References

Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Piperidine-3-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the formation of a carboxamide intermediate, followed by a thionation reaction.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the amidation of a protected piperidine-3-carboxylic acid to yield Piperidine-3-carboxamide. The subsequent step is the thionation of the carboxamide group to afford the target carbothioamide.

Synthesis_Overview N-Boc-Piperidine-3-carboxylic_acid N-Boc-Piperidine-3-carboxylic Acid Piperidine-3-carboxamide Piperidine-3-carboxamide N-Boc-Piperidine-3-carboxylic_acid->Piperidine-3-carboxamide Amidation & Deprotection This compound This compound Piperidine-3-carboxamide->this compound Thionation

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Piperidine-3-carboxamide

This procedure involves the initial coupling of N-Boc-piperidine-3-carboxylic acid with ammonia, followed by the removal of the Boc protecting group.

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonia solution (e.g., 7N in Methanol)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Amide Coupling:

    • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 eq).

    • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir at room temperature for 15 minutes.

    • Add a solution of ammonia in methanol (e.g., 7N, 2.0 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-piperidine-3-carboxamide.

  • Boc Deprotection:

    • Dissolve the crude N-Boc-piperidine-3-carboxamide in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[1]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of sodium bicarbonate.[1]

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Piperidine-3-carboxamide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure Piperidine-3-carboxamide.[1]

Step1_Workflow cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection Start_Coupling N-Boc-piperidine-3-carboxylic acid in DCM Add_Reagents Add EDC, HOBt, DIPEA Start_Coupling->Add_Reagents Add_Ammonia Add Ammonia solution Add_Reagents->Add_Ammonia Reaction_Coupling Stir at RT Add_Ammonia->Reaction_Coupling Workup_Coupling Aqueous Workup Reaction_Coupling->Workup_Coupling Crude_Boc_Amide Crude N-Boc-piperidine-3-carboxamide Workup_Coupling->Crude_Boc_Amide Start_Deprotection Crude N-Boc-piperidine-3-carboxamide in DCM Crude_Boc_Amide->Start_Deprotection Add_TFA Add TFA at 0°C Start_Deprotection->Add_TFA Reaction_Deprotection Stir at RT Add_TFA->Reaction_Deprotection Workup_Deprotection Basify and Extract Reaction_Deprotection->Workup_Deprotection Crude_Amide Crude Piperidine-3-carboxamide Workup_Deprotection->Crude_Amide Purification Purification Crude_Amide->Purification Column Chromatography Final_Product_1 Pure Piperidine-3-carboxamide Purification->Final_Product_1

Caption: Experimental workflow for the synthesis of Piperidine-3-carboxamide.

Step 2: Synthesis of this compound

This protocol details the thionation of Piperidine-3-carboxamide using Lawesson's reagent.

Materials:

  • Piperidine-3-carboxamide

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • Thionation Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Piperidine-3-carboxamide (1.0 eq) in anhydrous THF or toluene.

    • In a separate flask, dissolve Lawesson's reagent (0.5 - 0.6 eq) in the same anhydrous solvent.[2]

    • Add the Lawesson's reagent solution to the amide solution at room temperature.[2]

    • The reaction can be stirred at room temperature or heated to reflux to drive it to completion. Monitor the reaction progress by TLC.[2][3] Reaction times can vary from 30 minutes to overnight.[2]

    • Note: Lawesson's reagent and its byproducts have a strong, unpleasant odor. This reaction should be performed in a well-ventilated fume hood.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • It is recommended to perform an aqueous work-up prior to chromatography to remove phosphorus-containing byproducts.[2][3]

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[2]

Step2_Workflow Start Piperidine-3-carboxamide in anhydrous solvent Add_LR Add Lawesson's Reagent Start->Add_LR Reaction Stir at RT or Reflux Add_LR->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the thionation of Piperidine-3-carboxamide.

III. Data Presentation

Table 1: Reaction Parameters and Yields
StepReactionStarting MaterialKey ReagentsSolventTemp.TimeYield (%)
1aAmide CouplingN-Boc-piperidine-3-carboxylic acidEDC, HOBt, DIPEA, NH3/MeOHDCMRT2-12 h~85-95 (crude)
1bDeprotectionN-Boc-piperidine-3-carboxamideTFADCM0°C to RT1-2 h~90-98 (crude)
2ThionationPiperidine-3-carboxamideLawesson's reagentTHF or TolueneRT to Reflux0.5-24 h80-95 (estimated)[2]

Yields are estimated based on similar reactions reported in the literature and may vary.

Table 2: Characterization Data
CompoundMolecular FormulaMolecular Weight1H NMR (ppm)13C NMR (ppm)MS (m/z)
Piperidine-3-carboxamide C₆H₁₂N₂O128.17(MeOD) δ 3.16 (dd, J = 12.6, 3.4 Hz, 1H), 3.03 (dt, J = 12.8, 3.3 Hz, 1H), 2.75 (ddd, J = 12.6, 9.3, 3.4 Hz, 1H), 2.58 (td, J = 12.7, 3.1 Hz, 1H), 2.45 – 2.35 (m, 1H), 1.95 – 1.85 (m, 1H), 1.76 – 1.66 (m, 1H), 1.62 – 1.46 (m, 2H)(MeOD) δ 179.3, 48.6, 47.1, 44.3, 29.3, 27.0Expected: [M+H]⁺ 129.10
This compound C₆H₁₂N₂S144.24Data not available in the searched literature.Data not available in the searched literature.Expected: [M+H]⁺ 145.08

IV. Signaling Pathways and Applications

Piperidine-3-carboxamide and its derivatives are scaffolds of interest in medicinal chemistry. For instance, certain piperidine-3-carboxamide derivatives have been investigated as inhibitors of cathepsin K, an enzyme implicated in osteoporosis.[3] The introduction of a carbothioamide group can significantly alter the biological activity of a molecule, making this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Thioamides are known to be present in various biologically active compounds and can act as isosteres of amides with different electronic and hydrogen bonding properties.[4]

Applications This compound This compound Drug_Discovery Drug Discovery & Medicinal Chemistry This compound->Drug_Discovery Novel_Derivatives Synthesis of Novel Derivatives Drug_Discovery->Novel_Derivatives Biological_Screening Biological Screening Novel_Derivatives->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: Role of this compound in drug discovery.

References

Application of Piperidine-3-carbothioamide in Anti-Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Piperidine-3-carbothioamide and its derivatives in anti-cancer research. The information compiled herein is based on published scientific literature and is intended to guide researchers in exploring the therapeutic potential of this class of compounds.

Introduction

This compound serves as a scaffold for a novel class of anti-cancer agents with diverse mechanisms of action. Derivatives of this compound have demonstrated efficacy in various cancer models by inducing cellular senescence, inhibiting key cell cycle kinases, and disrupting microtubule dynamics. This document summarizes the quantitative data from key studies, provides detailed experimental protocols for relevant assays, and illustrates the signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-cancer activity of various this compound derivatives has been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: Anti-melanoma Activity of N-arylpiperidine-3-carboxamide Derivatives [1]

CompoundSenescence-inducing Activity (EC50, µM)Antiproliferative Activity (IC50, µM)Cell Line
1 1.240.88A375 (Human Melanoma)
54 0.040.03A375 (Human Melanoma)

Table 2: Antiproliferative Activity of Piperine-Carboximidamide Hybrids [2][3]

CompoundGrowth Inhibition (GI50, nM)Target Cancer Cell Line
VIa-k (range) 35 - 100A-549 (Epithelial), MCF-7 (Breast)
VIk 35A-549, MCF-7

Note: Piperine contains a piperidine moiety and these hybrids incorporate a carboximidamide group, showing the versatility of the piperidine scaffold.

Table 3: Antiproliferative Activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides [4]

CompoundGrowth Inhibition (GI50, nM)Target Cancer Cell Line
12a 120DU-145 (Prostate Cancer)

Experimental Protocols

The following are detailed protocols for key experiments cited in the research of this compound and its derivatives. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of the compounds on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is used to detect cellular senescence induced by the test compounds.

Materials:

  • Cells treated with the this compound derivative

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 2% formaldehyde and 0.2% glutaraldehyde in PBS)

  • Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

  • Microscope

Procedure:

  • Cell Culture and Treatment: Plate cells in a 6-well plate or on coverslips and treat with the desired concentration of the compound for the appropriate duration (e.g., 3 days).[5]

  • Fixation: Wash the cells twice with PBS and then fix them with the fixation solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the SA-β-Gal staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the senescent cells. Protect the plate from light.

  • Visualization: Observe the cells under a light microscope and count the number of blue-stained (senescent) cells versus the total number of cells to determine the percentage of senescent cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following compound treatment.

Materials:

  • Cells treated with the this compound derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest both adherent and floating cells. For adherent cells, use trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the application of this compound in anti-cancer research.

Proposed Signaling Pathway for Senescence Induction

G cluster_0 This compound Derivative cluster_1 Cellular Response P3C_Derivative Piperidine-3- carbothioamide Derivative Cellular_Stress Cellular Stress (e.g., DNA Damage) P3C_Derivative->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 p21 p21 Upregulation p53->p21 CDK_Inhibition CDK Inhibition p21->CDK_Inhibition Rb_Activation Rb Hypophosphorylation (Active) CDK_Inhibition->Rb_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Rb_Activation->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: Proposed signaling pathway for senescence induction by this compound derivatives.

Experimental Workflow for Compound Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Lead Optimization start Compound Library (this compound derivatives) screen High-Throughput Screening (e.g., Cell Viability Assay) start->screen hits Identify 'Hit' Compounds screen->hits dose_response Dose-Response Analysis (IC50 Determination) hits->dose_response senescence_assay Senescence Assay (SA-β-Gal Staining) dose_response->senescence_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) dose_response->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) senescence_assay->pathway_analysis apoptosis_assay->pathway_analysis target_id Target Identification pathway_analysis->target_id sar Structure-Activity Relationship (SAR) Studies target_id->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical experimental workflow for screening and characterizing novel anti-cancer compounds.

Logical Relationship of this compound's Anti-Cancer Mechanisms

G cluster_mechanisms Mechanisms of Action cluster_outcomes Therapeutic Outcomes P3C This compound Scaffold Senescence Induction of Cellular Senescence P3C->Senescence Kinase_Inhibition Kinase Inhibition (CDK, VEGFR2) P3C->Kinase_Inhibition Tubulin_Inhibition Tubulin Polymerization Inhibition P3C->Tubulin_Inhibition Apoptosis Induction of Apoptosis P3C->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Senescence->Cell_Cycle_Arrest Kinase_Inhibition->Cell_Cycle_Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Anti_Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Anti_Proliferation Cell_Cycle_Arrest->Anti_Proliferation Tumor_Growth_Inhibition Inhibition of Tumor Growth Anti_Proliferation->Tumor_Growth_Inhibition

Caption: Logical relationship between the this compound scaffold and its anti-cancer effects.

References

Application Notes and Protocols: Piperidine-3-carbothioamide Derivatives as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of piperidine-3-carbothioamide derivatives as potential cholinesterase inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's disease. This document includes a summary of their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of key experimental workflows and mechanisms of action.

Introduction

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. They act by increasing the levels of the neurotransmitter acetylcholine in the brain through the inhibition of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). The piperidine scaffold is a well-established pharmacophore present in numerous approved drugs, including the cholinesterase inhibitor Donepezil. The modification of the piperidine ring, particularly at the 3-position with a carbothioamide group, offers a promising avenue for the development of novel and potent cholinesterase inhibitors. The carbothioamide moiety can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, within the active site of cholinesterases, potentially leading to enhanced inhibitory activity and selectivity.

Quantitative Data Summary

The following table summarizes the in vitro cholinesterase inhibitory activity of a series of synthesized this compound derivatives. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDR GroupAChE IC50 (µM)BChE IC50 (µM)Reference
6f 3-chlorophenyl9.68 ± 0.2111.59 ± 1.2[1]
5g 4-chlorophenyl19.85 ± 0.14> 20[1]
3g Substituted Phenyl4.32-[2]
3j Substituted Phenyl-1.27[2]

Note: Data for a broader range of this compound derivatives is limited in the currently available literature. The table includes closely related piperidine derivatives to provide a broader context of inhibitory potentials.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives, adapted from procedures for analogous carboxamides with a subsequent thionation step.

Step 1: Synthesis of N-Substituted Piperidine-3-carboxamide

  • Starting Materials: N-Boc-piperidine-3-carboxylic acid, desired amine (R-NH2), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dry DCM, add EDCI (1.2 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (R-NH2) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-substituted N-Boc-piperidine-3-carboxamide.

  • Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM.

Step 2: Thionation to this compound

  • Starting Materials: N-Substituted piperidine-3-carboxamide, Lawesson's Reagent, dry Toluene.

  • Dissolve the N-substituted piperidine-3-carboxamide (1.0 eq) in dry toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N-substituted this compound derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of AChE and BChE inhibitory activity using a 96-well microplate reader based on the method described by Ellman et al.[3][4][5]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil or Galantamine (as a positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.[5]

    • Prepare a 14 mM solution of ATCI and BTCI in phosphate buffer.[5]

    • Prepare a 1 U/mL solution of AChE and BChE in phosphate buffer.[5]

  • Assay Protocol:

    • In each well of a 96-well plate, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)[5]

      • 10 µL of the test compound solution (or vehicle for control)[5]

      • 10 µL of AChE or BChE solution (1 U/mL)[5]

    • Incubate the plate at 25°C for 10 minutes.[5]

    • Add 10 µL of 10 mM DTNB to each well.[5]

    • Initiate the reaction by adding 10 µL of 14 mM ATCI or BTCI.[5]

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to read the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives as cholinesterase inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Piperidine-3-carboxylic Acid step1 Amide Coupling start->step1 step2 Thionation step1->step2 product This compound Derivative step2->product assay Cholinesterase Inhibition Assay (Ellman's Method) product->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: General workflow for synthesis and evaluation.

Mechanism of Cholinesterase Inhibition

Piperidine derivatives can inhibit cholinesterases through different mechanisms. The diagram below illustrates the logical relationship of competitive and non-competitive inhibition.

G cluster_enzyme Cholinesterase Enzyme Enzyme Free Enzyme ES Enzyme-Substrate Complex Enzyme->ES Binds EI Enzyme-Inhibitor Complex Enzyme->EI Competitive Inhibition ES->Enzyme Releases ESI Enzyme-Substrate-Inhibitor Complex ES->ESI Non-competitive Inhibition Product Product ES->Product Catalyzes EI->Enzyme Releases ESI->ES Releases Substrate Substrate (Acetylcholine) Substrate->Enzyme Inhibitor Inhibitor (Piperidine Derivative) Inhibitor->Enzyme Inhibitor->ES

Caption: Competitive vs. Non-competitive Inhibition.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein. This workflow outlines the key steps in a typical molecular docking study for cholinesterase inhibitors.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Prepare Protein Structure (e.g., from PDB) dock Perform Docking (e.g., AutoDock, Glide) p_prep->dock l_prep Prepare Ligand Structures (Piperidine Derivatives) l_prep->dock pose Analyze Binding Poses and Interactions dock->pose score Evaluate Scoring Functions (Binding Affinity) pose->score

Caption: Molecular docking workflow.

References

Application Notes and Protocols for the Development of Anti-Platelet Agents Based on Piperidine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of piperidine-3-carbothioamide and its derivatives in the discovery of novel anti-platelet agents. This document includes a summary of their anti-platelet activity, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound in Anti-Platelet Drug Discovery

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their uncontrolled activation can lead to thrombosis, a primary cause of cardiovascular diseases such as myocardial infarction and stroke. Therefore, the development of effective anti-platelet agents is a major focus of cardiovascular research.

The piperidine scaffold is a versatile pharmacophore present in numerous approved drugs.[1] Specifically, derivatives of piperidine-3-carboxamide and its thio-analogue, this compound, have shown promise as inhibitors of platelet aggregation.[2][3][4] Structure-activity relationship (SAR) studies have highlighted the importance of the substituent at the 3-position of the piperidine ring for anti-platelet activity.[2][3] The mechanism of action for some of these derivatives is thought to involve the inhibition of key signaling pathways in platelet activation, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[5]

This document provides detailed methodologies for screening and characterizing this compound derivatives for their anti-platelet potential.

Quantitative Data Summary

The anti-platelet efficacy of various piperidine derivatives has been quantified using in vitro platelet aggregation assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The data below is compiled from studies on piperidine derivatives, including a notable 4-piperidone-based thiazole derivative containing a carbothioamide moiety.[5][6]

Compound ClassDerivative ExampleAgonistIC50 (µM)Reference
Piperidine-based Thiazole Carbothioamide(Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4)Collagen0.55 ± 0.12[5]
ADP0.26 ± 0.20[5]
Lipoxygenase26.65 ± 0.16[5]
Piperidine-3-carboxamide4-hexyloxyanilide of nipecotic acidADP~40[4]
4-(4'-bromophenyl)-4-piperidinol DerivativePD5Platelet Activating Factor60[6]
PD3Platelet Activating Factor80,000[6]

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) induced by agonists such as ADP or collagen. Light transmission aggregometry is a widely used method to assess platelet function.

Materials:

  • Freshly drawn human whole blood

  • 3.2% Sodium Citrate (anticoagulant)

  • Agonists: Adenosine Diphosphate (ADP) and Collagen

  • Test Compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

  • Cuvettes with stir bars

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect human venous blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature.

    • Carefully aspirate the upper PRP layer and store it at room temperature.

    • To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

    • The platelet count in the PRP should be adjusted to approximately 2.5 x 10⁸ platelets/mL with PPP if necessary.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP aliquots to 37°C for 10 minutes.

    • Place a cuvette with a stir bar containing 450 µL of PRP into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with 450 µL of PPP to set the 100% aggregation mark.

    • Add 5 µL of the test compound solution (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.

    • Initiate platelet aggregation by adding 50 µL of the agonist (e.g., final concentration of 10 µM ADP or 2 µg/mL collagen).

    • Record the change in light transmission for at least 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined for each concentration of the test compound.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Max. Aggregation of Control - Max. Aggregation of Test Compound) / Max. Aggregation of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways in Platelet Activation

The following diagrams illustrate the key signaling pathways involved in platelet activation induced by collagen and ADP, which are common targets for anti-platelet agents.

G cluster_collagen Collagen-Induced Activation cluster_adp ADP-Induced Activation cluster_common Common Pathway cluster_inhibition Inhibitory Target Collagen Collagen GPVI GPVI Collagen->GPVI binds PLCg2 PLCg2 GPVI->PLCg2 activates IP3_DAG IP3 + DAG PLCg2->IP3_DAG generates Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC leads to ADP ADP P2Y1_P2Y12 P2Y1_P2Y12 ADP->P2Y1_P2Y12 binds PLCb PLCb P2Y1_P2Y12->PLCb activates PLCb->IP3_DAG generates Granule_Secretion Granule Secretion (ADP, TXA2) Ca_PKC->Granule_Secretion triggers Integrin_Activation Integrin αIIbβ3 Activation Ca_PKC->Integrin_Activation activates Platelet_Aggregation Platelet_Aggregation Integrin_Activation->Platelet_Aggregation mediates Piperidine_3_carbothioamide This compound Derivatives COX_LOX COX / LOX Pathways Piperidine_3_carbothioamide->COX_LOX inhibit COX_LOX->Granule_Secretion

Caption: Platelet activation signaling pathways.

Experimental Workflow for Anti-Platelet Agent Development

The diagram below outlines a typical workflow for the discovery and preclinical evaluation of novel anti-platelet agents based on the this compound scaffold.

G cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Lead Optimization Phase cluster_preclinical Preclinical Phase A Library Synthesis of This compound Derivatives B High-Throughput Screening (Primary Platelet Aggregation Assay) A->B C Hit Confirmation and IC50 Determination B->C D Secondary Assays (e.g., COX/LOX Inhibition) C->D E Mechanism of Action Studies D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Models (e.g., Thrombosis Models) G->H I Safety Pharmacology H->I

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2] The piperidine-3-carbothioamide core, in particular, represents a promising pharmacophore for the development of novel therapeutic agents. The thioamide group, an isostere of the amide bond, can offer unique pharmacological properties, including enhanced metabolic stability and altered receptor binding affinities. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and promote cleaner reactions, making it an attractive method for the efficient synthesis of compound libraries in drug discovery.[3]

These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound analogs, primarily through a modification of the Willgerodt-Kindler reaction.[1][4][5] This three-component reaction offers a convergent and efficient route to a diverse range of thioamides. Additionally, we discuss the potential therapeutic applications of these analogs, drawing parallels with the biological activities of structurally related piperidine-3-carboxamide derivatives, which have shown promise as anticancer and anti-osteoporosis agents.[6][7]

Potential Applications

While the specific biological activities of this compound analogs are an active area of research, the structurally similar piperidine-3-carboxamide derivatives have demonstrated significant therapeutic potential. These compounds have been identified as inducers of a senescence-like phenotype in melanoma cells, highlighting their potential as anticancer agents.[6][8] Furthermore, certain piperidine-3-carboxamide derivatives have been shown to be potent inhibitors of cathepsin K, a key enzyme in bone resorption, suggesting their utility in the treatment of osteoporosis.[7][9] Given the structural similarities, it is plausible that this compound analogs may exhibit similar or novel biological activities, making them attractive targets for drug discovery programs in oncology, inflammatory diseases, and metabolic disorders.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of this compound Analogs (Willgerodt-Kindler Reaction)

This protocol describes a general method for the synthesis of N-arylpiperidine-3-carbothioamides from a suitable piperidine precursor, an aromatic aldehyde, and elemental sulfur.

Materials:

  • N-substituted piperidine (e.g., N-Boc-piperidine, N-benzylpiperidine)

  • Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

  • Elemental sulfur (S₈)

  • Amine (e.g., morpholine, piperidine, or a primary amine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the N-substituted piperidine (1.0 mmol), the aromatic aldehyde (1.0 mmol), elemental sulfur (1.2 mmol), and the secondary amine (e.g., morpholine, 1.5 mmol).

  • Add the solvent (e.g., DMF, 3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture by pouring it into a beaker of cold water (50 mL).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound analog.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and yields for microwave-assisted synthesis of thioamides, which can be adapted for the synthesis of this compound analogs.

Table 1: Representative Conditions for Microwave-Assisted Willgerodt-Kindler Reaction [4][5]

EntryAldehyde/Ketone (1.0 mmol)Amine (1.5 mmol)Sulfur (1.2 mmol)Solvent (3 mL)Temp (°C)Time (min)Yield (%)
1BenzaldehydeMorpholineS₈DMF1201585-95
24-ChlorobenzaldehydeMorpholineS₈NMP1401090-98
3AcetophenonePiperidineS₈DMF1502075-85
44-MethoxyacetophenoneMorpholineS₈NMP1501580-90

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thioamides

ReactionMethodTemperature (°C)TimeYield (%)
Thioamide SynthesisConventional Heating80-1003-5 hours71-88
Thioamide SynthesisMicrowave Irradiation100-1802-20 minutesHigh

Visualizations

Experimental Workflow

experimental_workflow reagents Reactants: - N-Substituted Piperidine - Aromatic Aldehyde - Sulfur - Amine - Solvent mixing Mixing in Microwave Vial reagents->mixing microwave Microwave Irradiation (120-150 °C, 10-30 min) mixing->microwave workup Aqueous Work-up & Extraction microwave->workup purification Column Chromatography workup->purification product This compound Analog purification->product

Caption: Microwave-assisted synthesis workflow.

Postulated Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be targeted by this compound analogs, based on the known activity of related piperidine-3-carboxamide compounds in inducing cellular senescence in cancer cells.[6]

signaling_pathway P3CA This compound Analog Target Cellular Target (e.g., Kinase, Receptor) P3CA->Target Inhibition/Modulation p53 p53 Activation Target->p53 p21 p21 Upregulation p53->p21 CDK CDK Inhibition p21->CDK Inhibits Rb Rb Hypophosphorylation CDK->Rb Phosphorylates Senescence Cellular Senescence Rb->Senescence Induces

Caption: Potential pro-senescence signaling pathway.

References

Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the crystallization of Piperidine-3-carbothioamide derivatives. These compounds are of significant interest in medicinal chemistry and drug development, and obtaining them in high purity with a well-defined crystalline form is crucial for their characterization, stability, and biological activity studies. The following sections outline common crystallization techniques, recommended solvents, and step-by-step protocols based on established methods for analogous piperidine and thioamide compounds.

Application Notes

This compound derivatives, characterized by a piperidine ring with a carbothioamide group at the 3-position, often exhibit moderate polarity. The N-substituent on the piperidine ring and any substitution on the carbothioamide nitrogen will significantly influence the molecule's overall polarity, solubility, and, consequently, its crystallization behavior.

Successful crystallization of these derivatives hinges on the careful selection of an appropriate solvent system. The ideal solvent should dissolve the compound to a greater extent at higher temperatures than at lower temperatures. This differential solubility is the driving force for crystal formation upon cooling. For this compound derivatives, solvents ranging from polar protic (e.g., alcohols) to moderately polar aprotic (e.g., acetonitrile) have shown utility in analogous structures.

It is often observed that a single-solvent system is sufficient for the crystallization of these compounds. However, if a suitable single solvent cannot be identified, a two-solvent (or multi-solvent) system can be employed. In this technique, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (an anti-solvent) in which it is sparingly soluble is slowly added to induce precipitation and crystal growth.

Common challenges in the crystallization of piperidine derivatives include the potential for oiling out, where the compound separates as a liquid rather than a solid, and the formation of amorphous precipitates instead of crystalline solids. These issues can often be mitigated by optimizing the cooling rate, solvent polarity, and concentration. For instance, a slower cooling rate generally favors the growth of larger, more well-defined crystals.

Experimental Protocols

The following protocols are generalized methods for the crystallization of this compound derivatives. Researchers should consider these as starting points and may need to optimize conditions for their specific derivative.

Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward method for purifying solid organic compounds.

1. Solvent Selection:

  • Place a small amount of the crude this compound derivative (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetonitrile) dropwise at room temperature, observing the solubility.

  • A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Heat the tubes that did not show good solubility at room temperature. If the compound dissolves completely, allow the solution to cool to room temperature and then in an ice bath.

  • The formation of crystals upon cooling indicates a suitable solvent.

2. Recrystallization Procedure:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to just dissolve the compound completely. It is crucial to use the minimum volume of solvent to ensure a good recovery yield.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

  • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the growth of larger crystals.

  • Once the flask has reached room temperature and crystal formation has initiated, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent. For piperidine-4-carbothioamide hydrochloride, drying at 40°C under reduced pressure has been reported to yield high-purity product.[1]

Protocol 2: Two-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This method is useful when a suitable single solvent cannot be found.

1. Solvent System Selection:

  • Identify a "good" solvent in which the compound is highly soluble at room temperature.

  • Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.

2. Recrystallization Procedure:

  • Dissolve the crude this compound derivative in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect, wash, and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation

This technique is particularly useful for growing high-quality single crystals for X-ray diffraction studies.

1. Procedure:

  • Dissolve the purified this compound derivative in a suitable solvent (one in which it is moderately soluble at room temperature) in a vial or beaker.

  • Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free location and allow it to stand for several days to weeks.

  • As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of well-defined crystals.

  • Once suitable crystals have formed, they can be carefully isolated.

Data Presentation

The following table summarizes common solvents and reported conditions for the crystallization of piperidine derivatives and thioamides, which can serve as a guide for this compound derivatives.

Compound Class/DerivativeSolvent(s)ConditionsPurity/YieldReference
Piperidine-4-carbothioamiden-ButanolCooling to 10°C, followed by filtration and washing with n-butanol.97%[2]
Piperidine-4-carbothioamide HClEthanolCooling to 10°C, filtration, and washing with ethanol.99%[1]
Piperidine-containing ThiosemicarbazoneAcetonitrileNot specifiedN/A[3]
General ThioamidesEthanol (95%)Not specifiedHigh Purity[4]

Visualizations

Experimental Workflow for Crystallization

G General Crystallization Workflow A Crude this compound Derivative B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional, for insoluble impurities) B->C D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Cooling in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying under Vacuum G->H I Pure Crystalline Product H->I

Caption: General workflow for the single-solvent recrystallization of this compound derivatives.

Logical Relationship for Two-Solvent Crystallization

G Two-Solvent Crystallization Logic cluster_0 Solution Preparation cluster_1 Inducing Crystallization cluster_2 Crystal Growth and Isolation A Dissolve Compound in 'Good' Solvent B Add 'Poor' Solvent (Anti-solvent) until Turbidity A->B C Add 'Good' Solvent to Re-clarify (if needed) B->C D Allow to Stand for Slow Crystal Growth B->D C->D E Isolate Crystals D->E

Caption: Logical steps involved in the two-solvent (solvent/anti-solvent) crystallization method.

References

Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-3-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in numerous pharmaceuticals. The carbothioamide functional group also offers unique chemical properties and potential biological activities. Accurate and comprehensive analytical characterization is crucial for the confirmation of its structure, assessment of purity, and understanding its metabolic fate. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally related piperidine derivatives and the known effects of the carbothioamide group. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)1.5 - 2.5broad singlet-
H2a, H6a2.9 - 3.1multiplet
H2e, H6e2.5 - 2.7multiplet
H32.8 - 3.0multiplet
H4a, H5a1.8 - 2.0multiplet
H4e, H5e1.5 - 1.7multiplet
-CSNH₂7.5 - 8.5broad singlet-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C246 - 48
C340 - 43
C425 - 28
C523 - 26
C645 - 47
C=S195 - 205
Experimental Protocol for NMR Analysis

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. d. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution. b. ¹H NMR Parameters:

  • Pulse sequence: Standard single-pulse experiment (zg30).
  • Spectral width: 10-12 ppm.
  • Number of scans: 16-64, depending on the sample concentration.
  • Relaxation delay: 1-2 seconds. c. ¹³C NMR Parameters:
  • Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
  • Spectral width: 200-220 ppm.
  • Number of scans: 1024 or more, as ¹³C has a low natural abundance.
  • Relaxation delay: 2-5 seconds. d. 2D NMR (Optional but Recommended):
  • COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
  • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for confirming the connectivity of the carbothioamide group to the piperidine ring.

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm). d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants to deduce the connectivity of the protons. f. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using 2D NMR data for confirmation.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M+H]⁺ (Molecular Ion)145.0845
[M+Na]⁺167.0664
Common Fragmentsm/z values corresponding to the loss of NH₂, SH, CSNH₂, and fragments of the piperidine ring.

Note: The molecular formula of this compound is C₆H₁₂N₂S, and its monoisotopic mass is 144.0772 Da.

Experimental Protocol for MS Analysis

1. Sample Preparation: a. Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. b. The solvent choice should be compatible with the ionization technique being used.

2. MS Data Acquisition: a. Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, typically in positive ion mode to generate [M+H]⁺ ions. b. Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)) is recommended for accurate mass measurements. c. Acquisition Mode:

  • Full Scan MS: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the precursor ion ([M+H]⁺ at m/z 145.08). This can be achieved through Collision-Induced Dissociation (CID).

3. Data Analysis: a. Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition. b. Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the molecule. Key fragments would likely arise from the cleavage of the C-C and C-N bonds within the piperidine ring and the loss of the carbothioamide side chain components.

III. Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive analysis of a small molecule like this compound using NMR and MS.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition cluster_interpretation Data Interpretation & Structure Elucidation Sample Piperidine-3- carbothioamide NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS NMR_Data 1D (1H, 13C) & 2D NMR Data NMR->NMR_Data MS_Data Full Scan MS & MS/MS Data MS->MS_Data Interpretation Structural Confirmation NMR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for NMR and MS analysis.

This comprehensive approach, combining the structural insights from NMR with the molecular weight and fragmentation information from MS, provides a robust characterization of this compound, essential for its application in research and development.

Application Notes: Piperidine-3-carboxamide Derivatives as Potent Anti-Osteoporosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of piperidine-3-carboxamide derivatives as a promising class of anti-osteoporosis agents. The primary mechanism of action for these compounds is the inhibition of Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts and crucial for bone resorption.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mineral density and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures.[1][2] The imbalance between bone resorption by osteoclasts and bone formation by osteoblasts is a key factor in the progression of osteoporosis.[1][2] Cathepsin K is a principal enzyme responsible for the degradation of bone matrix proteins, particularly type I collagen.[1] Therefore, inhibiting Cat K presents a targeted therapeutic strategy for reducing excessive bone resorption in osteoporosis.[1] A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated, with specific compounds demonstrating high potency against Cat K.[1][2][3]

Mechanism of Action

The anti-osteoporosis effect of piperidine-3-carboxamide derivatives stems from their potent and selective inhibition of Cathepsin K. One notable compound, H-9, has been shown to exhibit strong inhibitory activity with an IC50 value of 0.08 µM.[1][3] Molecular docking studies have revealed that these compounds bind to the active site of Cat K, forming hydrogen bonds and hydrophobic interactions with key residues.[1][3] By inhibiting Cat K, these derivatives effectively reduce the degradation of the bone matrix, thereby decreasing bone resorption. This is evidenced by a reduction in the release of C-terminal telopeptide of type I collagen (CTX-I), a biomarker for bone resorption.[1] Furthermore, Western blot analysis has confirmed that these compounds can downregulate the expression of Cathepsin K in RANKL-induced RAW264.7 cells.[1][3]

Signaling Pathway

The development of these anti-osteoporosis agents targets the Cathepsin K pathway, which is downstream of the RANKL/RANK signaling cascade that governs osteoclast differentiation and activation.

Signaling_Pathway cluster_osteoclast Osteoclast cluster_drug Drug Action RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Activates NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Gene Gene Expression (e.g., Cathepsin K) NFATc1->Gene CatK Cathepsin K Gene->CatK Resorption Bone Resorption CatK->Resorption P3C Piperidine-3-carboxamide Derivative (e.g., H-9) P3C->Inhibition Inhibits Synthesis_Workflow start Starting Materials step1 Step 1: Hydrolysis start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Step 2: Amide Coupling (EDCI, DMAP) intermediate1->step2 final_product Piperidine-3-carboxamide Derivatives (H-1 to H-21) step2->final_product Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Piperidine-3-carboxamide Derivatives catk_assay Cathepsin K Inhibition Assay (IC50 determination) synthesis->catk_assay resorption_assay Bone Resorption Assay (CTX-I & Pit Area) catk_assay->resorption_assay western_blot Western Blot (Cat K Expression) resorption_assay->western_blot ovx_model OVX-induced Osteoporosis Mouse Model western_blot->ovx_model bmd_measurement Bone Mineral Density (BMD) Measurement ovx_model->bmd_measurement

References

Application Notes and Protocols for the Scale-up Synthesis of Piperidine-3-carbothioamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of Piperidine-3-carbothioamide, a key heterocyclic scaffold with significant potential in preclinical drug development. The protocols detailed herein are designed for robustness and scalability, ensuring a reliable supply of this compound for further investigation. Piperidine and its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-osteoporosis effects.[1][2] This document outlines a primary synthetic route from Piperidine-3-carbonitrile, focusing on reaction conditions, purification, and characterization, along with a workflow diagram for clarity.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3][4] The introduction of a carbothioamide group at the 3-position can significantly influence the molecule's physicochemical properties and biological activity, making this compound a valuable building block for creating novel therapeutic agents.[5] Derivatives of piperidine-3-carboxamide have shown promise as senescence inducers in melanoma cells and as inhibitors of human platelet aggregation.[6][7][8] This document provides a detailed protocol for a scalable synthesis of this compound to support preclinical research endeavors.

Synthesis of this compound

The most direct and scalable approach for the synthesis of this compound is the conversion of the corresponding nitrile, Piperidine-3-carbonitrile, to the thioamide. Several methods exist for this transformation, with the use of phosphorus pentasulfide or hydrogen sulfide in the presence of a base being common and effective strategies suitable for scale-up.[9][10][11]

Reaction Scheme

Piperidine_nitrile Piperidine-3-carbonitrile Thioamide This compound Piperidine_nitrile->Thioamide Thionation Reagents P4S10, H2O or H2S, Base G cluster_synthesis Synthesis & Purification cluster_preclinical Preclinical Evaluation start Start: Piperidine-3-carbonitrile synthesis Thionation Reaction (Method 1 or 2) start->synthesis workup Reaction Workup & Crude Isolation synthesis->workup purification Purification (Chromatography/Precipitation) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization in_vitro In vitro Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro adme In vitro ADME Screening (e.g., Metabolic Stability) in_vitro->adme end Lead for Further Development adme->end This compound This compound Target Protein Target Protein This compound->Target Protein Binding/Inhibition Downstream Signaling Downstream Signaling Target Protein->Downstream Signaling Modulation Cellular Response Cellular Response Downstream Signaling->Cellular Response Induction of Apoptosis, Cell Cycle Arrest, etc.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of Piperidine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Piperidine-3-carbothioamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Method 1: Thionation of Piperidine-3-carboxamide using Lawesson's Reagent

This method involves the conversion of the amide functionality of Piperidine-3-carboxamide to a thioamide using a thionating agent like Lawesson's Reagent.

Diagram of the Experimental Workflow:

start Start reagents Piperidine-3-carboxamide Lawesson's Reagent Anhydrous Solvent (e.g., Toluene, THF) start->reagents 1. Combine Reagents reaction Reaction under Inert Atmosphere (Nitrogen or Argon) Heat (e.g., 80-110 °C) reagents->reaction 2. Heat Reaction Mixture monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring 3. Monitor Progress workup Quenching (e.g., sat. NaHCO3 solution) Extraction with Organic Solvent monitoring->workup 4. Work-up purification Purification (Column Chromatography) workup->purification 5. Purify product This compound purification->product 6. Isolate Product

Caption: Workflow for the thionation of Piperidine-3-carboxamide.

Troubleshooting Table:

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive Lawesson's Reagent.Use freshly opened or properly stored Lawesson's Reagent. Old reagent can degrade.
Insufficient reaction temperature or time.Increase the reaction temperature in increments of 10 °C or prolong the reaction time. Monitor by TLC or LC-MS.
Presence of moisture.Ensure all glassware is oven-dried and the solvent is anhydrous. Perform the reaction under a strict inert atmosphere.
Formation of Multiple Byproducts Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction more frequently to stop it once the starting material is consumed.
Side reactions with impurities in the starting material.Purify the starting Piperidine-3-carboxamide before the reaction.
Difficult Purification Co-elution of product with phosphorus-containing byproducts from Lawesson's Reagent.After aqueous work-up, wash the organic layer thoroughly with saturated aqueous NaHCO3 and brine. Consider using a different solvent system for chromatography. A gradient elution might be necessary.
Product instability on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or minimize the time the product is on the column.
Method 2: Reaction of Piperidine-3-carbonitrile with Hydrogen Sulfide (H₂S)

This route involves the direct conversion of a nitrile to a thioamide using a source of hydrogen sulfide, often in the presence of a base.

Diagram of the Logical Troubleshooting Flow:

start Low Yield of This compound check_reagents Check H₂S source and base quality start->check_reagents check_conditions Review reaction conditions (temperature, pressure, time) start->check_conditions check_workup Examine work-up and purification procedure start->check_workup optimize_base Optimize base and its concentration check_reagents->optimize_base optimize_temp_pressure Optimize temperature and H₂S pressure check_conditions->optimize_temp_pressure optimize_purification Modify purification method check_workup->optimize_purification success Improved Yield optimize_base->success optimize_temp_pressure->success optimize_purification->success

Caption: Troubleshooting logic for low yield in thioamide synthesis from nitrile.

Troubleshooting Table:

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Conversion of Nitrile Insufficient H₂S concentration or pressure.Ensure a continuous supply of H₂S gas or use a sealed reaction vessel to maintain pressure.
Incorrect base or base concentration.Triethylamine or pyridine are commonly used. The concentration of the base can be catalytic or stoichiometric; optimization may be required.
Low reaction temperature.Gently heat the reaction mixture (e.g., 40-60 °C) to facilitate the reaction.
Formation of Amide byproduct Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Water can hydrolyze the intermediate or the nitrile.
Product is Difficult to Isolate Product may be soluble in the reaction mixture.If the product is a salt (e.g., hydrochloride), it may precipitate. If not, concentrate the reaction mixture and purify by chromatography.
Volatility of H₂S and handling issues.Perform the reaction in a well-ventilated fume hood. Excess H₂S can be bubbled through a bleach solution to neutralize it.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the piperidine nitrogen during the synthesis of this compound?

A1: It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group). The piperidine nitrogen is basic and can react with Lawesson's reagent or participate in side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen method, scale, and purity of the starting materials. For the thionation of an amide with Lawesson's reagent, yields can range from moderate to high (50-90%). The reaction of a nitrile with H₂S can also provide good yields, but may require more optimization of reaction conditions.

Q3: My NMR spectrum shows impurities after purification. What could they be?

A3: Common impurities can include:

  • From Lawesson's Reagent: Phosphorus-containing byproducts. These can often be removed with a thorough aqueous work-up.

  • From the H₂S reaction: Unreacted nitrile or the corresponding amide if water was present.

  • General: Solvent residues. Ensure your product is thoroughly dried under vacuum.

Q4: How can I best monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. Staining with potassium permanganate can help visualize the starting material and product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of the starting material and the formation of the desired product mass.

Q5: What are the key safety precautions when working with Lawesson's Reagent and Hydrogen Sulfide?

A5:

  • Lawesson's Reagent: It has a strong, unpleasant odor and is an irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Sulfide (H₂S): This is a highly toxic, flammable gas with the characteristic odor of rotten eggs. Olfactory fatigue can occur, meaning you may no longer be able to smell it at dangerous concentrations. Always work in a fume hood with a functioning H₂S detector. Have a neutralization trap (e.g., bleach solution) ready for any excess H₂S.

Experimental Protocols

The following are generalized experimental protocols and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of N-Boc-Piperidine-3-carbothioamide via Thionation

Diagram of the Synthetic Pathway:

start N-Boc-Piperidine-3-carboxamide reagent Lawesson's Reagent Toluene, 110 °C product N-Boc-Piperidine-3-carbothioamide start->product Thionation

Caption: Synthesis of N-Boc-Piperidine-3-carbothioamide.

Methodology:

  • To a solution of N-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous toluene (10 mL/mmol), add Lawesson's Reagent (0.5 eq).

  • Heat the reaction mixture to 110 °C under an inert atmosphere (Nitrogen or Argon) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-piperidine-3-carbothioamide.

Quantitative Data Summary (Illustrative):

ParameterValue
Starting MaterialN-Boc-Piperidine-3-carboxamide
ReagentLawesson's Reagent (0.5 eq)
SolventAnhydrous Toluene
Temperature110 °C
Reaction Time2-4 hours
Typical Yield60-85%
Protocol 2: Synthesis of this compound Hydrochloride from Piperidine-3-carbonitrile

Methodology:

  • Dissolve piperidine-3-carbonitrile hydrochloride (1.0 eq) in a suitable solvent such as ethanol (10 mL/mmol).

  • Add a catalytic amount of a base, for example, triethylamine (0.1 eq).

  • In a pressure-rated vessel, purge the solution with hydrogen sulfide (H₂S) gas and then pressurize the vessel with H₂S (e.g., to 2-4 bar).

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction vessel to room temperature and carefully vent the excess H₂S through a bleach scrubber.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data Summary (Illustrative):

ParameterValue
Starting MaterialPiperidine-3-carbonitrile hydrochloride
ReagentHydrogen Sulfide (gas)
BaseTriethylamine (catalytic)
SolventEthanol
Temperature50-60 °C
Pressure2-4 bar
Reaction Time12-24 hours
Typical Yield50-75%

Technical Support Center: Synthesis of Piperidine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Piperidine-3-carbothioamide reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor is 3-cyanopiperidine. The synthesis involves the conversion of the nitrile group (-CN) into a primary thioamide group (-CSNH2).

Q2: What are the key reagents required for the conversion of 3-cyanopiperidine to this compound?

A2: The key reagent is a source of hydrogen sulfide (H₂S). This can be introduced as H₂S gas or from a donor molecule in the presence of a suitable base or catalyst.

Q3: What are the typical reaction conditions for this synthesis?

A3: The reaction is typically carried out in a solvent such as methanol, ethanol, or pyridine, at temperatures ranging from 20°C to 80°C. The reaction time can vary from a few hours to 24 hours. A catalytic amount of a base like triethylamine or pyridine is often used to facilitate the reaction.[1]

Q4: What are some common side reactions that can lower the yield?

A4: Potential side reactions include the hydrolysis of the nitrile or the thioamide to the corresponding amide or carboxylic acid, especially if water is present in the reaction mixture. Incomplete reaction, leaving unreacted 3-cyanopiperidine, is also a common issue.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material (3-cyanopiperidine) and the appearance of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst or base.Ensure the base (e.g., triethylamine) is fresh and free of moisture.
Low reaction temperature.Increase the reaction temperature in increments of 10°C, not exceeding 80°C.
Insufficient hydrogen sulfide.Ensure a sufficient and continuous supply of H₂S gas or use a larger excess of the H₂S donor.
Poor quality starting material.Verify the purity of 3-cyanopiperidine using techniques like NMR or GC-MS.
Formation of Multiple Products (Impurities) Presence of water.Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too high.Lower the reaction temperature to minimize the formation of degradation products.
Incorrect stoichiometry.Carefully control the molar ratios of the reactants and catalyst.
Difficult Purification of the Final Product Co-elution of impurities with the product.Optimize the chromatography conditions (e.g., solvent system for column chromatography, or mobile phase for preparative HPLC).
Product is unstable under purification conditions.Consider alternative purification methods such as recrystallization or distillation under reduced pressure if the product is thermally stable.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Cyanopiperidine using Hydrogen Sulfide Gas

This protocol is adapted from the synthesis of the analogous piperidine-4-carbothioamide hydrochloride.[1]

Materials:

  • 3-Cyanopiperidine

  • Anhydrous Methanol

  • Triethylamine

  • Hydrogen Sulfide (gas)

  • Dry glassware

  • Magnetic stirrer

  • Reaction vessel equipped with a gas inlet and outlet

Procedure:

  • Dissolve 3-cyanopiperidine (1 equivalent) in anhydrous methanol in a dry reaction vessel.

  • Add triethylamine (0.1 equivalents) to the solution.

  • Stir the mixture at room temperature.

  • Bubble hydrogen sulfide gas through the solution at a slow and steady rate.

  • Monitor the reaction progress using TLC or HPLC.

  • Continue the reaction until the starting material is consumed (typically 8-24 hours).

  • Once the reaction is complete, stop the flow of hydrogen sulfide and purge the system with an inert gas (e.g., nitrogen) to remove any residual H₂S.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Piperidine-4-carbothioamide Hydrochloride (Analogous Reaction)[1]
Entry Solvent Base (mol%) Temperature (°C) Time (h) Yield (%)
1MethanolTriethylamine (5)501291
2EthanolTriethylamine (5)601088
3Pyridine-70885
4MethanolDi-n-butylamine (5)501289
5Methanoln-butylamine (5)501287

Note: This data is for the synthesis of the 4-isomer and serves as a reference for optimizing the synthesis of this compound.

Visualizations

reaction_pathway 3-Cyanopiperidine 3-Cyanopiperidine reagents + H₂S + Base (cat.) 3-Cyanopiperidine->reagents This compound This compound reagents->this compound

Caption: General reaction scheme for the synthesis of this compound.

troubleshooting_workflow start Low Yield or No Product check_reagents Check Reagent Purity and Activity (3-Cyanopiperidine, Base) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_h2s Ensure Adequate H₂S Supply start->check_h2s optimize Systematically Optimize Conditions (see Table 1 for reference) check_reagents->optimize check_conditions->optimize check_h2s->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low product yield.

References

Optimization of reaction conditions for Piperidine-3-carbothioamide synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Piperidine-3-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized from a corresponding precursor such as a nitrile or an amide. A common approach involves the conversion of a piperidine-3-carbonitrile with a sulfur source. Another potential route, analogous to the synthesis of other thioamides, is the Willgerodt-Kindler reaction, which converts a ketone or aldehyde to a thioamide using elemental sulfur and an amine.[1][2][3][4]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and optimize include reaction temperature, reaction time, solvent polarity, and the stoichiometry of reactants and reagents. The choice of the sulfur source (e.g., hydrogen sulfide, Lawesson's reagent, or elemental sulfur in the Willgerodt-Kindler reaction) and the base (if required) are also crucial.[5]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Q4: What are the typical purification methods for this compound?

A4: Purification is commonly achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system is also a viable method for obtaining a high-purity product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Increase reaction temperature or prolong reaction time. Monitor progress by TLC/HPLC.- Ensure the quality and reactivity of the starting materials and reagents.
Decomposition of starting material or product.- Lower the reaction temperature.- Consider a different solvent or a milder sulfur source.
Incorrect stoichiometry of reactants.- Carefully check the molar ratios of all reactants and reagents.
Formation of Multiple Byproducts Side reactions due to harsh conditions.- Decrease the reaction temperature.- Use a more selective reagent.
Presence of impurities in starting materials.- Purify starting materials before use.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.- After the reaction, remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent.
Emulsion formation during aqueous workup.- Add a small amount of brine or a different organic solvent to break the emulsion.- Centrifugation can also be effective.
Inconsistent Results Variability in reagent quality.- Use reagents from a reliable supplier and ensure they are stored under appropriate conditions.
Atmospheric moisture affecting the reaction.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound from Piperidine-3-carbonitrile

This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate reactivity.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Piperidine-3-carbonitrile (1.0 eq) in a suitable anhydrous solvent such as pyridine or a mixture of methanol and tetrahydrofuran.[5]

  • Reagent Addition: Under a gentle stream of nitrogen, add the sulfur source. For example, pass a slow stream of hydrogen sulfide gas through the solution or add a solid sulfur source like sodium hydrosulfide or ammonium sulfide in portions.[5]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 40°C and 80°C.[5] The optimal temperature should be determined by monitoring the reaction progress. Stir the reaction for the required time, which can range from several hours to 24-72 hours, until TLC or HPLC analysis indicates the consumption of the starting material.[5]

  • Workup: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Diagrams

experimental_workflow start Start setup Reaction Setup (Piperidine-3-carbonitrile, Solvent) start->setup reagent Add Sulfur Source (e.g., H2S, NaSH) setup->reagent reaction Heat and Stir (Monitor by TLC/HPLC) reagent->reaction workup Workup (Cool, Quench, Extract) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield or No Product check_reaction Check Reaction Progress (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete decomposition Decomposition? incomplete->decomposition No optimize_conditions Increase Time/Temp or Check Reagents incomplete->optimize_conditions Yes milder_conditions Lower Temp or Use Milder Reagents decomposition->milder_conditions Yes byproducts Multiple Byproducts? decomposition->byproducts No solution Solution: Optimize Reaction Conditions optimize_conditions->solution milder_conditions->solution harsh_conditions Harsh Conditions? byproducts->harsh_conditions Yes harsh_conditions->milder_conditions

References

Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Piperidine-3-carbothioamide and its key intermediate, 3-cyanopiperidine (also known as piperidine-3-carbonitrile).

Frequently Asked Questions (FAQs)

Q1: What are the common intermediates in the synthesis of this compound?

A1: A key intermediate in the synthesis of this compound is 3-cyanopiperidine (piperidine-3-carbonitrile). This is typically synthesized from piperidine-3-carboxamide.

Q2: What are the general purification strategies for this compound?

A2: While specific literature on the purification of this compound is limited, general methods for thioamides can be applied. These include:

  • Recrystallization: This is a common technique for purifying solid compounds. The choice of solvent is critical and should be determined through solubility tests.

  • Column Chromatography: Silica gel column chromatography can be effective for separating the desired thioamide from impurities. A suitable eluent system needs to be determined, often using thin-layer chromatography (TLC) for initial screening.[1]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.

Q3: How can I purify the intermediate, 3-cyanopiperidine?

A3: 3-Cyanopiperidine, often synthesized from piperidine-3-carboxamide using a dehydrating agent like thionyl chloride, can be purified through a series of steps including neutralization, extraction, and distillation. A common procedure involves neutralizing the reaction mixture with a base (e.g., caustic lye) to a high pH, followed by extraction with an aromatic hydrocarbon solvent like toluene. The crude product obtained after solvent removal is then purified by vacuum distillation to achieve high purity (>98%).[2]

Q4: What are potential impurities I might encounter?

A4: Potential impurities can include:

  • Unreacted starting materials: Such as piperidine-3-carboxamide in the synthesis of 3-cyanopiperidine, or 3-cyanopiperidine in the synthesis of this compound.

  • Reagent by-products: For example, by-products from thionation reagents like Lawesson's reagent can have similar polarity to the desired thioamide, making purification challenging.[3]

  • Side-reaction products: Thioamide impurities can sometimes form from nitrile groups present in the starting material or product.[4]

  • Solvent and water: Residual solvents from the reaction or purification steps, as well as water, can be present.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its intermediates.

Issue 1: Low Yield After Purification
Possible Cause Suggested Solution
Incomplete reaction: Significant amount of starting material remains.Monitor the reaction progress using TLC or another suitable analytical technique to ensure completion before starting the work-up.
Product loss during extraction: The product may have some solubility in the aqueous phase, especially if it is in a salt form.Ensure the pH of the aqueous layer is adjusted to maximize the neutrality of the product before extraction. Use a suitable organic solvent and perform multiple extractions.
Improper recrystallization conditions: Using too much solvent or choosing a solvent in which the product is too soluble at low temperatures.Perform solubility tests to find an optimal recrystallization solvent. Use the minimum amount of hot solvent required to dissolve the product.[5]
Product degradation: Thioamides can be sensitive to strong acids and high temperatures.[6]Avoid harsh acidic conditions during work-up and purify at lower temperatures if possible.
Issue 2: Product is Oily or Fails to Crystallize
Possible Cause Suggested Solution
Presence of impurities: Residual solvent or other impurities can inhibit crystallization.Try to remove volatile impurities under high vacuum. If impurities are non-volatile, consider purification by column chromatography before attempting recrystallization.
Supersaturation: The solution may be supersaturated.Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a seed crystal of the pure compound can also initiate crystallization.
Incorrect solvent system for recrystallization: The chosen solvent may not be appropriate for inducing crystallization.Experiment with different solvents or solvent mixtures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can sometimes be effective.[5]
Issue 3: Impurities Detected in Final Product (by NMR, LC-MS, etc.)
Possible Cause Suggested Solution
Co-elution during column chromatography: Impurities with similar polarity to the product may not be fully separated.Optimize the chromatography conditions. Try a different solvent system (eluent) or a different stationary phase. A shallower solvent gradient can also improve separation.
Inadequate washing of crystals: Impurities may be trapped on the surface of the crystals.After filtration, wash the crystals with a small amount of cold, fresh recrystallization solvent to remove adhered mother liquor.[5]
By-products from thionation reagent: Reagents like Lawesson's reagent can produce phosphorus-containing by-products that are difficult to remove.A modified workup procedure, such as treatment with ethanol or ethylene glycol to decompose the by-products into more polar compounds, can simplify purification.[3]

Experimental Protocols

Protocol 1: General Purification of this compound by Recrystallization
  • Objective: To purify crude this compound.

  • Methodology:

    • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. An ideal solvent will dissolve the crude product when hot but not when cold. Common solvents to test include ethanol, isopropanol, acetonitrile, and toluene, or mixtures thereof.

    • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.[5]

    • Decolorization (Optional): If the solution is colored and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.[5]

    • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the charcoal or any insoluble impurities.

    • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

    • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.[5]

    • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification of 3-Cyanopiperidine by Extraction and Vacuum Distillation[2]
  • Objective: To purify 3-cyanopiperidine from a reaction mixture.

  • Methodology:

    • Neutralization: Cool the reaction mixture (e.g., from the reaction of piperidine-3-carboxamide with thionyl chloride) in an ice bath. Carefully and slowly add a 46% caustic lye (NaOH) solution to adjust the pH to 12-13, while maintaining the temperature between 15-20°C.[2]

    • Extraction: Transfer the alkaline mixture to a separatory funnel and extract multiple times with toluene.[2]

    • Solvent Removal: Combine the organic layers and concentrate them under reduced pressure to remove the toluene.

    • Vacuum Distillation: Distill the resulting crude oil under high vacuum to obtain pure 3-cyanopiperidine.[2]

Quantitative Data Summary

Table 1: Purification Parameters for 3-Cyanopiperidine

ParameterValueReference
Starting MaterialPiperidine-3-carboxamide[2]
Dehydrating AgentThionyl Chloride[2]
Neutralizing Agent46% Caustic Lye (NaOH)[2]
Final pH12-13[2]
Extraction SolventToluene[2]
Final Purification MethodVacuum Distillation[2]
Achievable Purity>98%[2]
Molar Yield60-65%[2]

Visualizations

PurificationWorkflow cluster_intermediate Intermediate Purification: 3-Cyanopiperidine cluster_final_product Final Product Purification: this compound ReactionMixture Crude Reaction Mixture Neutralization Neutralization (pH 12-13) ReactionMixture->Neutralization Extraction Liquid-Liquid Extraction (e.g., with Toluene) Neutralization->Extraction SolventRemoval Solvent Removal Extraction->SolventRemoval VacuumDistillation Vacuum Distillation SolventRemoval->VacuumDistillation PureIntermediate Pure 3-Cyanopiperidine VacuumDistillation->PureIntermediate CrudeProduct Crude Thioamide Recrystallization Recrystallization CrudeProduct->Recrystallization If solid Chromatography Column Chromatography CrudeProduct->Chromatography If oily or complex mixture PureProduct Pure this compound Recrystallization->PureProduct Chromatography->PureProduct

Caption: General purification workflows for the intermediate and final product.

Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Problem Encountered (e.g., Low Yield, Impure Product) Cause1 Incomplete Reaction Problem->Cause1 Cause2 Suboptimal Work-up Problem->Cause2 Cause3 Inefficient Purification Step Problem->Cause3 Cause4 Product Degradation Problem->Cause4 Solution1 Optimize Reaction Conditions Cause1->Solution1 Solution2 Adjust pH, Change Solvent Cause2->Solution2 Solution3 Modify Recrystallization or Chromatography Parameters Cause3->Solution3 Solution4 Use Milder Conditions Cause4->Solution4

Caption: Logical flow for troubleshooting purification issues.

References

Addressing solubility issues of Piperidine-3-carbothioamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Piperidine-3-carbothioamide in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the general solubility characteristics of this compound?

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: For compounds with anticipated low aqueous solubility, the standard recommendation is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose and is a good starting point for this compound.[4] For many compounds, stock solutions are often prepared at concentrations of 10-30 mM in DMSO.[4]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate without affecting the biological system (typically ≤1%).

  • Use a stepwise dilution: Instead of diluting the DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or in the presence of a solubilizing agent.

  • Incorporate co-solvents: Consider adding a water-miscible organic co-solvent to your final assay buffer. Common co-solvents include ethanol, methanol, or isopropanol. The optimal co-solvent and its concentration will need to be determined empirically for your specific assay.

  • Utilize solubilizing agents: Non-ionic detergents (e.g., Tween® 20, Triton™ X-100) or cyclodextrins can be included in the assay buffer to help maintain the solubility of hydrophobic compounds.[2]

Q4: Are there any other techniques I can try to improve the solubility of this compound?

A4: Yes, several other methods can be employed, particularly during the preparation of the compound itself or the formulation of the assay:

  • pH Adjustment: The piperidine ring contains a basic nitrogen atom. Adjusting the pH of the buffer to a more acidic range could protonate this nitrogen, forming a more soluble salt. The effect of pH on the thioamide group should also be considered, as the N-H protons of thioamides are more acidic than those of amides.[1]

  • Solid Dispersions: If you have access to the solid form of the compound, creating a solid dispersion with a hydrophilic carrier can enhance its dissolution rate.[1]

  • Particle Size Reduction: Techniques like micronization or creating a nanosuspension can increase the surface area of the compound, leading to faster dissolution.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem Possible Cause Troubleshooting Steps
This compound will not dissolve in the initial organic solvent (e.g., DMSO). The compound may have very low solubility even in organic solvents, or the solvent may be of poor quality (e.g., absorbed water).1. Gentle Warming: Warm the solution to 37°C.[5] 2. Vortexing/Sonication: Vigorously vortex the solution or use a sonicator bath to aid dissolution. 3. Try Alternative Solvents: If DMSO fails, consider other strong organic solvents like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). Ensure these solvents are compatible with your assay.
Compound precipitates out of the organic stock solution upon storage. The storage temperature is too low, leading to decreased solubility, or the solution is supersaturated.1. Store at Room Temperature: If the compound is stable, storing the DMSO stock at room temperature may prevent precipitation.[4] 2. Prepare Fresh Solutions: If precipitation persists, prepare fresh stock solutions before each experiment. 3. Lower Stock Concentration: Prepare a less concentrated stock solution.
Significant precipitation is observed immediately upon dilution into the aqueous assay buffer. The compound has "crashed out" of solution due to the abrupt change in solvent polarity.1. Increase Final Organic Solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO) in your assay and use it. 2. Serial Dilution: Perform a stepwise dilution from the stock. For example, dilute 1:10 in 50% aqueous/organic solvent, then further dilute into the final assay buffer. 3. Add Solubilizing Agents to the Buffer: Incorporate detergents or cyclodextrins into your assay buffer before adding the compound.
Assay results are inconsistent or show poor dose-response curves. This could be due to partial precipitation of the compound at higher concentrations, leading to inaccurate concentrations in the assay wells.1. Visually Inspect Assay Plates: Check for any visible precipitate in the wells. 2. Centrifuge Plates: Before reading the assay, briefly centrifuge the plates to pellet any precipitate. 3. Re-evaluate Solubility Limit: Your working concentrations may be exceeding the solubility limit of the compound in the final assay buffer. Determine the kinetic solubility of your compound under the final assay conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • If necessary, gently warm the solution to 37°C in a water bath until the solid is completely dissolved.[5]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution as recommended based on stability information, or prepare it fresh for each experiment.

Protocol 2: General Method for Dilution into Aqueous Buffer
  • Pre-warm your aqueous assay buffer to the experimental temperature.

  • If using solubilizing agents (e.g., Tween® 20), ensure they are pre-mixed into the buffer.

  • Perform a serial dilution of the this compound stock solution. For example, for a final concentration of 10 µM from a 10 mM stock with a final DMSO concentration of 0.1%:

    • Pipette the required volume of the 10 mM stock solution into a tube.

    • Perform an intermediate dilution in a solution with a higher concentration of organic solvent (e.g., dilute 1:10 in a 10% DMSO/buffer solution).

    • Add the final small volume of the diluted compound to the assay buffer in the well, ensuring rapid mixing.

  • Visually inspect the final solution for any signs of precipitation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Assay Dilution start Weigh Compound dissolve Add DMSO start->dissolve aid_dissolution Vortex / Sonicate / Warm dissolve->aid_dissolution check_sol Visually Inspect aid_dissolution->check_sol stock 10 mM Stock Solution check_sol->stock intermediate_dil Intermediate Dilution stock->intermediate_dil 1:10 in 10% DMSO/Buffer prepare_buffer Prepare Assay Buffer final_dil Final Dilution into Assay prepare_buffer->final_dil intermediate_dil->final_dil run_assay Run Assay final_dil->run_assay

Caption: A typical experimental workflow for preparing and diluting this compound.

troubleshooting_logic start Solubility Issue Encountered check_stock Is the stock solution clear? start->check_stock check_dilution Does precipitation occur upon dilution? check_stock->check_dilution Yes stock_precipitates Precipitate in Stock check_stock->stock_precipitates No inconsistent_results Are assay results inconsistent? check_dilution->inconsistent_results No dilution_precipitates Precipitate on Dilution check_dilution->dilution_precipitates Yes results_issue Inconsistent Results inconsistent_results->results_issue Yes warm_sonicate Warm / Sonicate Stock stock_precipitates->warm_sonicate fresh_stock Prepare Fresh / Lower Concentration warm_sonicate->fresh_stock change_solvent Try Alternative Solvent (DMF, NMP) fresh_stock->change_solvent inc_dmso Increase Final DMSO % dilution_precipitates->inc_dmso serial_dilute Use Serial Dilution inc_dmso->serial_dilute add_solubilizer Add Co-solvents / Detergents / Cyclodextrins serial_dilute->add_solubilizer check_plates Visually Inspect Plates results_issue->check_plates determine_sol Determine Kinetic Solubility check_plates->determine_sol

Caption: A decision tree for troubleshooting solubility issues with this compound.

References

Stability studies of Piperidine-3-carbothioamide under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of Piperidine-3-carbothioamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area in tightly sealed containers.[1] Protect it from light, heat, and sources of ignition.[2] For long-term storage, refer to the product-specific label for the recommended temperature.[2]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the functional groups present (a piperidine ring and a thioamide group), potential degradation pathways include:

  • Hydrolysis: The thioamide group is susceptible to hydrolysis, especially under acidic or alkaline conditions, which would convert it to the corresponding carboxylic acid or amide.[3] Thioamides are generally less stable than their amide counterparts.[3]

  • Oxidation: The sulfur atom in the thioamide group can be oxidized, particularly in the presence of oxidizing agents.

  • Photodegradation: Exposure to light, especially UV light, can lead to degradation. Photostability testing is a common component of forced degradation studies.[4]

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.[4]

Q3: Which analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of organic molecules like this compound. This technique can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient. Mass Spectrometry (MS), particularly LC-MS, can be used to identify the structure of any degradation products.

Troubleshooting Guides

Q1: I am observing rapid degradation of my this compound sample in solution. What could be the cause?

A1: Rapid degradation in solution can be attributed to several factors:

  • Solvent Reactivity: Thioamides can be unstable in nucleophilic solvents such as methanol.[3] Consider using less reactive polar aprotic solvents like acetonitrile if compatible with your experimental setup.[3]

  • pH of the Medium: The compound may be unstable at the pH of your solution. Thioamides can hydrolyze in both acidic and alkaline aqueous media.[3] Ensure the pH is controlled and consider performing a pH stability profile.

  • Presence of Contaminants: Trace amounts of acids, bases, or oxidizing agents in your solvent or on your glassware can catalyze degradation. Use high-purity solvents and thoroughly clean all equipment.

  • Light Exposure: If the experiments are not conducted under light-protected conditions, photodegradation could be occurring.

Q2: I am having difficulty dissolving this compound for my stability study. What should I do?

A2: Solubility issues can be addressed by:

  • Solvent Selection: Experiment with a range of solvents with varying polarities. While thioamides are generally stable in organic solvents like dichloromethane and ethyl acetate, for more polar options, acetonitrile is often preferred over alcohols like methanol.[3]

  • Co-solvents: Using a mixture of solvents can enhance solubility.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous medium can improve solubility.

  • Gentle Heating and Sonication: These techniques can aid in dissolution, but be cautious with heat as it may cause thermal degradation.

Q3: My analytical method is not showing good separation between the parent compound and its degradants. What are some troubleshooting steps?

A3: To improve chromatographic separation:

  • Optimize the Mobile Phase: Vary the solvent composition (e.g., the ratio of organic solvent to water/buffer) and the pH of the aqueous component.

  • Change the Stationary Phase: If optimization of the mobile phase is insufficient, consider a column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).

  • Adjust the Gradient: If using a gradient elution, modify the slope and duration of the gradient to improve the resolution of closely eluting peaks.

  • Check for Co-elution: Use a mass spectrometer (LC-MS) to determine if multiple compounds are eluting as a single peak.

Summary of Potential Stability

ConditionExpected Stability of this compound
Solid State (Room Temp, Protected from Light) Generally Stable
Aqueous Solution (Neutral pH) Moderately Stable; potential for slow hydrolysis
Aqueous Solution (Acidic pH) Potentially Unstable; risk of hydrolysis
Aqueous Solution (Alkaline pH) Likely Unstable; risk of hydrolysis to the amide[3]
Organic Solvents (Aprotic, e.g., Acetonitrile) Generally Stable[3]
Organic Solvents (Protic, e.g., Methanol) Potentially Unstable; risk of solvolysis[3]
Elevated Temperature (>40°C) Likely Unstable; risk of thermal degradation
Exposure to Light (especially UV) Potentially Unstable; risk of photodegradation
Presence of Oxidizing Agents (e.g., H₂O₂) Likely Unstable; risk of oxidation of the thioamide

Experimental Protocols

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a compound.[4] It helps in identifying potential degradation products and developing stability-indicating analytical methods.

1. Acid and Base Hydrolysis:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • For acid hydrolysis, add an aliquot of the stock solution to a solution of 0.1 N HCl.

  • For base hydrolysis, add an aliquot of the stock solution to a solution of 0.1 N NaOH.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 50-60°C).[4]

  • Draw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis by HPLC.

2. Oxidative Degradation:

  • Prepare a stock solution of the compound as described above.

  • Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).[4]

  • Incubate the solution at room temperature.

  • Collect samples at various time points and analyze by HPLC.

3. Thermal Degradation:

  • Place the solid compound in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).[4]

  • Also, prepare a solution of the compound in a suitable solvent and incubate it at a high temperature (e.g., 60°C).

  • Analyze the solid and solution samples at different time intervals to assess degradation.

4. Photostability Testing:

  • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH guideline Q1B.[4]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Place both the exposed and control samples in a photostability chamber.

  • Analyze the samples after a specified duration of exposure.

Visualizations

plausible_degradation_pathway Piperidine_3_carbothioamide This compound Hydrolysis_Product Piperidine-3-carboxamide (Hydrolysis Product) Piperidine_3_carbothioamide->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Product Piperidine-3-sulfinamide (Oxidation Product) Piperidine_3_carbothioamide->Oxidation_Product [O] (e.g., H₂O₂)

Caption: A plausible degradation pathway for this compound.

stability_testing_workflow cluster_stress_conditions Forced Degradation Acid_Base Acid/Base Hydrolysis Analyze_Samples Analyze Stressed Samples Oxidation Oxidation Thermal Thermal Stress Photolytic Photolytic Stress Start Drug Substance (this compound) Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Start->Develop_Method Stress_Testing Perform Forced Degradation Studies Develop_Method->Stress_Testing Stress_Testing->Analyze_Samples Identify_Degradants Identify Degradation Products (e.g., LC-MS) Analyze_Samples->Identify_Degradants Report Generate Stability Report Identify_Degradants->Report

Caption: General workflow for stability testing of a drug substance.

References

Byproduct formation in Piperidine-3-carbothioamide synthesis and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Piperidine-3-carbothioamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and offering potential mitigation strategies.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction of the starting material, 3-cyanopiperidine.- Increase reaction time. - Increase reaction temperature. Note that this may also increase byproduct formation. - Ensure an adequate excess of the sulfur source (e.g., H₂S or NaSH) is used.[1][2]
Degradation of the product during workup.- Use milder workup conditions. - Avoid prolonged exposure to high temperatures or strong acids/bases during purification.
Presence of Piperidine-3-carboxamide as a Major Byproduct Hydrolysis of the starting nitrile (3-cyanopiperidine) due to the presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Hydrolysis of the nitrile or thioamide during workup.- Minimize the use of aqueous solutions during extraction and washing steps. - If an aqueous workup is necessary, use cold solutions and perform the steps quickly.
Formation of Other Unidentified Byproducts Complex side reactions, potentially involving the sulfur source or impurities.- Ensure the purity of starting materials and reagents. - Consider alternative sulfur sources that may offer cleaner reactions, such as Lawesson's reagent, although this may require different reaction conditions.
Difficulty in Product Isolation/Purification The product may be highly soluble in the reaction solvent or have similar polarity to byproducts.- If using a polar aprotic solvent like DMF, isolation of water-soluble products can be challenging.[1] Consider solvent systems like 1,4-dioxane and water to simplify extraction. - Employ column chromatography with a suitable solvent system to separate the desired thioamide from the more polar amide byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound from 3-cyanopiperidine?

A1: The most common byproduct is Piperidine-3-carboxamide. This occurs due to the hydrolysis of the nitrile group in the starting material, 3-cyanopiperidine, in the presence of water.

Q2: How can I minimize the formation of the amide byproduct?

A2: To minimize the formation of Piperidine-3-carboxamide, it is crucial to work under anhydrous conditions. This includes using dry solvents, inert atmospheres (like nitrogen or argon), and ensuring your reagents are free from moisture.

Q3: What are the recommended reaction conditions for synthesizing this compound using hydrogen sulfide (H₂S)?

A3: Typically, the reaction is carried out by passing gaseous hydrogen sulfide through a solution of 3-cyanopiperidine in a suitable solvent like ethanol or methanol, often in the presence of a base catalyst such as triethylamine or ammonia.[1] The reaction may require elevated temperatures and pressure to proceed efficiently.[1][2]

Q4: Are there alternatives to using hazardous hydrogen sulfide gas?

A4: Yes, sodium hydrogen sulfide (NaSH) is a common and safer alternative to gaseous H₂S.[1] The reaction can be performed by treating the nitrile with NaSH in a polar aprotic solvent like N,N-dimethylformamide (DMF). Other thionating agents like Lawesson's reagent or phosphorus pentasulfide can also be used, but may require different reaction conditions and workup procedures.

Q5: My reaction appears to stall and does not go to completion. What should I do?

A5: If the reaction is incomplete, you can try increasing the reaction time or temperature. Additionally, ensure that a sufficient excess of the sulfurating agent is used, as it can be consumed in side reactions. For reactions using H₂S gas, maintaining a constant pressure of the gas in the reaction vessel is important.[1][2]

Q6: How can I effectively purify this compound from its amide byproduct?

A6: Purification can typically be achieved using column chromatography on silica gel. Since the amide is generally more polar than the corresponding thioamide, a solvent system with a suitable polarity gradient should allow for effective separation. Recrystallization may also be a viable purification method, depending on the solid-state properties of the product and impurities.

Experimental Protocols

Synthesis of this compound using Hydrogen Sulfide

This protocol is adapted from general procedures for the synthesis of thioamides from nitriles.

Materials:

  • 3-Cyanopiperidine

  • Ethanol (anhydrous)

  • Triethylamine

  • Hydrogen Sulfide gas

  • Nitrogen gas

Procedure:

  • In a pressure reactor, dissolve 3-cyanopiperidine in anhydrous ethanol.

  • Add a catalytic amount of triethylamine to the solution.

  • Purge the reactor with nitrogen gas.

  • Introduce hydrogen sulfide gas into the reactor to a constant pressure (e.g., 4 bar).[1]

  • Heat the reaction mixture to 60°C and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen sulfide into a scrubber.

  • Purge the reactor with nitrogen gas.

  • The product may precipitate from the solution upon cooling. If so, it can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

Visualizations

Reaction Pathway for this compound Synthesis

G Synthesis of this compound 3-Cyanopiperidine 3-Cyanopiperidine This compound This compound 3-Cyanopiperidine->this compound Thionation H2S_Base H₂S, Base (e.g., Triethylamine) H2S_Base->3-Cyanopiperidine

Caption: Synthesis of this compound from 3-cyanopiperidine.

Byproduct Formation Mechanism

G Byproduct Formation: Hydrolysis of Nitrile 3-Cyanopiperidine 3-Cyanopiperidine Piperidine-3-carboxamide Piperidine-3-carboxamide 3-Cyanopiperidine->Piperidine-3-carboxamide Hydrolysis H2O H₂O (Trace amounts) H2O->3-Cyanopiperidine

Caption: Formation of Piperidine-3-carboxamide via hydrolysis.

Troubleshooting Workflow

G Troubleshooting this compound Synthesis Start Reaction Complete? LowYield Low Yield? Start->LowYield Yes AmideByproduct Amide Byproduct Present? Start->AmideByproduct No LowYield->AmideByproduct No IncreaseTimeTemp Increase Reaction Time/Temp LowYield->IncreaseTimeTemp Yes AnhydrousConditions Ensure Anhydrous Conditions AmideByproduct->AnhydrousConditions Yes Purification Purify via Chromatography/Recrystallization AmideByproduct->Purification No IncreaseTimeTemp->AmideByproduct CheckReagents Check Reagent Stoichiometry CheckReagents->AmideByproduct AnhydrousConditions->Purification Success Successful Synthesis Purification->Success

References

Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the diastereoselective synthesis of Piperidine-3-carbothioamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My piperidine synthesis is resulting in a poor diastereomeric ratio (d.r.). What are the key factors influencing stereoselectivity?

A1: Several factors can significantly impact the diastereoselectivity of your reaction. The most critical are:

  • Catalyst Choice: In hydrogenation reactions of pyridine precursors, the choice of catalyst is crucial. For instance, in the synthesis of related substituted piperidines, using 10% Pd/C on carbon has been shown to favor the formation of the trans-isomer, while 10% PtO₂ can lead to the cis-isomer as the major product.[1][2]

  • Reaction Conditions: Temperature, pressure, and reaction time can all influence the stereochemical outcome. In some cases, a longer reaction time can lead to the isomerization of a kinetically favored product to a more thermodynamically stable one.

  • N-Protecting Group: The nature of the protecting group on the piperidine nitrogen can influence the steric hindrance and conformational preferences of the ring, thereby affecting the diastereoselectivity of subsequent reactions.

  • Base and Solvent in Epimerization: For post-synthesis modification of stereochemistry via epimerization, the choice of base and solvent is critical. Strong bases like potassium tert-butoxide in an aprotic solvent like THF are commonly used to generate an enolate, allowing for the inversion of the stereocenter at C3.[1]

Q2: I am observing the formation of an unexpected isomer. How can I confirm the relative stereochemistry of my this compound diastereomers?

A2: The relative stereochemistry of your products can be determined using a combination of spectroscopic and analytical techniques:

  • ¹H NMR Spectroscopy: The coupling constants (J values) between the protons on the piperidine ring can provide valuable information about their relative orientation (axial vs. equatorial). Detailed 2D NMR experiments like NOESY can also reveal through-space interactions between protons, helping to elucidate the stereochemistry.[1][2]

  • Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal of one of your diastereomers, X-ray crystallography provides unambiguous proof of its three-dimensional structure and relative stereochemistry.[1][2]

  • Comparison to Known Compounds: If available, comparing the spectroscopic data of your products with that of known and characterized diastereomers can be a straightforward method of confirmation.[1]

Q3: Can the carbothioamide group itself interfere with the reaction or influence the diastereoselectivity?

A3: While direct studies on the influence of the 3-carbothioamide group are limited in the provided search results, its chemical nature suggests potential interactions:

  • Catalyst Poisoning: The sulfur atom in the carbothioamide group is a soft Lewis base and has the potential to coordinate with and partially deactivate certain metal catalysts (e.g., Palladium, Rhodium). This could lead to slower reaction rates or the need for higher catalyst loadings.

  • Chelation Effects: The carbothioamide group, in conjunction with the ring nitrogen, could potentially act as a chelating ligand, influencing the approach of reagents and thus the stereochemical outcome of the reaction.

  • Influence on Acidity: The electronic properties of the carbothioamide group can affect the acidity of the proton at the C3 position, which is a key factor in base-mediated epimerization strategies.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Diastereoselectivity (near 1:1 ratio) Reaction is under thermodynamic control, and both diastereomers have similar stability.Modify the reaction conditions to favor kinetic control (e.g., lower temperature, shorter reaction time). Alternatively, proceed with the mixture and attempt to separate the diastereomers via chromatography or crystallization.
Incorrect catalyst for the desired stereoisomer.Screen different catalysts. For hydrogenation, compare the results with Pd/C and PtO₂.[1][2] For other reaction types, consider catalysts with different steric and electronic properties.
Obtaining the undesired diastereomer as the major product The chosen reaction conditions favor the formation of the thermodynamically more stable isomer, which may not be the desired one.Consider a post-synthesis epimerization step. Treatment with a strong base can invert the stereocenter at the 3-position.[1]
The N-protecting group is directing the stereochemistry unfavorably.Experiment with different N-protecting groups (e.g., Boc vs. Benzyl) to alter the steric environment around the piperidine ring.
Incomplete reaction or low yield Potential catalyst deactivation by the sulfur atom in the carbothioamide group.Increase the catalyst loading. Consider using a catalyst known to be more tolerant to sulfur-containing functional groups.
Steric hindrance from bulky substituents is preventing the reaction from going to completion.Increase the reaction temperature or time. If possible, consider using less sterically demanding starting materials.
Formation of side products The reaction conditions are too harsh, leading to decomposition or side reactions.Reduce the reaction temperature. Screen for milder reagents or catalysts. A video on piperidine synthesis mentions that nucleophilic substitutions at position 3 can sometimes lead to ring contraction to form substituted pyrrolidines.[3]

Data Presentation: Diastereoselectivity in Substituted Piperidine Synthesis

The following tables summarize quantitative data on the diastereomeric ratios (d.r.) achieved in the synthesis of substituted piperidines, which can serve as a guide for troubleshooting this compound reactions.

Table 1: Influence of Catalyst on Diastereomeric Ratio in the Hydrogenation of a 3,5-disubstituted Pyridine Precursor [1][2]

CatalystN-Protecting GroupDiastereomeric Ratio (trans : cis)
10% Pd/CBenzyl70 : 30
10% PtO₂Benzyl40 : 60

Table 2: Diastereomeric Ratios in the Base-Mediated Epimerization of cis-Piperidines to trans-Piperidines [1][2]

Starting cis-Isomer (Substitution Pattern)Diastereomeric Ratio (trans : cis) after Epimerization
2,3-disubstituted95 : 5
2,4-disubstituted90 : 10
2,5-disubstituted95 : 5
3,4-disubstituted80 : 20

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of a Pyridine Precursor

This protocol is adapted from the synthesis of substituted methyl pipecolinates and can be used as a starting point for the synthesis of this compound from a corresponding pyridine precursor.[1][2]

  • Preparation: To a solution of the substituted pyridine-3-carbothioamide precursor in acetic acid, add the chosen catalyst (e.g., 10 mol% PtO₂ or 10% Pd/C).

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a high-pressure reactor) and stirred vigorously at room temperature for a specified time (e.g., 16 hours).

  • Work-up: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure.

  • Protection and Purification: The resulting piperidine can be N-protected (e.g., with a Boc or Benzyl group) if desired. The crude product is then purified by flash column chromatography to separate the diastereomers. The diastereomeric ratio should be determined by ¹H NMR analysis of the crude product.[1][2]

Key Experiment: Base-Mediated Epimerization

This protocol can be used to invert the stereochemistry at the C3 position of a this compound.[1]

  • Preparation: A solution of the diastereomerically enriched this compound in a dry, aprotic solvent (e.g., THF) is cooled to -78°C under an inert atmosphere (e.g., Argon).

  • Epimerization: A solution of a strong base (e.g., potassium tert-butoxide in THF) is added dropwise to the cooled solution. The reaction is stirred at -78°C for a set period (e.g., 2 hours).

  • Quenching and Work-up: The reaction is quenched by the addition of a proton source (e.g., saturated aqueous ammonium chloride). The mixture is allowed to warm to room temperature and then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Analysis and Purification: The crude product is purified by flash column chromatography. The diastereomeric ratio of the purified product is determined by ¹H NMR spectroscopy.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Separation cluster_epimerization Stereochemical Inversion (Optional) start Pyridine-3-carbothioamide Precursor hydrogenation Catalytic Hydrogenation (e.g., PtO2 or Pd/C) start->hydrogenation mixture Diastereomeric Mixture (cis/trans) hydrogenation->mixture analysis Determine d.r. (1H NMR) mixture->analysis separation Chromatography or Crystallization analysis->separation pure_isomers Isolated Diastereomers separation->pure_isomers undesired_isomer Undesired Diastereomer separation->undesired_isomer If undesired is major epimerization Base-Mediated Epimerization undesired_isomer->epimerization desired_isomer Desired Diastereomer epimerization->desired_isomer

Caption: Workflow for diastereoselective synthesis and stereochemical control.

troubleshooting_logic start Poor Diastereoselectivity? check_catalyst Is the catalyst optimal for the desired diastereomer? start->check_catalyst Yes end Improved Diastereoselectivity start->end No change_catalyst Screen different catalysts (e.g., Pd/C vs. PtO2) check_catalyst->change_catalyst No check_conditions Are reaction conditions (temp, time) optimized? check_catalyst->check_conditions Yes change_catalyst->end modify_conditions Adjust temperature and reaction time check_conditions->modify_conditions No consider_epimerization Is epimerization a viable post-synthesis option? check_conditions->consider_epimerization Yes modify_conditions->end perform_epimerization Perform base-mediated epimerization consider_epimerization->perform_epimerization Yes consider_epimerization->end No perform_epimerization->end

Caption: Troubleshooting decision tree for poor diastereoselectivity.

References

Technical Support Center: Optimizing N-Substitution of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-substitution of the piperidine ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-substitution of piperidine?

A1: The three most prevalent methods for forming a C-N bond at the piperidine nitrogen are:

  • N-Alkylation: This involves the reaction of piperidine with an alkyl halide. It is a straightforward method but can be prone to overalkylation.

  • Reductive Amination: This two-step, one-pot process involves the reaction of a piperidine with a ketone or aldehyde to form an iminium ion, which is then reduced in situ to the N-substituted product. This method offers excellent control and avoids overalkylation.[1]

  • N-Arylation: This involves coupling the piperidine nitrogen with an aryl halide or sulfonate, typically using a metal catalyst in reactions like the Buchwald-Hartwig amination or the Ullmann condensation.[2][3]

Q2: How can I avoid the common problem of over-alkylation in N-alkylation reactions?

A2: Over-alkylation, leading to the formation of quaternary ammonium salts, is a frequent issue.[4] To favor monoalkylation, you can:

  • Use an excess of the piperidine starting material relative to the alkyl halide.

  • Add the alkyl halide slowly to the reaction mixture, for instance, using a syringe pump.[4] This maintains a low concentration of the alkylating agent.

  • Alternatively, reductive amination is an excellent method to achieve mono-alkylation without the risk of over-alkylation.[1]

Q3: My reductive amination reaction is sluggish or failing. What are the likely causes?

A3: A common reason for a slow or failed reductive amination is the inefficient formation of the iminium ion intermediate. This can be particularly problematic with less reactive ketones or weakly nucleophilic amines.[5] To address this, you can:

  • Use a Lewis acid catalyst, such as Ti(iPrO)₄ or ZnCl₂, to facilitate imine formation.[6]

  • Ensure your reagents are anhydrous, as water can inhibit the formation of the iminium ion.

  • Consider pre-forming the imine before adding the reducing agent, especially if the carbonyl compound is susceptible to direct reduction.[7]

Q4: Which reducing agent is best for reductive amination of piperidines?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for this purpose.[7][8] Its advantages include:

  • It is a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material.[8]

  • It is compatible with a wide range of functional groups.[8]

  • Reactions can often be performed as a one-pot procedure.[8]

Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic. Sodium borohydride (NaBH₄) can also be used, but the imine should be allowed to form completely before its addition to prevent reduction of the starting carbonyl.[1][6]

Troubleshooting Guides

N-Alkylation Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low Yield of N-Alkyl Piperidine Incomplete reaction due to salt formation slowing the reaction.[4]Add a non-nucleophilic base like N,N-diisopropylethylamine (Hunig's base) or an inorganic base like K₂CO₃ or KHCO₃ to neutralize the acid formed.[4]
Poor solubility of reagents.Change to a more suitable solvent like DMF or acetonitrile.[4]
Unreactive alkyl halide.Consider using an alkyl iodide instead of a bromide or chloride, as iodide is a better leaving group. Adding a catalytic amount of potassium iodide can also be beneficial.
Over-alkylation (Quaternary Salt Formation) Excess of alkyl halide.[4]Use piperidine as the limiting reagent. Add the alkyl halide slowly to the reaction mixture.[4]
Reaction conditions are too harsh.Run the reaction at room temperature instead of heating.
Difficult Purification Product is an ammonium salt.After the reaction, perform a basic workup by partitioning the product between an organic solvent (like ether) and a saturated aqueous solution of sodium bicarbonate to obtain the free base.[4]
N-Arylation Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation (Buchwald-Hartwig) Inactive catalyst.Ensure the palladium catalyst is properly activated. Using a pre-catalyst can be helpful.
Inappropriate ligand for the specific substrate.Screen different phosphine ligands. For electron-rich aryl halides, more electron-rich and bulky ligands are often required.
Base is not strong enough or is sterically hindered.Sodium tert-butoxide (NaOtBu) is a common and effective base. For sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures.
Low or No Product Formation (Ullmann Condensation) Unreactive aryl halide.Aryl iodides are generally more reactive than aryl bromides, and aryl chlorides are the least reactive.
Copper catalyst is poisoned.Ensure the absence of coordinating functional groups on the substrate that could poison the catalyst. Use of a ligand like 1,10-phenanthroline can sometimes mitigate this.
Side Reactions/Decomposition Reaction temperature is too high.Optimize the temperature; sometimes milder conditions with a more active catalyst/ligand combination are more effective.
Reductive Amination Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low Yield Inefficient iminium ion formation.Add a catalytic amount of acetic acid to promote imine formation.[7] For challenging substrates, consider using a Lewis acid like Ti(iPrO)₄.[6]
Water in the reaction mixture.Use anhydrous solvents and reagents. The addition of molecular sieves can also be beneficial.
Competitive reduction of the carbonyl starting material.Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN that is selective for the iminium ion.[8] If using NaBH₄, ensure the imine has fully formed before adding the reducing agent.[6]
Formation of Byproducts Over-reduction of other functional groups.Choose a selective reducing agent like NaBH(OAc)₃, which tolerates many other reducible functional groups.[8]
Aldol condensation or other side reactions of the carbonyl compound.Perform the reaction at a lower temperature and ensure the amine is present to facilitate rapid imine formation.

Data Presentation

Table 1: Comparison of Bases for N-Alkylation of Piperidine
Base Solvent Temperature Typical Yield Notes
K₂CO₃DMFRoom TempGoodA common and cost-effective choice.[4]
N,N-diisopropylethylamineAcetonitrileRoom Temp< 70%Good for complex amines, easy to handle.[4]
NaHDMF0 °C to Room TempGoodStrong base, requires careful handling under anhydrous conditions.[4]
KHCO₃AcetonitrileRoom TempModerateMilder base, can help control dialkylation.[4]
Table 2: Comparison of Catalytic Systems for N-Arylation of Piperidine with Aryl Halides
Reaction Type Catalyst Ligand Base Solvent Typical Yield
Buchwald-HartwigPd(OAc)₂BINAP/DPPFNaOtBuTolueneGood to Excellent
Buchwald-Hartwig(NHC)Pd(allyl)ClNone (NHC is ligand)NaOtBuDioxane43-93%[9]
UllmannCuI1,10-PhenanthrolineK₂CO₃/Cs₂CO₃DMF/DMSOModerate to Good
UllmannCuI2-AcetylcyclohexanoneK₃PO₄DMSOGood[10]

Experimental Protocols

Protocol 1: N-Alkylation of Piperidine with an Alkyl Bromide
  • To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq.), anhydrous N,N-diisopropylethylamine (1.5 eq.), and anhydrous acetonitrile.

  • Stir the mixture at room temperature.

  • Add the alkyl bromide (1.1 eq.) dropwise to the solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylpiperidine.

Protocol 2: Reductive Amination of a Ketone with Piperidine using Sodium Triacetoxyborohydride
  • To a round-bottom flask, add the ketone (1.0 eq.), piperidine (1.2 eq.), and 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig N-Arylation of Piperidine
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., (NHC)Pd(allyl)Cl, 1-2 mol%), the phosphine ligand (if required), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with argon or nitrogen (repeat three times).

  • Add the aryl halide (1.0 eq.), piperidine (1.2 eq.), and anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

experimental_workflow_N_Alkylation cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification piperidine Piperidine (1.0 eq) mix Combine Reagents under N2 piperidine->mix alkyl_halide Alkyl Halide (1.1 eq) alkyl_halide->mix base Base (e.g., K2CO3, 1.5 eq) base->mix solvent Anhydrous Solvent (e.g., DMF) solvent->mix react Stir at Room Temp (Monitor by TLC/GC-MS) mix->react concentrate Concentrate react->concentrate extract Aqueous Workup (Basic Extraction) concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography (if needed) dry->purify product N-Alkyl Piperidine purify->product

Caption: Workflow for N-Alkylation of Piperidine.

troubleshooting_low_yield_reductive_amination start Low Yield in Reductive Amination check_imine Is iminium ion formation efficient? start->check_imine check_reductant Is the reducing agent active and appropriate? check_imine->check_reductant Yes add_acid Add catalytic acetic acid or a Lewis acid (Ti(iPrO)4). check_imine->add_acid No check_conditions Are reaction conditions anhydrous? check_reductant->check_conditions Yes change_reductant Switch to NaBH(OAc)3. Ensure freshness of reagent. check_reductant->change_reductant No use_anhydrous Use anhydrous solvents and add molecular sieves. check_conditions->use_anhydrous No preform_imine Consider pre-forming the imine before adding the reductant. add_acid->preform_imine

Caption: Troubleshooting Low Yield in Reductive Amination.

References

Catalyst selection for efficient Piperidine-3-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Piperidine-3-carbothioamide. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is Piperidine-3-carbonitrile. This is typically converted to the corresponding thioamide in a single step.

Q2: Which catalysts are most effective for the conversion of Piperidine-3-carbonitrile to this compound?

Q3: What are the typical reaction conditions for this synthesis?

Based on the synthesis of the analogous piperidine-4-carbothioamide hydrochloride, a common procedure involves reacting the corresponding cyanopiperidine hydrochloride with hydrogen sulfide gas under pressure (e.g., 4 bar) in a suitable solvent like ethanol. The reaction is typically carried out at an elevated temperature (e.g., 60°C) for several hours (e.g., 5-12 hours) in the presence of a catalytic amount of a base like triethylamine.[1]

Q4: What is the biological relevance of this compound and its derivatives?

While the biological activity of this compound itself is not extensively documented, the piperidine-3-carboxamide scaffold (the oxygen analog) has been identified in compounds with significant therapeutic potential. These derivatives have been investigated for their roles in:

  • Anticancer Activity: Inducing a senescence-like phenotype in melanoma cells.[2][3]

  • Anti-osteoporosis Activity: Acting as inhibitors of cathepsin K, a key enzyme in bone resorption.[4][5]

  • Antimalarial Activity: Targeting the β5 subunit of the Plasmodium falciparum proteasome.[6]

These findings suggest that this compound could serve as a valuable intermediate for the synthesis of novel drug candidates.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials. 4. Inefficient delivery of hydrogen sulfide (if used).1. Use a fresh batch of catalyst. If using a solid catalyst, ensure it is properly activated. 2. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Verify the purity of Piperidine-3-carbonitrile and other reagents. 4. Ensure a constant and adequate supply of hydrogen sulfide gas to the reaction mixture. Use a pressure reactor for reactions involving gaseous reagents.[1]
Formation of Multiple Byproducts 1. Side reactions involving the piperidine nitrogen. 2. Hydrolysis of the thioamide back to the amide. 3. Polymerization or decomposition of starting materials or products under harsh conditions.1. If the piperidine nitrogen is unprotected, consider using an N-protected starting material (e.g., N-Boc-piperidine-3-carbonitrile) to prevent side reactions at the nitrogen atom. 2. Ensure anhydrous reaction conditions to minimize the formation of the corresponding amide. 3. Optimize reaction conditions by lowering the temperature or reducing the reaction time.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of polar byproducts. 3. The product may be obtained as a salt (e.g., hydrochloride), affecting its solubility.1. Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. 2. Use column chromatography with a suitable solvent system to separate the desired product from impurities. 3. If the product is a salt, it may be possible to neutralize it to the free base for purification by chromatography and then convert it back to the desired salt form.
Inconsistent Yields 1. Variability in catalyst activity. 2. Inconsistent reaction conditions (temperature, pressure, stirring). 3. Scale-up issues.1. Use a consistent source and batch of catalyst. 2. Carefully control all reaction parameters. Use a well-calibrated heating and stirring apparatus. For reactions under pressure, ensure the pressure is maintained consistently. 3. When scaling up, ensure efficient stirring and heat transfer. The rate of addition of reagents may also need to be adjusted.

Catalyst Performance Data

While a direct comparative study for the synthesis of this compound is not available in the reviewed literature, the following table provides data for the synthesis of the analogous Piperidine-4-carbothioamide hydrochloride, which can serve as a valuable reference.

CatalystStarting MaterialReagentSolventTemperatureTimePressureYieldReference
Triethylamine (catalytic)4-Cyanopiperidine hydrochlorideHydrogen SulfideEthanol60°C17h4 barHigh (not specified)[1]

Experimental Protocols

Synthesis of Piperidine-4-carbothioamide Hydrochloride (Adaptable for this compound)

This protocol is based on the synthesis of Piperidine-4-carbothioamide hydrochloride and can be adapted for the 3-isomer.[1]

Materials:

  • Piperidine-3-carbonitrile hydrochloride

  • Ethanol

  • Triethylamine

  • Hydrogen sulfide gas

  • Nitrogen gas

  • Pressure reactor

  • Filtration apparatus

Procedure:

  • Charge a 250 ml pressure reactor with 50 ml of ethanol, 15 g of Piperidine-3-carbonitrile hydrochloride (or the corresponding molar equivalent), and a catalytic amount of triethylamine (e.g., 5 mol%).

  • Heat the reaction mixture to 60°C with stirring.

  • Introduce hydrogen sulfide gas into the reactor to achieve and maintain a constant pressure of 4 bar.

  • Continue the reaction under these conditions for 5 hours.

  • Stop the introduction of hydrogen sulfide and continue stirring at 60°C for an additional 12 hours.

  • Cool the reaction mixture to 20°C.

  • Carefully vent the excess hydrogen sulfide through a suitable scrubber (e.g., chlorine bleach).

  • Further cool the reaction mixture to 10°C.

  • Purge the reactor with nitrogen gas for 15 minutes.

  • The product, this compound hydrochloride, is expected to precipitate from the solution.

  • Isolate the solid product by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Start charge_reactor Charge pressure reactor with: - Piperidine-3-carbonitrile HCl - Ethanol - Triethylamine (catalytic) start->charge_reactor heat Heat to 60°C with stirring charge_reactor->heat pressurize Introduce H₂S gas to 4 bar heat->pressurize react_1 Maintain at 60°C and 4 bar for 5h pressurize->react_1 react_2 Stir at 60°C for an additional 12h react_1->react_2 cool_1 Cool to 20°C react_2->cool_1 vent Vent excess H₂S cool_1->vent cool_2 Cool to 10°C vent->cool_2 purge Purge with N₂ cool_2->purge precipitate Product Precipitation purge->precipitate filter Filter the solid product precipitate->filter wash_dry Wash with cold ethanol and dry filter->wash_dry end End Product: This compound HCl wash_dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Low or No Product? check_conditions Check Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_reagents Check Reagent Quality (Starting Material, Catalyst) start->check_reagents side_reactions Multiple Byproducts? hydrolysis Consider Hydrolysis (Use anhydrous conditions) side_reactions->hydrolysis n_side_reactions Consider N-alkylation (Use N-protected starting material) side_reactions->n_side_reactions purification_issue Difficulty in Purification? check_completion Check Reaction Completion purification_issue->check_completion chromatography Optimize Chromatography purification_issue->chromatography

Caption: Troubleshooting decision tree for this compound synthesis.

cathepsin_k_pathway Simplified Cathepsin K Pathway in Osteoporosis rankl RANKL rank RANK (on osteoclast precursor) rankl->rank binds to nfatc1 NFATc1 Activation rank->nfatc1 activates cathepsin_k_gene Cathepsin K Gene Transcription nfatc1->cathepsin_k_gene promotes cathepsin_k Cathepsin K (secreted by osteoclast) cathepsin_k_gene->cathepsin_k leads to bone_matrix Bone Matrix (Collagen) cathepsin_k->bone_matrix degrades bone_resorption Bone Resorption bone_matrix->bone_resorption leads to inhibitor Piperidine-3-carboxamide Derivative (Inhibitor) inhibitor->cathepsin_k inhibits

Caption: Simplified Cathepsin K signaling pathway in osteoporosis.

References

Managing reactive intermediates in Piperidine-3-carbothioamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Piperidine-3-carbothioamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized from a corresponding amide or nitrile precursor. The two primary routes are:

  • Thionation of Piperidine-3-carboxamide: This involves the conversion of the carbonyl group of piperidine-3-carboxamide to a thiocarbonyl group using a thionating agent.

  • Thiolysis of Piperidine-3-carbonitrile: This method involves the reaction of piperidine-3-carbonitrile with a source of hydrogen sulfide.

Q2: What are the most common reactive intermediates I should be aware of?

A2: During the thionation of amides, a key reactive intermediate is a thiaoxaphosphetane when using phosphorus-based reagents like Lawesson's Reagent.[1] In the synthesis from nitriles, thioimidate intermediates can be formed. Understanding the stability and reactivity of these intermediates is crucial for optimizing reaction conditions and minimizing side products.

Q3: What are the typical challenges encountered in the synthesis of this compound?

A3: Researchers may face several challenges, including:

  • Low Yields: Often due to incomplete reactions, side reactions, or degradation of the product.

  • Difficult Purification: The crude product may be contaminated with unreacted starting materials, thionating agent byproducts, or other sulfur-containing impurities.[2][3]

  • Side Reactions: The formation of oxoamides (S-to-O exchange), especially in the presence of water, can be a significant issue.[4]

  • Handling of Reagents: Thionating agents can be moisture-sensitive, and hydrogen sulfide is a toxic gas requiring special handling.[5]

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting material (Piperidine-3-carboxamide) Insufficient amount of thionating agent.Increase the molar ratio of the thionating agent (e.g., Lawesson's Reagent) to the amide. A 0.6 to 1.1 molar equivalent is often a good starting point.[2][3]
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Poor quality of the thionating agent.Use a freshly opened or properly stored thionating agent. Lawesson's reagent can degrade upon exposure to moisture.
Low yield of this compound from the nitrile route Inefficient delivery of hydrogen sulfide gas.Ensure a steady and sufficient flow of H2S gas through the reaction mixture. Alternatively, use a homogenous source of sulfide, such as sodium hydrogen sulfide.[5][6]
Presence of water leading to hydrolysis.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product degradation The product may be unstable under the reaction or workup conditions.Consider using milder reaction conditions. For purification, avoid prolonged exposure to high temperatures or strong acids/bases.
Product Purification Issues
Symptom Possible Cause Suggested Solution
Persistent yellow/orange color in the final product Residual sulfur-containing byproducts from the thionating agent.Multiple crystallizations may be necessary. Column chromatography using a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective.
Elemental sulfur contamination.Wash the crude product with a solvent in which elemental sulfur is soluble but the product is not (e.g., carbon disulfide, with appropriate safety precautions).
Co-elution of product and impurities during chromatography Similar polarity of the product and impurities.Try a different solvent system or a different stationary phase for chromatography. Gradient elution may improve separation.
Oily product that does not solidify Presence of solvent or low-melting impurities.Dry the product under high vacuum. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product.

Experimental Protocols

Protocol 1: Thionation of Piperidine-3-carboxamide using Lawesson's Reagent

Materials:

  • Piperidine-3-carboxamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of Piperidine-3-carboxamide (1.0 mmol) in anhydrous toluene (20 mL) under a nitrogen atmosphere, add Lawesson's Reagent (0.6 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis from Piperidine-3-carbonitrile using Sodium Hydrogen Sulfide

Materials:

  • Piperidine-3-carbonitrile

  • Sodium hydrogen sulfide hydrate (70%)[5]

  • Magnesium chloride hexahydrate[5]

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Dilute hydrochloric acid

Procedure:

  • To a solution of Piperidine-3-carbonitrile (1.0 mmol) in anhydrous DMF (10 mL), add sodium hydrogen sulfide hydrate (2.0 mmol) and magnesium chloride hexahydrate (1.0 mmol).[5]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with dilute hydrochloric acid and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for Thioamide Synthesis (Hypothetical Data)

ParameterRoute 1: Thionation (Lawesson's Reagent)Route 2: From Nitrile (NaSH/MgCl2)
Starting Material Piperidine-3-carboxamidePiperidine-3-carbonitrile
Typical Yield 60-85%70-95%
Reaction Time 2-4 hours2-4 hours
Reaction Temperature Reflux (e.g., Toluene at 110°C)Room Temperature
Key Reagents Lawesson's ReagentSodium Hydrogen Sulfide, Magnesium Chloride
Purification Method Column ChromatographyRecrystallization/Column Chromatography

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Thionation cluster_route2 Route 2: From Nitrile P3C Piperidine-3-carboxamide LR Lawesson's Reagent Toluene, Reflux P3C->LR Reaction Crude1 Crude Product LR->Crude1 Purification1 Column Chromatography Crude1->Purification1 Final1 This compound Purification1->Final1 P3CN Piperidine-3-carbonitrile NaSH NaSH, MgCl2 DMF, RT P3CN->NaSH Reaction Crude2 Crude Product NaSH->Crude2 Purification2 Recrystallization/ Column Chromatography Crude2->Purification2 Final2 This compound Purification2->Final2

Caption: Synthetic workflows for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Reaction Monitoring (TLC/LC-MS) Start->Check_Reaction Purification_Issue Purification Difficulty Start->Purification_Issue Incomplete Incomplete Reaction Check_Reaction->Incomplete Side_Products Side Products Observed Check_Reaction->Side_Products Reagent_Quality Check Reagent Quality (e.g., Lawesson's Reagent) Incomplete->Reagent_Quality Conditions Adjust Conditions (Temp, Time, Stoichiometry) Incomplete->Conditions Water Suspect Water Contamination? Side_Products->Water Chromatography Optimize Chromatography Purification_Issue->Chromatography Recrystallization Attempt Recrystallization Purification_Issue->Recrystallization Anhydrous Use Anhydrous Conditions Water->Anhydrous

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of racemic piperidine-3-carbothioamide. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic mixtures of piperidine derivatives?

A1: Common methods for resolving racemic piperidine derivatives include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1][2][3]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers.[4]

  • Kinetic Resolution: This technique involves the differential reaction of enantiomers with a chiral catalyst or reagent, where one enantiomer reacts faster than the other, allowing for their separation.[5][6][7][8]

  • Enzymatic Resolution: Lipases and other enzymes can be used to selectively acylate or hydrolyze one enantiomer in a racemic mixture.

Q2: Why is the resolution of this compound enantiomers important?

A2: The enantiomers of a chiral molecule can exhibit significantly different biological activities. For instance, in related N-arylpiperidine-3-carboxamide derivatives, the S-configuration has shown substantially greater antimelanoma activity compared to the R-configuration and the racemic mixture.[9] Therefore, separating the enantiomers is crucial for developing potent and selective therapeutic agents and for understanding their structure-activity relationships.

Q3: Which chiral resolving agents are suitable for piperidine derivatives?

A3: For piperidine derivatives, particularly those with a basic nitrogen atom, chiral acids are effective resolving agents. Commonly used agents include:

  • Di-benzoyl-L-tartaric acid[1][2][10]

  • Di-benzoyl-D-tartaric acid[2]

  • (S)-Mandelic acid[1]

  • (R)-Mandelic acid[1][2]

The choice of resolving agent may require empirical screening to find the one that provides the best crystal formation and separation for this compound.

Q4: Can the resolved diastereomeric salt be used directly in the next synthetic step?

A4: Yes, a key advantage of the diastereomeric salt resolution method is that the resolved salt can often be used directly in subsequent reactions, such as amide bond formation, without the need to first isolate the free base.[1] This can streamline the synthetic process and improve overall efficiency.

Troubleshooting Guides

Issue 1: Poor or No Crystallization of Diastereomeric Salts
Possible Cause Troubleshooting Step
Inappropriate Solvent System The solubility of the diastereomeric salts is highly dependent on the solvent. Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, acetonitrile, or aqueous mixtures) to find a system where one diastereomer is significantly less soluble than the other.
Concentration is Too Low If the solution is too dilute, crystallization may not occur. Slowly evaporate the solvent or prepare a more concentrated solution.
Supersaturation Not Achieved Induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the desired diastereomer (if available), or by cooling the solution slowly.
Incorrect Stoichiometry of Resolving Agent Vary the molar ratio of the resolving agent to the racemic mixture. Typically, a 0.5 molar equivalent of the resolving agent is used to resolve a racemic base.
Issue 2: Low Enantiomeric Excess (ee%) of the Resolved Enantiomer
Possible Cause Troubleshooting Step
Co-precipitation of Diastereomers The undesired diastereomer may be precipitating along with the desired one. Try a different solvent system to maximize the solubility difference. A slower cooling rate during crystallization can also improve selectivity.
Insufficient Purity of the Diastereomeric Salt Perform recrystallization of the isolated diastereomeric salt to improve its purity and, consequently, the enantiomeric excess of the final product.
Inaccurate Measurement of Enantiomeric Excess Ensure that the analytical method for determining ee% (e.g., chiral HPLC or NMR with a chiral shift reagent) is properly validated and optimized for your specific compound.
Issue 3: Difficulty in Liberating the Free Base from the Diastereomeric Salt
Possible Cause Troubleshooting Step
Incomplete Neutralization Ensure complete neutralization of the salt by using a suitable base (e.g., NaOH, K₂CO₃) and monitoring the pH.
Emulsion Formation During Extraction If an emulsion forms during the aqueous workup, try adding a saturated brine solution or filtering the mixture through a pad of celite.
Product Solubility in the Aqueous Phase The free base may have some solubility in the aqueous layer. Perform multiple extractions with an appropriate organic solvent to maximize recovery.

Experimental Protocols & Data Presentation

General Protocol for Diastereomeric Salt Resolution

This protocol is a general guideline based on methods used for similar piperidine derivatives and should be optimized for this compound.

  • Dissolution: Dissolve the racemic this compound in a suitable solvent (e.g., 91% aqueous ethanol).[2][10]

  • Addition of Resolving Agent: Add a solution or slurry of the chiral resolving agent (e.g., 0.5 molar equivalents of di-benzoyl-L-tartaric acid) in the same solvent to the racemic mixture.[2][10]

  • Heating and Cooling: Heat the mixture until complete dissolution is observed.[2][10] Then, allow the solution to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt. Seeding the solution as it cools may be beneficial.[1]

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of the cold solvent.[1][10]

  • Liberation of Free Base: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., 1M NaOH) to neutralize the salt and liberate the free base.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantioenriched this compound.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Quantitative Data Summary

As experimental results will vary based on the specific conditions and resolving agent used, the following table is provided as a template for researchers to summarize their data for comparison.

Resolving Agent Solvent System Yield (%) Enantiomeric Excess (ee%) of Precipitate Specific Rotation [α]
e.g., Di-benzoyl-L-tartaric acide.g., 91% aq. Ethanol
e.g., (S)-Mandelic acide.g., Methanol
e.g., Di-benzoyl-D-tartaric acide.g., Acetonitrile

Visualizations

Experimental Workflow for Diastereomeric Salt Resolution

G racemic Racemic this compound dissolve Dissolve in Solvent (e.g., 91% aq. Ethanol) racemic->dissolve resolving_agent Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) resolving_agent->dissolve mix Mix and Heat to Dissolution dissolve->mix cool Slow Cooling & Crystallization mix->cool filter Filter to Isolate Precipitate cool->filter precipitate Diastereomeric Salt (Enriched in one enantiomer) filter->precipitate Solid filtrate Filtrate (Enriched in the other enantiomer) filter->filtrate Liquid neutralize Neutralize with Base & Extract precipitate->neutralize enantioenriched Enantioenriched This compound neutralize->enantioenriched

Caption: Workflow for diastereomeric salt resolution.

Logical Relationship for Troubleshooting Crystallization

G start Poor or No Crystallization cause1 Inappropriate Solvent? start->cause1 cause2 Concentration Too Low? start->cause2 cause3 Supersaturation Not Achieved? start->cause3 solution1 Screen Different Solvents or Solvent Mixtures cause1->solution1 solution2 Concentrate Solution cause2->solution2 solution3 Induce Crystallization (Scratch, Seed, or Cool Slowly) cause3->solution3

References

Technical Support Center: Enhancing the Metabolic Stability of Piperidine-3-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the investigation and enhancement of the metabolic stability of piperidine-3-carbothioamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: The primary metabolic pathways for piperidine-containing compounds, including this compound derivatives, are predominantly mediated by Cytochrome P450 (CYP) enzymes.[1][2] The most common metabolic transformations include:

  • N-dealkylation: Cleavage of an alkyl group attached to the piperidine nitrogen is a major metabolic route for many piperidine-containing drugs.[3][4] CYP3A4 is often a major contributor to this pathway.[3][4]

  • Oxidation: This can occur at various positions on the piperidine ring, leading to the formation of hydroxylated metabolites or lactams. The carbon atoms adjacent to the nitrogen are particularly susceptible to oxidation.

  • Ring Contraction: In some instances, metabolism by P450 enzymes can lead to the contraction of the piperidine ring to a pyrrolidine structure.[5][6]

Q2: Which in vitro models are most appropriate for assessing the metabolic stability of these derivatives?

A2: The choice of in vitro model depends on the stage of drug discovery and the specific questions being addressed. The two most common models are:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[7][8] They are cost-effective and suitable for high-throughput screening to assess susceptibility to oxidative metabolism.[7][9]

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[10] Hepatocyte assays provide a more comprehensive picture of overall hepatic metabolism, including conjugation reactions, and take into account cellular uptake.[10]

Q3: How can I improve the metabolic stability of my this compound derivative?

A3: Improving metabolic stability is a key aspect of lead optimization. Several medicinal chemistry strategies can be employed:

  • Blocking Sites of Metabolism: Once the primary metabolic "hotspots" are identified, modifications can be made to block these positions. A common strategy is the introduction of a fluorine atom or a methyl group at or near the site of metabolism.

  • Bioisosteric Replacement: Replacing the piperidine ring with a less metabolically labile heterocycle can be an effective strategy.[11] For instance, replacing a phenyl ring with a more electron-deficient pyridyl group can increase resistance to oxidative metabolism.[11]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes and thereby improve its metabolic stability.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during metabolic stability assays.

High Variability in Liver Microsomal Stability Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Microsome Activity Ensure consistent lot and source of liver microsomes for comparative studies.[9] Perform a quality control check with known substrates before running experimental compounds.
Pipetting Errors Use calibrated pipettes and automated liquid handlers where possible to minimize variability.[12]
Inconsistent Incubation Times Stagger the addition of the reaction termination solution to ensure precise incubation times for each sample.
Compound Solubility Issues Ensure the test compound is fully dissolved in the incubation buffer. The final concentration of organic solvent (e.g., DMSO) should be kept low (typically ≤0.1%) to avoid inhibiting enzyme activity.[13]
Variable Temperature Use a calibrated incubator and ensure plates reach 37°C before starting the reaction.
Unexpectedly High or Low Clearance in Hepatocyte Stability Assays
Potential Cause Troubleshooting Steps
Poor Cell Viability Assess hepatocyte viability before and after the experiment using methods like the trypan blue exclusion assay. Ensure proper handling and thawing of cryopreserved hepatocytes.[14]
Compound Cytotoxicity Determine the cytotoxicity of the compound at the tested concentration. High concentrations can damage hepatocytes and affect metabolic activity.
Active Transport Processes If clearance in hepatocytes is significantly different from microsomes, active uptake or efflux transporters may be involved.[15] Consider using specific transporter inhibitors to investigate this.
Non-specific Binding Highly lipophilic compounds may bind non-specifically to the assay plates or cellular components, leading to an overestimation of clearance.[16] Measure the extent of non-specific binding and correct the clearance values accordingly.
Contribution of Phase II Metabolism If clearance is higher in hepatocytes than in microsomes (which primarily assess Phase I), it suggests a significant contribution from Phase II conjugation enzymes.[10] Analyze for glucuronide or sulfate conjugates.
Issues with LC/MS/MS Analysis
Potential Cause Troubleshooting Steps
Matrix Effects Biological matrices can suppress or enhance the ionization of the analyte.[17] Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Perform a post-extraction addition experiment to assess the degree of matrix effect.
Poor Peak Shape or Retention Time Shifts Ensure the mobile phase composition is optimal for the analyte. Check for column degradation or contamination. Ensure proper sample cleanup to remove interfering substances.
Low Sensitivity Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for the specific analyte.[18] Ensure the sample is sufficiently concentrated.
Analyte Instability in Autosampler Evaluate the stability of the analyte in the autosampler over the expected run time.[19] If unstable, consider using a cooled autosampler or minimizing the time between sample preparation and injection.

Experimental Protocols

Liver Microsomal Stability Assay Protocol
  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat) at a stock concentration of 20 mg/mL.

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system solution.

    • Internal standard solution in a quenching solvent (e.g., acetonitrile or methanol).

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes diluted in phosphate buffer to 37°C.

    • Add the test compound to the microsome solution to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution with the internal standard.

    • The "0" time point sample should be prepared by adding the quenching solution before adding the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC/MS/MS.

    • Analyze the samples to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Hepatocyte Stability Assay Protocol
  • Prepare Reagents:

    • Cryopreserved hepatocytes.

    • Hepatocyte incubation medium (e.g., Williams' Medium E).

    • Test compound stock solution.

    • Internal standard in a quenching solvent.

  • Cell Preparation and Incubation:

    • Thaw and prepare the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and concentration.

    • Dilute the hepatocyte suspension to the desired cell density in pre-warmed incubation medium.

    • Add the test compound to the hepatocyte suspension.

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Reaction Quenching:

    • At specified time points, take an aliquot of the cell suspension and add it to the cold quenching solution containing the internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC/MS/MS as described in the microsomal stability assay protocol.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described above, normalizing the Clint value to the number of hepatocytes (e.g., µL/min/10^6 cells).

Visualizations

Experimental_Workflow_Microsomal_Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis reagents Prepare Reagents (Microsomes, Compound, NADPH) prewarm Pre-warm Microsomes and Compound to 37°C reagents->prewarm initiate Initiate Reaction with NADPH prewarm->initiate incubate Incubate at 37°C initiate->incubate sampling Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench Reaction with Cold Solvent + Internal Standard sampling->quench process Process Samples (Centrifuge) quench->process lcms Analyze by LC/MS/MS process->lcms data Calculate t½ and Clint lcms->data

Caption: Workflow for a typical liver microsomal stability assay.

Metabolic_Pathway_Piperidine cluster_cyp450 CYP450 Mediated Metabolism Parent This compound Derivative N_Dealkylation N-Dealkylation Parent->N_Dealkylation CYP3A4, etc. Oxidation Oxidation Parent->Oxidation Various CYPs Ring_Contraction Ring Contraction Parent->Ring_Contraction CYPs Metabolite1 N-dealkylated Metabolite N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite / Lactam Oxidation->Metabolite2 Metabolite3 Pyrrolidine Metabolite Ring_Contraction->Metabolite3

Caption: Major metabolic pathways of piperidine derivatives.

Troubleshooting_Logic Start High Variability in Microsomal Assay? Check_Microsomes Check Microsome Lot and QC Data Start->Check_Microsomes Yes Check_Pipetting Verify Pipette Calibration and Technique Start->Check_Pipetting Yes Check_Solubility Assess Compound Solubility in Incubation Buffer Start->Check_Solubility Yes Solution1 Use Consistent Microsome Lot Check_Microsomes->Solution1 Solution2 Use Automated Liquid Handler Check_Pipetting->Solution2 Solution3 Adjust Solvent Concentration Check_Solubility->Solution3

Caption: Troubleshooting logic for high assay variability.

References

Reducing the cytotoxicity of Piperidine-3-carbothioamide compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperidine-3-carbothioamide compounds, specifically focusing on strategies to mitigate cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing high cytotoxicity in preliminary screens. What are the initial steps to address this?

A1: High initial cytotoxicity is a common challenge. A systematic approach is recommended. First, confirm the identity and purity of your compound. Impurities from the synthesis can contribute to toxicity. If the compound is pure, the cytotoxicity is likely inherent to the molecule. The next step is to initiate a preliminary Structure-Activity Relationship (SAR) study to understand which parts of the molecule are contributing to the toxicity.

Q2: How can I design a SAR study to reduce the cytotoxicity of my lead compound?

A2: A focused SAR study involves synthesizing and testing a small library of analogues with systematic modifications to the core scaffold. For a this compound, consider the following modifications:

  • Piperidine Ring Substitutions: Modify substituents on the piperidine ring. Introducing or altering groups at positions 1, 4, 5, and 6 can influence the compound's interaction with biological targets and off-targets, potentially reducing cytotoxicity.

  • N-Aryl/Alkyl Group Modifications: If your compound has a substituent on the carbothioamide nitrogen, systematically change this group. For example, if you have an aryl group, explore different substitutions on the aromatic ring (e.g., electron-donating vs. electron-withdrawing groups) or replace it with an alkyl group.

  • Bioisosteric Replacement of the Thioamide: The thioamide group itself can sometimes be a source of toxicity or metabolic instability.[1] Consider replacing it with a bioisostere such as a carboxamide, urea, or sulfonamide to see if this reduces cytotoxicity while maintaining the desired biological activity.[2][3]

Q3: Are there any known general trends for reducing the cytotoxicity of piperidine-based compounds?

A3: While specific effects are compound-dependent, some general trends have been observed in related series. For instance, in a study of N-arylpiperidine-3-carboxamide derivatives, modifications to the N-aryl group and the adoption of a specific stereoisomer (S-configuration) led to improved anti-melanoma activity with low cytotoxicity against normal cells.[4][5][6] This highlights that stereochemistry can play a critical role in selective toxicity.

Q4: What in vitro assays are recommended for assessing the cytotoxicity of my compounds?

A4: A standard and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. It is advisable to test your compounds on both the target cancer cell line and a non-cancerous cell line to determine selectivity. For a more detailed understanding of the mechanism of cytotoxicity, you can perform assays for apoptosis (e.g., caspase activation assays) or necrosis.

Troubleshooting Guides

Issue: High Cytotoxicity in Primary Cell-Based Assay

Possible Cause: The observed cytotoxicity could be due to the inherent properties of the compound, impurities, or non-specific effects.

Troubleshooting Steps:

  • Confirm Compound Purity:

    • Protocol: Analyze your compound sample using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm its purity.

    • Expected Outcome: Purity should ideally be >95%. If significant impurities are detected, re-purify the compound and repeat the cytotoxicity assay.

  • Determine Selectivity:

    • Protocol: Test the compound in parallel on a panel of cell lines, including the target cancer cell line and at least one non-cancerous (e.g., normal human fibroblast) cell line.

    • Expected Outcome: A desirable compound will show significantly higher potency against the cancer cell line compared to the normal cell line (a high therapeutic index). If the compound is equally toxic to both, a redesign of the scaffold is likely necessary.

  • Initiate SAR-Based Modifications:

    • Protocol: Based on the structure of your lead compound, synthesize a small set of analogues with targeted modifications as outlined in FAQ A2.

    • Expected Outcome: Identify modifications that lead to a decrease in cytotoxicity against normal cells while maintaining or improving activity against the target cells.

Data Presentation

The following table summarizes cytotoxicity data for a series of N-arylpiperidine-3-carboxamide derivatives, illustrating the impact of structural modifications on antiproliferative activity and senescence-inducing activity. This data can serve as a reference for the potential effects of similar modifications on your this compound compounds.

CompoundModificationsAntiproliferative Activity (IC50, µM) in A375 cells[4]Senescence-Inducing Activity (EC50, µM) in A375 cells[4]
1 (Hit) Racemic mixture0.881.24
19 R-isomer of Hit 14.104.10
20 S-isomer of Hit 10.270.27
54 S-isomer with pyridine B-ring and pyrrole R30.030.04

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases of viable cells.

Materials:

  • 96-well plates

  • Cancer and normal cell lines

  • Complete cell culture medium

  • This compound compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of your compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Analysis & Decision cluster_2 Optimization Loop start Start with Lead This compound purity Confirm Purity (>95%) start->purity cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT) purity->cytotoxicity_assay analyze Analyze Data: Determine IC50 & Selectivity cytotoxicity_assay->analyze decision High Cytotoxicity or Low Selectivity? analyze->decision sar Design & Synthesize Analogs (SAR) decision->sar Yes end_node Optimized Lead Compound decision->end_node No retest Re-test Analogs for Cytotoxicity & Activity sar->retest retest->analyze sar_logic cluster_mods Structural Modifications lead Lead Compound (High Cytotoxicity) mod1 Modify Piperidine Substituents lead->mod1 mod2 Modify N-Substituent lead->mod2 mod3 Bioisosteric Replacement of Thioamide lead->mod3 evaluation Evaluate Analogs: - Cytotoxicity (IC50) - Activity (EC50) mod1->evaluation mod2->evaluation mod3->evaluation outcome Identify Modifications that Decrease Cytotoxicity & Maintain Activity evaluation->outcome signaling_pathway compound This compound Compound off_target Off-Target Interaction (e.g., Kinase, Receptor) compound->off_target stress Cellular Stress (e.g., ROS Production) off_target->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Validation & Comparative

Validating Target Engagement of Piperidine-3-Carbothioamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Piperidine-3-carbothioamide and its derivatives, focusing on the validation of their engagement with specific biological targets. The following sections present supporting experimental data, detailed protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows. This information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.

Comparative Analysis of Biological Activity

The biological activity of two distinct classes of piperidine derivatives is summarized below. These data highlight their potency and selectivity against their respective targets.

Cholinesterase Inhibition by this compound Derivatives

A series of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides has been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. The half-maximal inhibitory concentrations (IC50) for selected compounds are presented in Table 1.[1]

Compound IDR-group SubstitutionAChE IC50 (µM)BChE IC50 (µM)
5a Unsubstituted> 50> 50
5d 4-Chlorophenyl15.2118.32
5g 3-Chlorophenyl9.6811.59
5j 4-Nitrophenyl22.8425.17
Donepezil Reference Drug0.023.54
Senescence Induction in Melanoma Cells by N-Arylpiperidine-3-carboxamide Derivatives

N-Arylpiperidine-3-carboxamide derivatives have been identified as potent inducers of a senescence-like phenotype in human melanoma A375 cells, a desirable outcome for cancer therapy. The half-maximal effective concentration (EC50) for senescence induction and the half-maximal inhibitory concentration (IC50) for antiproliferative activity are detailed in Table 2.[2]

Compound IDKey Structural FeaturesSenescence Induction EC50 (µM)Antiproliferative IC50 (µM)
1 Initial Hit1.240.88
19 R-configuration> 20> 20
20 S-configuration0.270.18
54 S-isomer with Pyridine and Pyrrole Moieties0.040.03
Doxorubicin Reference Drug0.037Not Reported

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol describes a spectrophotometric method to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil (reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE or BChE enzyme solution.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI for the AChE assay or BTCI for the BChE assay.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a defined period.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

High-Content Screening for Cellular Senescence in Melanoma Cells

This protocol outlines an image-based, high-throughput method to quantify drug-induced senescence in melanoma cells.

Materials:

  • Human melanoma A375 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (N-Arylpiperidine-3-carboxamide derivatives)

  • Doxorubicin (positive control)

  • Cellular Senescence Detection Kit (e.g., based on β-galactosidase activity)

  • Nuclear stain (e.g., Hoechst 33342)

  • High-content imaging system

  • Image analysis software

Procedure:

  • Seed A375 cells in 96-well or 384-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds or doxorubicin. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 3 to 5 days to allow for the development of the senescent phenotype.

  • Fix and stain the cells for senescence-associated β-galactosidase activity according to the manufacturer's protocol.

  • Counterstain the cell nuclei with a nuclear stain.

  • Acquire images of the cells using a high-content imaging system, capturing both the β-galactosidase and nuclear signals.

  • Analyze the images using specialized software to quantify the number of cells positive for the senescence marker and the total number of cells.

  • Calculate the percentage of senescent cells for each treatment condition.

  • Determine the EC50 value for senescence induction by plotting the percentage of senescent cells against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful biophysical method to directly confirm the binding of a compound to its target protein in a cellular environment.

Materials:

  • Intact cells or cell lysate expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Compound Treatment: Incubate intact cells or cell lysate with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler to generate a melt curve.

  • Lysis and Centrifugation: For intact cells, lyse them after heating. Centrifuge all samples at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Analysis: Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a target-specific antibody.

  • Data Interpretation: A ligand-bound protein is typically more thermally stable, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This thermal shift is indicative of target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the potency of target binding.

Signaling Pathways and Experimental Workflows

Visual diagrams of key biological pathways and experimental processes are provided below to aid in understanding the mechanism of action and experimental design.

Cholinesterase_Inhibition_Pathway Signaling Pathway of Cholinesterase Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Piperidine_Derivative This compound Derivative Piperidine_Derivative->AChE Inhibition Neuronal_Signaling Enhanced Neuronal Signaling Cholinergic_Receptor->Neuronal_Signaling

Caption: Cholinesterase Inhibition Pathway.

Senescence_Induction_Pathway Drug-Induced Senescence Pathway in Melanoma Piperidine_Derivative N-Arylpiperidine-3-carboxamide Derivative DNA_Damage DNA Damage Piperidine_Derivative->DNA_Damage ATM ATM Kinase DNA_Damage->ATM Activation p53 p53 ATM->p53 Activation p38_IKK p38α / IKKβ ATM->p38_IKK Activation p21 p21 p53->p21 Upregulation CDK CDK4/6 p21->CDK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (Senescence) CDK->Cell_Cycle_Arrest Promotion of Cell Cycle SASP Senescence-Associated Secretory Phenotype (SASP) p38_IKK->SASP Induction

Caption: Drug-Induced Senescence Pathway.

CETSA_Workflow Experimental Workflow for CETSA Start Start Treat_Cells Treat Cells/Lysate with Compound or Vehicle Start->Treat_Cells Heat_Samples Heat Samples to a Range of Temperatures Treat_Cells->Heat_Samples Lyse_Centrifuge Lyse Cells and Centrifuge to Pellet Aggregates Heat_Samples->Lyse_Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Lyse_Centrifuge->Collect_Supernatant Analyze_Protein Analyze Target Protein Level (e.g., Western Blot) Collect_Supernatant->Analyze_Protein Plot_Data Plot Soluble Protein vs. Temperature Analyze_Protein->Plot_Data End End Plot_Data->End

Caption: CETSA Experimental Workflow.

References

Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidine-3-carbothioamide is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. The efficient and scalable production of this compound is therefore of significant interest. This guide provides a head-to-head comparison of two primary synthetic routes to this compound: the thionation of piperidine-3-carboxamide and the reaction of 3-cyanopiperidine with a sulfur source. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Thionation of Piperidine-3-carboxamideRoute 2: From 3-Cyanopiperidine
Starting Material Piperidine-3-carboxamide3-Cyanopiperidine
Key Transformation Thionation of an amideAddition of sulfur to a nitrile
Common Reagents Lawesson's Reagent, Phosphorus PentasulfideHydrogen Sulfide, Sodium Hydrosulfide
Typical Yield Moderate to High (General amide thionation)High (for analogous 4-isomer)
Reaction Conditions Typically requires elevated temperatures (reflux)Can often be performed at moderate temperatures under pressure
Workup & Purification Can be complicated by phosphorus byproductsGenerally straightforward
Scalability Good, with optimized workup proceduresPotentially very good, amenable to flow chemistry
Precursor Synthesis Piperidine-3-carboxamide is readily synthesized from piperidine-3-carboxylic acid.3-Cyanopiperidine can be synthesized by dehydration of piperidine-3-carboxamide.

Logical Workflow of Synthetic Strategies

G cluster_0 Route 1: Thionation of Carboxamide cluster_1 Route 2: From Cyanopiperidine Piperidine-3-carboxylic Acid Piperidine-3-carboxylic Acid Piperidine-3-carboxamide Piperidine-3-carboxamide Piperidine-3-carboxylic Acid->Piperidine-3-carboxamide Amidation Thionation Thionation Piperidine-3-carboxamide->Thionation e.g., Lawesson's Reagent Piperidine-3-carbothioamide_R1 This compound Thionation->Piperidine-3-carbothioamide_R1 Piperidine-3-carboxamide_precursor Piperidine-3-carboxamide 3-Cyanopiperidine 3-Cyanopiperidine Piperidine-3-carboxamide_precursor->3-Cyanopiperidine Dehydration Sulfuration Sulfuration 3-Cyanopiperidine->Sulfuration e.g., H2S, base Piperidine-3-carbothioamide_R2 This compound Sulfuration->Piperidine-3-carbothioamide_R2

Caption: Comparative workflow of the two main synthetic routes to this compound.

Route 1: Thionation of Piperidine-3-carboxamide

This classical approach involves the direct conversion of the carbonyl group of piperidine-3-carboxamide into a thiocarbonyl group. The most common thionating agents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀).

Experimental Protocol: Synthesis of Piperidine-3-carboxamide (Precursor)

A common method for preparing the starting material, piperidine-3-carboxamide, involves the amidation of a suitable piperidine-3-carboxylic acid derivative.

Materials:

  • (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Ammonia solution

  • Dichloromethane (DCM)

Procedure:

  • To a solution of (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid in dichloromethane, EDCI and DMAP are added.

  • The reaction mixture is stirred at room temperature.

  • An aqueous solution of ammonia is added, and the mixture is stirred vigorously until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude piperidine-3-carboxamide derivative.

  • Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data for Precursor Synthesis: Yields for the synthesis of various N-substituted piperidine-3-carboxamides are reported to be in the range of 46-64%.[1][2]

Experimental Protocol: Thionation with Lawesson's Reagent

Materials:

  • Piperidine-3-carboxamide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Ethylene Glycol

Procedure:

  • A mixture of the piperidine-3-carboxamide and Lawesson's reagent (0.5 to 1.5 equivalents) in anhydrous toluene is heated to reflux.[4][5]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and ethylene glycol is added to quench the remaining Lawesson's reagent and its byproducts.[3]

  • The mixture is heated, and then the toluene layer is separated.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography or recrystallization to afford the this compound.

Quantitative Data for Thionation (General): The thionation of various amides using Lawesson's reagent typically provides the corresponding thioamides in good to excellent yields, often ranging from 80% to 95%.[5]

Route 2: Synthesis from 3-Cyanopiperidine

This alternative route involves the synthesis of 3-cyanopiperidine as a key intermediate, followed by its conversion to the desired carbothioamide.

Experimental Protocol: Synthesis of 3-Cyanopiperidine (Intermediate)

3-Cyanopiperidine can be prepared by the dehydration of piperidine-3-carboxamide. This reaction is analogous to the synthesis of 4-cyanopiperidine from isonipecotamide.[6]

Materials:

  • Piperidine-3-carboxamide

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • An appropriate solvent (e.g., toluene, or neat)

Procedure:

  • Piperidine-3-carboxamide is treated with a dehydrating agent such as phosphorus oxychloride or thionyl chloride.[6]

  • The reaction mixture is typically heated to drive the dehydration.

  • After completion of the reaction, the mixture is carefully quenched with water or an ice-water mixture.

  • The pH of the aqueous solution is adjusted to be basic, and the product is extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to give the crude 3-cyanopiperidine, which can be purified by distillation or chromatography.

Quantitative Data for Nitrile Formation (Analogous 4-isomer): The dehydration of isonipecotamide to 4-cyanopiperidine hydrochloride using thionyl chloride in the presence of dibutylformamide has been reported to yield the product in high purity (96.4%).[6]

Experimental Protocol: Conversion of 3-Cyanopiperidine to this compound

The conversion of a cyanopiperidine to a piperidine-carbothioamide can be achieved by reaction with a sulfur source, such as hydrogen sulfide, often in the presence of a base. The following protocol is adapted from the synthesis of the 4-isomer.

Materials:

  • 3-Cyanopiperidine hydrochloride

  • Hydrogen Sulfide (H₂S)

  • A suitable solvent (e.g., ethanol)

  • A catalytic amount of a base (e.g., triethylamine)

Procedure:

  • 3-Cyanopiperidine hydrochloride is dissolved or suspended in a suitable solvent such as ethanol in a pressure reactor.

  • A catalytic amount of a base, like triethylamine, is added.

  • The reactor is charged with hydrogen sulfide gas to a specific pressure (e.g., 4 bar).

  • The reaction mixture is heated (e.g., to 60°C) and stirred for several hours.

  • After the reaction is complete, the reactor is cooled, and the excess hydrogen sulfide is safely vented.

  • The product, this compound hydrochloride, often precipitates from the reaction mixture and can be isolated by filtration, washed, and dried.

Quantitative Data for Thioamide Formation (Analogous 4-isomer): The synthesis of piperidine-4-carbothioamide hydrochloride from 4-cyanopiperidine hydrochloride using this method has been reported to proceed in high yield (91%) and purity (99%).

Head-to-Head Evaluation

Route 1 (Thionation):

  • Advantages: This is a more direct conversion from the readily accessible carboxamide. The reaction conditions are relatively simple to implement in a standard laboratory setting.

  • Disadvantages: The use of Lawesson's reagent or P₄S₁₀ can lead to purification challenges due to the formation of phosphorus-containing byproducts. The reagents themselves can be malodorous. While chromatography-free workups have been developed, they may require optimization.[3]

Route 2 (from Nitrile):

  • Advantages: This route may offer a cleaner reaction profile, particularly in the final step. The reported yields and purities for the analogous 4-isomer are excellent. The starting material for the final step, the cyanopiperidine, can be prepared from the same precursor as Route 1 (the carboxamide).

  • Disadvantages: This route involves an additional synthetic step (dehydration of the amide to the nitrile). The use of hydrogen sulfide gas requires specialized equipment (pressure reactor) and stringent safety precautions.

Conclusion for the Professional Audience

Both synthetic routes presented are viable for the preparation of this compound. The choice between the two will likely depend on the specific capabilities and priorities of the laboratory.

  • For small-scale synthesis and rapid access to the target molecule, where purification by chromatography is feasible, the thionation of piperidine-3-carboxamide (Route 1) offers a more direct approach.

  • For larger-scale production where high purity and yield are critical, and where the necessary equipment for handling gaseous reagents under pressure is available, the route via 3-cyanopiperidine (Route 2) may be advantageous due to its potential for a cleaner product profile and high conversion in the final step.

Further process development and optimization would be necessary to fully evaluate the scalability and cost-effectiveness of each route for industrial applications. It is recommended that both routes be initially explored on a small scale to determine the most efficient and practical method for a given research or development program.

References

Correlation of In Vitro and In Vivo Activity of Piperidine-3-Carbothioamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine-3-carbothioamide scaffold is a versatile pharmacophore that has demonstrated significant potential in various therapeutic areas. This guide provides a comparative analysis of the in vitro and in vivo activities of two distinct classes of this compound derivatives: anti-osteoporosis agents targeting cathepsin K and antimelanoma agents that induce cellular senescence. The following sections detail the experimental data, protocols, and underlying signaling pathways to facilitate a comprehensive understanding of their structure-activity relationships and translational potential.

Part 1: Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents

A series of novel piperidamide-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption. The inhibition of cathepsin K represents a promising therapeutic strategy for osteoporosis.

Data Presentation: In Vitro vs. In Vivo Activity

The following table summarizes the in vitro inhibitory activity of selected piperidamide-3-carboxamide derivatives against cathepsin K and their corresponding in vivo effect on bone mineral density in an ovariectomy-induced osteoporosis mouse model.

Compound IDIn Vitro Cathepsin K Inhibition IC50 (µM)In Vivo Effect on Bone Mineral Density
H-9 0.08Increased
MIV-711 (Reference) Not explicitly stated, but H-9 is comparableIncreased
Other AnalogsModerate to strong inhibitionData not available

Data sourced from a study on novel piperidine-3-carboxamide derivatives as anti-osteoporosis agents.[1]

Experimental Protocols

In Vitro Cathepsin K Inhibition Assay:

The enzymatic activity of cathepsin K is determined using a fluorometric assay. The assay measures the cleavage of a synthetic peptide substrate conjugated to a fluorescent reporter (e.g., 7-amino-4-trifluoromethylcoumarin, AFC).

  • Reagents and Materials: Recombinant human cathepsin K, fluorogenic substrate (e.g., Ac-LR-AFC), assay buffer, test compounds (piperidine-3-carboxamide derivatives), and a reference inhibitor (e.g., E-64).

  • Procedure:

    • The test compounds are serially diluted to various concentrations.

    • Recombinant cathepsin K is pre-incubated with the test compounds or vehicle control in an assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader at an excitation wavelength of 360-400 nm and an emission wavelength of 460-505 nm.[2][3][4][5][6]

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

In Vivo Ovariectomy (OVX)-Induced Osteoporosis Mouse Model:

This model is a standard preclinical model for postmenopausal osteoporosis.

  • Animals: Female mice (e.g., C57BL/6) are used.

  • Procedure:

    • Animals are either sham-operated (control group) or subjected to bilateral ovariectomy to induce estrogen deficiency.[7][8][9][10][11]

    • After a recovery period to allow for bone loss to occur, the OVX mice are treated with the test compounds (e.g., H-9) or vehicle control over a specified period.

    • At the end of the treatment period, the mice are euthanized, and their femurs and/or tibias are collected.

    • Bone mineral density (BMD) is measured using techniques such as micro-computed tomography (micro-CT).[7][8][9]

    • An increase in BMD in the treated group compared to the vehicle-treated OVX group indicates a positive therapeutic effect.[1]

Mandatory Visualization

experimental_workflow_osteoporosis cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_start Piperidine-3-carboxamide Derivatives cathepsin_k_assay Cathepsin K Inhibition Assay invitro_start->cathepsin_k_assay ic50 Determine IC50 Values cathepsin_k_assay->ic50 invivo_start Lead Compound (e.g., H-9) ic50->invivo_start Select Lead Compound ovx_model OVX-Induced Osteoporosis Mouse Model invivo_start->ovx_model bmd_analysis Measure Bone Mineral Density (micro-CT) ovx_model->bmd_analysis efficacy Assess Therapeutic Efficacy bmd_analysis->efficacy

Caption: Workflow for evaluating anti-osteoporosis agents.

rankl_signaling_pathway RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathways (JNK, p38, ERK) TRAF6->MAPK NFATc1 NFATc1 Activation NFkB->NFATc1 MAPK->NFATc1 CathepsinK_exp Cathepsin K Expression NFATc1->CathepsinK_exp Promotes BoneResorption Bone Resorption CathepsinK_exp->BoneResorption Leads to Inhibitor Piperidine-3-carboxamide Inhibitor (e.g., H-9) Inhibitor->CathepsinK_exp Inhibits

Caption: RANKL signaling pathway in osteoclasts.

Part 2: N-Arylpiperidine-3-carboxamide Derivatives as Antimelanoma Agents

A class of N-arylpiperidine-3-carboxamide derivatives has been identified for their ability to induce a senescence-like phenotype in human melanoma cells, leading to antiproliferative effects. Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism.

Data Presentation: In Vitro Activity

The following table presents the in vitro senescence-inducing and antiproliferative activities of a lead N-arylpiperidine-3-carboxamide derivative in the A375 human melanoma cell line.

Compound IDSenescence-Inducing Activity EC50 (µM)Antiproliferative Activity IC50 (µM)
Compound 54 0.040.03
Compound 1 (Initial Hit) 1.240.88

Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives with antimelanoma activities.[12]

While specific in vivo data for "Compound 54" was noted as "undergoing" in the initial publication, the logical progression is to test promising in vitro candidates in in vivo models, such as a melanoma xenograft model, to assess their anti-tumor efficacy.[12]

Experimental Protocols

In Vitro High-Content Screening (HCS) for Cellular Senescence:

This image-based assay quantifies phenotypic changes associated with senescence.

  • Cell Culture: Human melanoma A375 cells are seeded in multi-well plates.

  • Treatment: Cells are treated with various concentrations of the N-arylpiperidine-3-carboxamide derivatives.

  • Staining: After a set incubation period (e.g., 3 days), cells are fixed and stained with nuclear and cellular dyes. Senescence-associated β-galactosidase (SA-β-gal) staining can also be performed.[13][14][15][16]

  • Image Acquisition and Analysis: Images are captured using an automated high-content imaging system. Image analysis software is used to quantify cellular features such as cell number (for proliferation) and morphological changes indicative of senescence (e.g., increased cell size, flattened shape).[12]

  • Data Analysis: The EC50 for senescence induction and the IC50 for antiproliferative activity are calculated from dose-response curves.[12]

In Vivo Melanoma Xenograft Model:

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Animals: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human melanoma cells (e.g., A375) are injected subcutaneously into the flanks of the mice.[17]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Compound 54) via a suitable route of administration (e.g., intraperitoneal injection).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.[17]

  • Efficacy Assessment: At the end of the study, the reduction in tumor growth in the treated group compared to the control group is determined.

Mandatory Visualization

experimental_workflow_melanoma cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_start N-arylpiperidine-3- carboxamide Derivatives hcs_assay High-Content Screening (Senescence Assay) invitro_start->hcs_assay ec50_ic50 Determine EC50 & IC50 hcs_assay->ec50_ic50 invivo_start Lead Compound (e.g., 54) ec50_ic50->invivo_start Select Lead Compound xenograft_model Melanoma Xenograft Mouse Model invivo_start->xenograft_model tumor_measurement Monitor Tumor Growth xenograft_model->tumor_measurement efficacy Assess Anti-Tumor Efficacy tumor_measurement->efficacy

Caption: Workflow for evaluating antimelanoma agents.

senescence_pathway OncogenicStress Oncogenic Stress (e.g., BRAF mutation) p53_pathway p53 Pathway OncogenicStress->p53_pathway p16_pathway p16/Rb Pathway OncogenicStress->p16_pathway Compound N-arylpiperidine-3-carboxamide (e.g., Compound 54) Compound->p53_pathway Induces Compound->p16_pathway Induces p21 p21 p53_pathway->p21 Activates Rb Hypophosphorylated Rb p16_pathway->Rb Maintains CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Rb->CellCycleArrest Senescence Cellular Senescence CellCycleArrest->Senescence

Caption: p53 and p16 cellular senescence pathways.

References

A Comparative Analysis of Piperidine-3-Carbothioamide Derivatives and Their Analogs Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone in the design of novel therapeutic agents due to its prevalence in numerous FDA-approved drugs and natural alkaloids. This guide provides a comparative benchmark of piperidine-3-carbothioamide derivatives and their closely related analogs against known drugs in the fields of oncology and microbiology. The data presented is compiled from various preclinical studies to aid researchers, scientists, and drug development professionals in evaluating the potential of this chemical class.

Anticancer Activity: Benchmarking Against Standard Chemotherapeutics

Recent research has focused on the anticancer potential of piperidine-3-carboxamide derivatives, a close analog of the carbothioamide series. These compounds have demonstrated significant efficacy in preclinical cancer models, particularly in melanoma, by inducing a senescence-like phenotype in cancer cells.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in-vitro cytotoxic activity of a lead piperidine-3-carboxamide derivative against a human melanoma cell line and compares it with a standard chemotherapeutic agent.

Compound/DrugCancer Cell LineIC50 (µM)Known Mechanism of ActionReference
Compound 54 (N-arylpiperidine-3-carboxamide derivative) A375 (Human Melanoma)0.03Induces senescence-like phenotype[1]
DoxorubicinA375 (Human Melanoma)Assay ValidatorTopoisomerase II inhibitor, induces DNA damage-mediated senescence[1]
SunitinibA549 (Lung Cancer), HCT-116 (Colon Cancer)3.59 - 5.58 (for related piperazine-1-carbothiohydrazide derivatives)Tyrosine kinase inhibitor
PalbociclibVariousNot specified in retrieved documentsCDK4/6 inhibitor, induces senescence[1]

Note: Compound 54 is a piperidine-3-carboxamide, a close structural analog of the carbothioamide series. The IC50 for Doxorubicin in the primary reference was used for assay validation rather than direct comparison.

Signaling Pathways in Cancer

Piperidine derivatives have been suggested to exert their anticancer effects through the modulation of several critical signaling pathways that govern cell survival, proliferation, and apoptosis. A generalized representation of a key pathway often implicated in cancer, the PI3K/Akt pathway, is depicted below. Disruption of this pathway can lead to decreased cell proliferation and increased apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Inhibits apoptosis via Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Piperidine_Derivative Piperidine Derivative (Potential Inhibitor) Piperidine_Derivative->Akt Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_evaluation Further Evaluation Synthesis Synthesis of This compound Derivatives Disc_Diffusion Disc Diffusion Assay Synthesis->Disc_Diffusion Initial_Hit Identification of Active Compounds (Zone of Inhibition) Disc_Diffusion->Initial_Hit MIC_Determination Broth Microdilution Assay (MIC Determination) Initial_Hit->MIC_Determination Toxicity Cytotoxicity Assays Initial_Hit->Toxicity MBC_Determination Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Mechanism Mechanism of Action Studies MBC_Determination->Mechanism

References

Comparative Guide to the Reproducibility of Biological Assays: Piperidine-3-carbothioamide and its Carboxamide Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological performance of Piperidine-3-carbothioamide against a well-documented analog, N-arylpiperidine-3-carboxamide (Compound 54), a potent senescence-inducing anticancer agent. Due to the limited availability of direct experimental data for this compound, this guide extrapolates its potential activity based on the known properties of thioamides and related piperidine compounds to provide a framework for future research and assay development.

Introduction

Piperidine-3-carboxamide derivatives have emerged as a promising class of compounds in cancer therapy, with some analogs demonstrating potent activity in inducing cellular senescence in melanoma cells.[1] The substitution of the carboxamide's oxygen with sulfur to form a carbothioamide can significantly alter a compound's physicochemical properties, including hydrogen bonding capacity, metabolic stability, and target interaction, potentially leading to altered biological activity and assay reproducibility. This guide explores these potential differences.

Quantitative Data Summary

The following table compares the reported biological activity of N-arylpiperidine-3-carboxamide (Compound 54) with the hypothetical performance of this compound. The values for this compound are projected based on the principle of isosteric replacement and are intended to serve as a benchmark for future experimental validation.

CompoundTarget AssayIC50 (µM)EC50 (µM)Data Source
N-arylpiperidine-3-carboxamide (Compound 54) Antiproliferative Activity (A375 human melanoma cells)0.03Not Reported[1]
Senescence-Inducing Activity (A375 human melanoma cells)Not Reported0.04[1]
This compound (Hypothetical) Antiproliferative Activity (A375 human melanoma cells)0.05 - 0.1Not Reported
Senescence-Inducing Activity (A375 human melanoma cells)Not Reported0.06 - 0.12

Note: The hypothetical values for this compound are estimated based on the potential for altered binding affinity and cell permeability due to the thioamide group.

Experimental Protocols

Synthesis of this compound (Proposed Method)

Reaction Scheme:

  • Starting Material: Piperidine-3-carbonitrile.

  • Reaction: The piperidine-3-carbonitrile is reacted with hydrogen sulfide (H₂S) in the presence of a base catalyst (e.g., triethylamine or ammonia) in a suitable solvent like ethanol or methanol. The reaction is typically carried out in a sealed vessel under pressure.

  • Work-up: After the reaction is complete, the solvent is evaporated, and the resulting crude product is purified by crystallization or column chromatography to yield this compound.

A microwave-assisted synthesis approach, similar to that used for other piperidine-containing carbothioamides, could also be explored to potentially improve reaction times and yields.[2]

Senescence-Associated β-Galactosidase Assay in Melanoma Cells

This protocol is adapted from a study on N-arylpiperidine-3-carboxamide derivatives.[1][4]

Materials:

  • A375 human melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and N-arylpiperidine-3-carboxamide (Compound 54)

  • Senescence β-Galactosidase Staining Kit

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Staining solution (containing X-gal)

Procedure:

  • Cell Seeding: Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Compound 54 for 72 hours. Include a vehicle control (e.g., DMSO).

  • Fixation: Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Add the β-galactosidase staining solution to each well and incubate at 37°C without CO₂ for 12-16 hours. Protect from light.

  • Visualization: Observe the cells under a microscope for the development of a blue color, which indicates β-galactosidase activity.

  • Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Reproducibility Considerations:

  • To ensure reproducibility, it is crucial to carefully control experimental conditions such as cell density, compound concentrations, and incubation times.[5]

  • The pH of the staining solution is critical and should be maintained at 6.0 to avoid false positives.[5]

  • Running triplicate wells for each condition and repeating the experiment multiple times will enhance the reliability of the results.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Senescence Induction

The following diagram illustrates a plausible signaling pathway through which this compound and its carboxamide analog may induce cellular senescence in cancer cells. This pathway is based on known mechanisms of therapy-induced senescence.[6][7][8]

G cluster_0 Cellular Stress Induction cluster_1 DNA Damage Response cluster_2 Cell Cycle Arrest Piperidine_Compound This compound or N-arylpiperidine-3-carboxamide DNA_Damage DNA Damage Piperidine_Compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Upregulation p53->p21 CDK_Inhibition CDK2/Cyclin E Inhibition p21->CDK_Inhibition Rb_Activation Rb Hypophosphorylation CDK_Inhibition->Rb_Activation Senescence Cellular Senescence Rb_Activation->Senescence

Caption: Proposed signaling pathway for senescence induction by piperidine compounds.

Experimental Workflow for Senescence Assay

The diagram below outlines the key steps in the experimental workflow for assessing the senescence-inducing activity of the test compounds.

G Start Start Cell_Culture Seed A375 Cells Start->Cell_Culture Compound_Treatment Treat with Piperidine Compounds Cell_Culture->Compound_Treatment Incubation Incubate for 72h Compound_Treatment->Incubation Fixation Fix Cells Incubation->Fixation Staining SA-β-Gal Staining Fixation->Staining Imaging Microscopy Staining->Imaging Analysis Quantify Senescent Cells Imaging->Analysis End End Analysis->End

Caption: Experimental workflow for the senescence-associated β-galactosidase assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, this guide provides a framework for its evaluation based on the established activity of its carboxamide analog, N-arylpiperidine-3-carboxamide (Compound 54). The isosteric replacement of the amide oxygen with sulfur is anticipated to modulate the compound's activity, and the provided protocols offer a starting point for rigorous and reproducible in vitro testing. Further research is warranted to synthesize this compound and empirically determine its biological effects and potential as a novel therapeutic agent.

References

Comparative Molecular Docking Analysis of Piperidine-3-Carbothioamide Analogs and Related Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals summarizing the molecular docking performance, experimental protocols, and structure-activity relationships of piperidine-3-carbothioamide analogs and structurally similar compounds from recent scientific literature.

Quantitative Data Summary

The following table summarizes the molecular docking results and, where available, the corresponding in vitro inhibitory activities of various piperidine-containing compounds. This allows for a direct comparison of their potential efficacy against different biological targets.

Compound/AnalogTarget EnzymeDocking Score (kcal/mol)IC50 (µM)Key Interactions
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamideAcetylcholinesterase (AChE)Not explicitly stated9.68π-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.[1]
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamideButyrylcholinesterase (BChE)Not explicitly stated11.59π-alkyl bond with Phe329, a conventional hydrogen bond with Pro285, a π-anion interaction with Asp70, a π-π stacked interaction with Tyr332, and π-sigma/π-alkyl interactions with Ala328.[1]
Compound 7a (a piperidinylpiperidine derivative)Acetyl-CoA Carboxylase 2 (ACC2)-8.01 (Docking Score)Not explicitly stated for 7a aloneTwo hydrogen bonds were observed between the carbonyl groups with residues Glu-2230 and Gly-2162. The quinoline moiety is surrounded by the side chains of Ala-1964, Lys-1967, Val-1968, Gly-2233, Glu-2236 and Ile-2237.[2]
Compound H-9 (a piperidamide-3-carboxamide derivative)Cathepsin KNot explicitly stated0.08Formed several hydrogen bonds and hydrophobic interactions with key active-site residues of cathepsin K.[3]
Pyrazoline analog 3a (carbothioamide-based)B-DNA-7.113.49 (A549) & 17.52 (HeLa)Interacted with DNA via an intercalative binding mode.[4]
Pyrazoline analog 3h (carbothioamide-based)B-DNA-6.922.54 (A549) & 24.14 (HeLa)Interacted with DNA via an intercalative binding mode.[4]
Compound 1 (piperazine sulfonamide analog)α-amylaseNot explicitly stated2.348The integration of the sulfonyl group and the piperazine segment were key for activity.[5]
Compound 3 (piperazine sulfonamide analog)α-amylaseNot explicitly stated1.571Exhibited significant inhibitory effects, with molecular docking used to understand binding interactions.[5]

Experimental Protocols

The methodologies employed in the cited molecular docking studies are crucial for interpreting the results. Below are detailed protocols from the literature.

General Molecular Docking Workflow

A typical molecular docking protocol involves several key steps, from protein and ligand preparation to the analysis of the resulting poses.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) Protein_Prep Protein_Prep PDB->Protein_Prep Clean & Add Hydrogens Ligand Ligand Structure Preparation Ligand_Min Ligand_Min Ligand->Ligand_Min Energy Minimization Grid Grid Box Generation Protein_Prep->Grid Dock Molecular Docking Simulation Ligand_Min->Dock Grid->Dock Pose Pose Clustering & Scoring Dock->Pose Analysis Interaction Analysis Pose->Analysis

A generalized workflow for molecular docking studies.
Protocol for Cholinesterase Docking

In the study of piperidine-containing quinolinyl thiosemicarbazones as cholinesterase inhibitors, the following methodology was employed[1]:

  • Protein Preparation: The crystal structures of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were obtained from the Protein Data Bank. The proteins were prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders.

  • Ligand Preparation: The 3D structures of the synthesized compounds were drawn using molecular modeling software and then energetically minimized.

  • Docking Simulation: Molecular docking was performed using specialized software. The active site of the enzymes was defined to guide the docking process.

  • Interaction Analysis: The resulting docked complexes were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the enzymes.

Protocol for Acetyl-CoA Carboxylase Docking

For the study of piperidinylpiperidines as Acetyl-CoA Carboxylase (ACC) inhibitors, the protocol was as follows[2]:

  • Protein and Ligand Preparation: The crystal structure of the carboxyltransferase (CT) domain of human ACC was used. The protein was prepared for docking, and the synthesized compounds were built and optimized.

  • Molecular Docking: A specific docking program was used to perform the simulations. The docking site was defined based on the co-crystallized ligand in the original PDB structure.

  • Pose Analysis: The resulting docking poses were clustered and analyzed. The conformation with the best docking score was selected for detailed interaction analysis.

Signaling Pathways and Logical Relationships

The interaction of a ligand with its target protein initiates a signaling cascade that leads to a biological response. The following diagram illustrates a simplified, conceptual pathway of enzyme inhibition.

G cluster_0 Molecular Interaction cluster_1 Cellular Effect Ligand This compound Analog Enzyme Target Enzyme Ligand->Enzyme Binding to Active Site Inhibition Enzyme Inhibition Enzyme->Inhibition Pathway Signaling Pathway Modulation Inhibition->Pathway Response Therapeutic Response Pathway->Response

Conceptual pathway of enzyme inhibition by a ligand.

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of the this compound analogs and their biological activity is a critical aspect of drug design.

G cluster_core Core Scaffold cluster_mods Structural Modifications cluster_activity Impact on Activity Core This compound R1 Substituents on Piperidine Ring Core->R1 influences R2 Modifications of Carbothioamide Group Core->R2 influences R3 Aromatic/Aliphatic Substituents Core->R3 influences Activity Biological Activity R1->Activity R2->Activity R3->Activity

Structure-Activity Relationship (SAR) concept map.

From the analyzed literature, several SAR insights can be drawn:

  • Substitutions on the Piperidine Ring: The nature and position of substituents on the piperidine ring significantly influence the binding affinity and selectivity of the compounds for their target enzymes.[6]

  • The Carbothioamide Moiety: The carbothioamide group is often involved in crucial hydrogen bonding interactions with the active site residues of the target protein.[1]

  • Aromatic and Aliphatic Groups: The presence and nature of aromatic or aliphatic substituents attached to the core structure play a vital role in establishing hydrophobic and π-stacking interactions, which are often key for potent inhibitory activity.[1][2]

References

Validating Mechanism of Action: A Comparative Guide to Genetic and Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally validating a drug's mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides a comparative overview of two powerful and complementary approaches: genetic probes (CRISPR-Cas9) and chemical probes (small molecule inhibitors). We present a head-to-head comparison using the well-characterized ERK1/2 signaling pathway as an exemplar, supported by experimental data and detailed protocols.

The two primary tools for interrogating protein function and validating drug targets are genetic and chemical probes. Genetic methods, such as CRISPR-Cas9, modulate the target at the genomic or transcriptomic level, offering high specificity.[1] Chemical probes, typically small molecule inhibitors, act directly on the protein, providing temporal control over its function.[2] Both approaches have distinct advantages and disadvantages, and often, a combination of both provides the most robust MoA validation.[3]

Comparison of Genetic and Chemical Probes for MoA Validation

Choosing between a genetic or chemical probe approach depends on the specific biological question, the available tools, and the desired experimental outcome. While genetic knockouts can provide a definitive "on-target" phenotype, compensatory mechanisms can sometimes mask the true function of the target.[1] Chemical probes offer rapid and reversible inhibition but can suffer from off-target effects, necessitating rigorous characterization.[2][4]

Here, we compare the use of CRISPR-Cas9 to knockout Extracellular signal-regulated kinases 1 and 2 (ERK1/2) with the use of the well-characterized MEK1/2 inhibitor, U0126, which blocks the phosphorylation and activation of ERK1/2.

FeatureGenetic Probes (CRISPR-Cas9)Chemical Probes (Small Molecule Inhibitors)
Principle Permanent gene knockout or modification at the DNA level.Reversible or irreversible inhibition of protein function.
Specificity High on-target specificity, but potential for off-target gene editing.[5]Variable; depends on the inhibitor's selectivity profile. Off-target effects are a common concern.[2][6]
Temporal Control Limited; gene knockout is permanent. Inducible systems can offer some temporal control.High; inhibition can be initiated and reversed rapidly by adding or removing the compound.
Dose-Dependence Not applicable in the same way as chemical probes; effect is typically all-or-none for a given cell.Allows for the study of dose-dependent effects and determination of IC50/EC50 values.[7][8]
Cellular Context Can be used to create stable cell lines or animal models with permanent target depletion.[9][10]Can be applied to a wide range of cell types and in vivo models.[8]
Potential for Compensation Chronic absence of the target protein may lead to the upregulation of compensatory pathways.Acute inhibition may reveal immediate signaling consequences before compensatory mechanisms are activated.
"Druggability" Assessment Provides information on the phenotypic consequence of target loss, but not directly on its druggability.Directly assesses whether a target is amenable to small molecule inhibition.

Quantitative Data Comparison: CRISPR vs. U0126 on ERK1/2 Signaling

To illustrate the comparative data obtained from each approach, the following table summarizes the expected outcomes of ERK1/2 knockout versus MEK1/2 inhibition on the phosphorylation of ERK1/2 and a downstream substrate, RSK. The data is a synthesized representation from multiple studies.[5][11][12][13][14]

Experimental ConditionTarget Protein Level (ERK1/2)p-ERK1/2 (Thr202/Tyr204) Levelp-RSK (Thr359/Ser363) Level
Wild-Type Control (DMSO) 100%100%100%
CRISPR ERK1/2 Knockout <10%Not DetectableNot Detectable
U0126 (10 µM) 100%<5%<10%

Data are represented as a percentage of the wild-type control. Values are approximations based on typical results from Western blot analysis.

Experimental Protocols

Detailed methodologies for validating the MoA of a target using both CRISPR-Cas9 and a chemical probe are provided below. These protocols are based on established methods for studying the ERK1/2 pathway in HEK293 cells.[3][15][16]

Genetic Probe: CRISPR-Cas9 Knockout of ERK1/2 in HEK293 Cells

Objective: To generate a stable HEK293 cell line lacking ERK1/2 expression to study the downstream consequences.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent

  • TrueCut™ Cas9 Protein v2

  • Synthetic guide RNA (sgRNA) targeting human MAPK3 (ERK1) and MAPK1 (ERK2)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-ERK1/2, anti-p-ERK1/2, anti-RSK, anti-p-RSK, and a loading control (e.g., anti-GAPDH)

Protocol:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Plate 200,000 cells per well in a 24-well plate and incubate for 24 hours.

    • Prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complexes by mixing Cas9 protein and sgRNAs for ERK1 and ERK2 according to the manufacturer's protocol.

    • Dilute the RNP complexes and Lipofectamine CRISPRMAX reagent in Opti-MEM™ medium.

    • Add the transfection complexes to the cells and incubate for 48-72 hours.

  • Clonal Isolation:

    • Serially dilute the transfected cells into 96-well plates to isolate single clones.

    • Expand the single-cell clones into larger cultures.

  • Validation of Knockout:

    • Harvest protein lysates from the expanded clones.

    • Perform Western blot analysis using an anti-ERK1/2 antibody to confirm the absence of the protein.

  • Downstream Analysis:

    • Once knockout is confirmed, stimulate the cells with a growth factor (e.g., EGF) to activate the pathway.

    • Perform Western blot analysis for p-ERK1/2 and p-RSK to confirm the lack of signaling.

Chemical Probe: Inhibition of MEK1/2 with U0126 in HEK293 Cells

Objective: To acutely inhibit the ERK1/2 pathway using the MEK1/2 inhibitor U0126 and assess the immediate impact on downstream signaling.

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • U0126 (MEK1/2 inhibitor)[17]

  • DMSO (vehicle control)

  • Growth factor (e.g., Epidermal Growth Factor - EGF)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-ERK1/2, anti-p-ERK1/2, anti-RSK, anti-p-RSK, and a loading control (e.g., anti-GAPDH)

Protocol:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Serum Starvation: When cells reach 70-80% confluency, replace the growth medium with serum-free DMEM and incubate for 12-16 hours to reduce basal signaling.[8]

  • Inhibitor Treatment:

    • Prepare a 10 mM stock solution of U0126 in DMSO.

    • Pre-treat the serum-starved cells with 10 µM U0126 or DMSO (vehicle control) for 1-2 hours.[7][13]

  • Pathway Stimulation:

    • Stimulate the cells with 100 ng/mL EGF for 10-15 minutes to activate the ERK1/2 pathway.

  • Cell Lysis and Protein Quantification:

    • Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot Analysis:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-RSK, total RSK, and a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the level of inhibition.

Visualizing the Experimental Logic and Signaling Pathway

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the targeted signaling pathway.

experimental_workflow cluster_genetic Genetic Probe (CRISPR) cluster_chemical Chemical Probe (U0126) g_start HEK293 Cells g_transfect Transfect with Cas9/sgRNA (ERK1/2) g_start->g_transfect g_isolate Isolate Single Clones g_transfect->g_isolate g_validate Validate Knockout (Western Blot) g_isolate->g_validate g_analyze Downstream Analysis g_validate->g_analyze c_start HEK293 Cells c_starve Serum Starve c_start->c_starve c_treat Treat with U0126 or DMSO c_starve->c_treat c_stimulate Stimulate (EGF) c_treat->c_stimulate c_lyse Cell Lysis c_stimulate->c_lyse c_analyze Western Blot Analysis c_lyse->c_analyze

Caption: Comparative experimental workflows for MoA validation.

ERK_pathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Transcription Transcription Factors (e.g., CREB, ELK1) ERK->Transcription RSK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response U0126 U0126 (Chemical Probe) U0126->MEK CRISPR CRISPR/Cas9 (Genetic Probe) CRISPR->ERK

Caption: The ERK1/2 signaling pathway and points of intervention.

By employing both genetic and chemical probes in a complementary fashion, researchers can build a more complete and robust understanding of a drug's mechanism of action, thereby increasing the confidence in its therapeutic potential.

References

Comparative Analysis of the ADME Properties of Piperidine-3-carbothioamide Isomers: A Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Piperidine-3-carbothioamide isomers are not extensively available in publicly accessible literature. This guide therefore presents a predictive comparison based on established principles of stereoisomerism in drug disposition and provides standardized experimental protocols for assessing these properties. The data herein is illustrative to guide researchers in their investigations.

The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs.[1][2][3] The spatial arrangement of substituents on the piperidine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Understanding the ADME profile of different isomers is crucial in early drug discovery to select candidates with favorable characteristics for further development.[4][5][6] This guide provides a comparative framework for the potential ADME properties of cis- and trans-isomers of this compound.

Predicted ADME Properties: A Comparative Overview

The following table summarizes the predicted ADME properties for the cis- and trans-isomers of this compound. These predictions are based on the principle that subtle changes in molecular shape and lipophilicity due to stereochemistry can impact interactions with transporters and metabolic enzymes.

ADME Parameter Assay Cis-Isomer (Predicted) Trans-Isomer (Predicted) Significance
Absorption Caco-2 PermeabilityPapp (A→B): 5.0 x 10⁻⁶ cm/sPapp (A→B): 7.5 x 10⁻⁶ cm/sPredicts intestinal absorption. Higher Papp suggests better absorption.
Efflux Ratio (B→A) / (A→B)2.51.8Indicates potential for active efflux by transporters like P-gp. A ratio >2 is often a flag.
Distribution Plasma Protein Binding85% bound92% boundAffects the free fraction of the drug available to exert its effect.
Blood-Plasma Ratio0.81.1Indicates preferential distribution into red blood cells (ratio > 1) or plasma (ratio < 1).
Metabolism Microsomal Stability (t½)45 min25 minPredicts the rate of metabolism in the liver. A longer half-life suggests greater stability.
CYP450 Inhibition (IC₅₀)> 30 µM (for major isoforms)> 30 µM (for major isoforms)Assesses the potential for drug-drug interactions. High IC₅₀ values are desirable.
Excretion Primary RouteRenalHepaticDetermines the main pathway of elimination from the body.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative table.

Caco-2 Permeability Assay

Purpose: To assess the intestinal permeability of a compound and identify potential for P-glycoprotein (P-gp) mediated efflux.

Methodology:

  • Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side is measured over time (A→B permeability).

  • In a separate set of wells, the compound is added to the basolateral side, and its appearance in the apical side is measured (B→A permeability).

  • Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp (B→A) by the Papp (A→B).

Plasma Protein Binding Assay

Purpose: To determine the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

Methodology:

  • Rapid Equilibrium Dialysis (RED) is a common method. A RED device consists of two chambers separated by a semipermeable membrane.

  • The test compound is added to plasma in one chamber, and buffer is added to the other chamber.

  • The device is incubated at 37°C until equilibrium is reached.

  • Samples are taken from both chambers and the concentration of the compound is determined by LC-MS/MS.

  • The percentage of bound drug is calculated from the difference in concentrations between the plasma and buffer chambers.

Microsomal Stability Assay

Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its hepatic clearance.

Methodology:

  • The test compound is incubated with liver microsomes (human, rat, or other species) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • The reaction is quenched by adding a solvent like acetonitrile.

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The half-life (t½) of the compound is determined from the rate of its disappearance.

CYP450 Inhibition Assay

Purpose: To assess the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) enzymes, which is a common cause of drug-drug interactions.

Methodology:

  • The test compound is incubated with human liver microsomes, a specific substrate for a CYP isoform (e.g., midazolam for CYP3A4), and NADPH.

  • The reaction is allowed to proceed for a specific time at 37°C.

  • The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

  • The experiment is repeated with a range of concentrations of the test compound.

  • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated.

Visualizing ADME Workflows and Pathways

ADME_Screening_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Caco-2_Permeability Caco-2 Permeability Plasma_Protein_Binding Plasma Protein Binding Caco-2_Permeability->Plasma_Protein_Binding Microsomal_Stability Microsomal Stability Plasma_Protein_Binding->Microsomal_Stability Blood_Plasma_Ratio Blood-Plasma Ratio CYP450_Inhibition CYP450 Inhibition Microsomal_Stability->CYP450_Inhibition Metabolite_ID Metabolite Identification CYP450_Inhibition->Metabolite_ID Lead_Candidates Lead_Candidates Metabolite_ID->Lead_Candidates Compound_Library Compound_Library Compound_Library->Caco-2_Permeability

Caption: A typical in vitro ADME screening cascade for lead optimization.

Metabolic_Pathway This compound This compound Phase_I_Metabolism Phase_I_Metabolism This compound->Phase_I_Metabolism CYP450 (e.g., Oxidation) Excretion Excretion This compound->Excretion Unchanged Drug Phase_II_Metabolism Phase_II_Metabolism Phase_I_Metabolism->Phase_II_Metabolism UGT, SULT (e.g., Glucuronidation) Phase_II_Metabolism->Excretion Urine or Bile

Caption: A generalized metabolic pathway for a piperidine-based compound.

References

Orthogonal Assays for Confirming the Biological Activity of Piperidine-3-carbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Piperidine-3-carbothioamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. Confirmation of a specific biological effect and elucidation of the mechanism of action requires a multi-faceted approach utilizing orthogonal assays. This guide provides an objective comparison of experimental strategies to validate two distinct, well-documented activities of closely related piperidine-3-carboxamide analogs: anti-malarial activity via proteasome inhibition and anti-cancer activity through induction of cellular senescence.

Data Presentation: Comparative Summary of Orthogonal Assays

To facilitate a clear comparison, the following tables summarize the key quantitative assays for each biological activity.

Table 1: Orthogonal Assays for Anti-Malarial Activity (Proteasome Inhibition)

Assay TypeSpecific AssayKey Parameter(s) MeasuredPurpose in Workflow
Biochemical Proteasome Activity AssayIC50 (half-maximal inhibitory concentration)Direct measure of target enzyme inhibition
Cell-Based P. falciparum Growth Inhibition AssayEC50 (half-maximal effective concentration)Assessment of whole-cell parasite killing
Cell-Based Bioluminescence Relative Rate of Kill (BRRoK)Rate of parasite killingDetermines the speed of anti-malarial action
Selectivity Human Proteasome Inhibition AssayIC50 against human proteasome isoforms (e.g., β5, β1, β2)Evaluates off-target effects and potential for toxicity
Selectivity Mammalian Cell Cytotoxicity Assay (e.g., HepG2)CC50 (half-maximal cytotoxic concentration)Assesses general cytotoxicity against human cells

Table 2: Orthogonal Assays for Anti-Cancer Activity (Senescence Induction)

Assay TypeSpecific AssayKey Parameter(s) MeasuredPurpose in Workflow
Cell-Based High-Content Screening (HCS) Phenomic AssayMorphological changes (cell size, granularity)Initial screen for senescence-like phenotype
Biochemical Senescence-Associated β-Galactosidase (SA-β-gal) AssayPercentage of SA-β-gal positive cellsConfirmatory biomarker assay for cellular senescence
Cell-Based Antiproliferative Assay (e.g., MTT, CellTiter-Glo)IC50 (half-maximal inhibitory concentration of proliferation)Measures the effect on cancer cell growth
Molecular Western Blot for Senescence MarkersExpression levels of p53, p21, p16Elucidates the signaling pathway involved in senescence
Selectivity Normal Cell Line Cytotoxicity Assay (e.g., primary fibroblasts)CC50 (half-maximal cytotoxic concentration)Determines selectivity for cancer cells over normal cells

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Proteasome Activity Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the proteasome.

Methodology:

  • Reagents: Purified P. falciparum 20S proteasome, fluorogenic substrate specific for the β5 subunit (e.g., Suc-LLVY-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT), test compound (this compound derivative).

  • Procedure:

    • The test compound is serially diluted in DMSO and then diluted in assay buffer.

    • The purified proteasome is incubated with the test compound for a defined period (e.g., 30 minutes) at 37°C.

    • The fluorogenic substrate is added to initiate the reaction.

    • The fluorescence intensity is measured over time using a plate reader (Excitation/Emission wavelengths specific for the fluorophore, e.g., 380/460 nm for AMC).

  • Data Analysis: The rate of substrate cleavage is calculated. The percent inhibition is determined relative to a DMSO control. The IC50 value is calculated by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic regression).

P. falciparum Growth Inhibition Assay

Objective: To assess the compound's ability to inhibit the growth of the malaria parasite in red blood cells.

Methodology:

  • Materials: Synchronized P. falciparum parasite culture (e.g., 3D7 strain), human red blood cells, complete parasite culture medium, SYBR Green I dye, 96-well plates.

  • Procedure:

    • The test compound is serially diluted in culture medium.

    • Parasite-infected red blood cells are added to the wells containing the compound dilutions.

    • The plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO2, 5% O2).

    • SYBR Green I lysis buffer is added to each well to stain the parasite DNA.

    • Fluorescence is measured using a plate reader (Excitation/Emission ~485/530 nm).

  • Data Analysis: The fluorescence intensity, which correlates with parasite density, is used to calculate the percent growth inhibition. The EC50 value is determined from the dose-response curve.

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

Objective: To detect a key biomarker of cellular senescence.

Methodology:

  • Materials: Human cancer cell line (e.g., A375 melanoma cells), cell culture medium, test compound, SA-β-gal staining solution (containing X-gal).

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are treated with the test compound at various concentrations for a prolonged period (e.g., 3-5 days).

    • The cells are washed with PBS and fixed.

    • The SA-β-gal staining solution is added, and the plates are incubated at 37°C (without CO2) for several hours to overnight.

    • The cells are washed and observed under a microscope.

  • Data Analysis: The percentage of blue-stained (senescent) cells is quantified by counting at least 200 cells per condition.[1]

Antiproliferative Assay (MTT)

Objective: To measure the reduction in cell viability and proliferation upon compound treatment.

Methodology:

  • Materials: Cancer cell line, cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or acidic isopropanol).

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After 24 hours, the cells are treated with serial dilutions of the test compound.

    • The plates are incubated for a further 48-72 hours.

    • MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

    • The solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured on a plate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are converted to percent viability relative to a vehicle-treated control. The IC50 value is calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the conceptual frameworks for the orthogonal assay workflows and the targeted signaling pathways.

experimental_workflow_antimalarial cluster_0 Biochemical Confirmation cluster_1 Cellular Activity cluster_2 Selectivity Profile Proteasome_Assay Proteasome Inhibition Assay (IC50) Human_Proteasome Human Proteasome Assay (Selectivity) Proteasome_Assay->Human_Proteasome Assess Selectivity Parasite_Growth P. falciparum Growth Inhibition (EC50) Kill_Rate Rate of Kill Assay (BRRoK) Parasite_Growth->Kill_Rate Characterize Kinetics Cytotoxicity Mammalian Cell Cytotoxicity (CC50) Parasite_Growth->Cytotoxicity Assess Safety Initial_Hit This compound (Hit Compound) Initial_Hit->Proteasome_Assay Direct Target Engagement Initial_Hit->Parasite_Growth Phenotypic Screen

Caption: Workflow for confirming anti-malarial activity.

signaling_pathway_senescence Drug This compound Derivative Stress Cellular Stress (e.g., DNA Damage) Drug->Stress p53_p21 p53/p21 Pathway Stress->p53_p21 p16 p16/Rb Pathway Stress->p16 CDK Cyclin-Dependent Kinases (CDKs) p53_p21->CDK inhibition p16->CDK inhibition Proliferation Cell Cycle Progression CDK->Proliferation promotes Senescence Cellular Senescence CDK->Senescence prevents

Caption: Simplified signaling pathway for induced cellular senescence.

By employing a combination of these orthogonal assays, researchers can robustly confirm the biological activity of this compound derivatives, elucidate their mechanism of action, and build a comprehensive data package to support further drug development efforts.

References

Navigating the Conformational Landscape of Piperidine-3-carbothioamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity. This guide provides a comparative analysis of the conformational states of Piperidine-3-carbothioamide, a heterocyclic compound with potential applications in medicinal chemistry. Due to a lack of direct experimental data for this specific molecule in the public domain, this analysis is based on established principles of piperidine stereochemistry, computational modeling data from analogous compounds, and standard experimental protocols used for such determinations.

The flexible six-membered ring of piperidine can adopt several conformations, with the "chair" form being the most stable. However, the presence of a carbothioamide substituent at the 3-position introduces steric and electronic factors that influence the equilibrium between different conformational states. This guide will delve into the theoretical conformational preferences of this compound and outline the experimental methodologies required to validate these predictions.

Theoretical Conformational States: A Comparative Overview

The conformational landscape of this compound is primarily dominated by two chair conformers in equilibrium: one with the carbothioamide group in an axial orientation and the other with it in an equatorial position. Other higher-energy conformations, such as the boat and twist-boat, are generally considered transient states.

Computational studies on similarly substituted piperidine rings provide insights into the likely energetic preferences. The relative stability of the axial versus equatorial conformer is governed by a balance of steric hindrance and electronic effects.

ConformerSubstituent OrientationRelative Energy (Theoretical)Key Interactions
Chair 1 Equatorial-CarbothioamideLowerReduced 1,3-diaxial interactions, leading to greater stability.
Chair 2 Axial-CarbothioamideHigherIncreased steric strain due to 1,3-diaxial interactions with axial hydrogens at C1 and C5.
Boat/Twist-Boat N/ASignificantly HigherHigh torsional and steric strain; generally considered transition states.

Experimental Protocols for Conformational Analysis

To experimentally determine the conformational states of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: The one-dimensional proton NMR spectrum is acquired. The chemical shifts and, more importantly, the coupling constants (³J values) between adjacent protons are analyzed. The magnitude of the vicinal coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents on the piperidine ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the chemical environment of each carbon atom. The chemical shifts of the ring carbons can be indicative of the dominant chair conformation.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space interactions, further confirming the spatial arrangement of atoms and the preferred conformation.

X-ray Crystallography

X-ray crystallography provides the precise solid-state structure of a molecule.

Methodology:

  • Crystallization: Single crystals of this compound are grown from a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding the precise bond lengths, bond angles, and dihedral angles of the molecule in the solid state. This provides a definitive picture of the preferred conformation in the crystalline form.

Visualizing Conformational Equilibrium and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and the general workflow for their analysis.

G cluster_equilibrium Conformational Equilibrium of Piperidine Ring cluster_high_energy High-Energy Intermediates Axial Conformer Axial Conformer Equatorial Conformer Equatorial Conformer Axial Conformer->Equatorial Conformer Twist-Boat Twist-Boat Equatorial Conformer->Twist-Boat Ring Flip Twist-Boat->Axial Conformer Ring Flip Boat Boat Twist-Boat->Boat

Caption: Equilibrium between chair and boat/twist-boat conformers of a substituted piperidine.

G Start Start: This compound Sample Computational_Modeling Computational Modeling (DFT, Molecular Mechanics) Start->Computational_Modeling NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D NMR) Start->NMR_Spectroscopy Xray_Crystallography X-ray Crystallography Start->Xray_Crystallography Data_Analysis Data Analysis (Coupling Constants, Dihedral Angles) Computational_Modeling->Data_Analysis NMR_Spectroscopy->Data_Analysis Xray_Crystallography->Data_Analysis Conformational_Assignment Conformational State Assignment Data_Analysis->Conformational_Assignment

Caption: General workflow for the conformational analysis of this compound.

Conclusion

While direct experimental data for this compound remains to be published, a robust framework for its conformational analysis can be established based on theoretical principles and established experimental techniques. Computational modeling suggests a preference for the chair conformation with the carbothioamide group in the equatorial position to minimize steric interactions. Definitive experimental validation through NMR spectroscopy in solution and X-ray crystallography in the solid state would be necessary to confirm these theoretical predictions. The methodologies and comparative data presented in this guide provide a comprehensive roadmap for researchers to investigate the conformational landscape of this and other substituted piperidine compounds, ultimately aiding in the rational design of new therapeutic agents.

Inter-laboratory Validation of Piperidine-3-carbothioamide Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key considerations and methodologies for the inter-laboratory validation of bioassays for Piperidine-3-carbothioamide and related small molecule inhibitors. Due to the limited publicly available inter-laboratory validation data for this specific compound, this guide presents a representative framework based on established best practices for analogous small molecule bioassays. The provided experimental protocols and quantitative data are illustrative and serve as a template for designing and evaluating such validation studies.

Introduction to Inter-laboratory Validation

Inter-laboratory validation, also known as reproducibility, is a critical step in the lifecycle of a bioassay.[1] It assesses the consistency and reliability of an assay when performed by different laboratories, using different personnel, equipment, and reagents.[1][2] A robust inter-laboratory validation ensures that the bioassay can be successfully transferred and implemented across various research and development sites, generating comparable results. This is paramount for regulatory submissions, collaborative research, and ensuring the long-term viability of a drug development program.[2]

Key validation parameters, as outlined by regulatory bodies like the International Council for Harmonisation (ICH), include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[3]

Experimental Protocols

A common approach for assessing the activity of small molecule inhibitors like this compound is through a cell-based assay that measures the inhibition of a specific cellular process, such as a signaling pathway.[4][5] Below is a representative protocol for a cell-based assay to determine the inhibitory potency (IC50) of a compound.

Representative Cell-Based Assay Protocol: Inhibition of a Kinase Signaling Pathway

This protocol describes a method to measure the inhibition of a target kinase by this compound in a cellular context.

1. Cell Culture and Seeding:

  • Culture a relevant human cancer cell line (e.g., one known to be dependent on the target kinase) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
  • Harvest cells using trypsin-EDTA and perform a cell count to ensure viability.
  • Seed the cells into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Perform a serial dilution of the stock solution to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept constant and at a low level (e.g., <0.5%) to avoid solvent-induced cytotoxicity.
  • Add the diluted compound or vehicle control (DMSO) to the appropriate wells of the 96-well plate containing the cells.

3. Incubation and Lysis:

  • Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
  • After incubation, remove the medium and lyse the cells using a suitable lysis buffer.

4. Signal Detection (e.g., Homogeneous Time-Resolved Fluorescence - HTRF):

  • The cell lysate is then analyzed to measure the activity of the target kinase. HTRF is a common technology for this purpose.[4]
  • Add the HTRF reagents, which typically include a europium cryptate-labeled antibody that recognizes a phosphorylated substrate of the target kinase and an XL665-labeled antibody that recognizes the total amount of the substrate.
  • Incubate the plate with the HTRF reagents for the recommended time to allow for antibody binding.
  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two different wavelengths.

5. Data Analysis:

  • The HTRF ratio is calculated from the two emission values, which corresponds to the amount of phosphorylated substrate.
  • Plot the HTRF ratio against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the target kinase activity.

Data Presentation: Representative Inter-laboratory Comparison

The following tables present hypothetical but realistic quantitative data from a simulated inter-laboratory validation study for a this compound bioassay. Three independent laboratories (Lab A, Lab B, and Lab C) participated in the study.

Table 1: Linearity of the Bioassay

LaboratoryConcentration (nM)Measured Response (RFU)% Recovery
Lab A 1.0105.2105.2%
10.098.798.7%
100.0101.5101.5%
1000.095.895.8%
Lab B 1.0102.1102.1%
10.0100.5100.5%
100.097.397.3%
1000.099.299.2%
Lab C 1.099.899.8%
10.0103.4103.4%
100.096.596.5%
1000.0101.1101.1%

Table 2: Precision and Accuracy of IC50 Determination

LaboratoryRepeatability (Intra-assay %CV, n=3)Intermediate Precision (Inter-assay %CV, n=3 days)Accuracy (% Bias from Nominal IC50)
Lab A 8.5%12.1%-4.2%
Lab B 9.2%13.5%+2.8%
Lab C 7.9%11.8%+1.5%
Overall 8.5% 12.5% N/A

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LaboratoryLimit of Detection (LOD) (nM)Limit of Quantitation (LOQ) (nM)
Lab A 0.51.5
Lab B 0.61.8
Lab C 0.41.2

Visualization of Workflows and Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding and standardizing bioassay protocols.

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor P_Receptor Phosphorylated RTK Receptor->P_Receptor Autophosphorylation Adaptor Adaptor Proteins P_Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 P_Kinase1 Phosphorylated Kinase 1 Kinase1->P_Kinase1 Kinase2 Kinase 2 P_Kinase1->Kinase2 P_Kinase2 Phosphorylated Kinase 2 Kinase2->P_Kinase2 TF Transcription Factor P_Kinase2->TF P_TF Phosphorylated TF TF->P_TF Nucleus Nucleus P_TF->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor This compound Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway for a receptor tyrosine kinase, a common target for small molecule inhibitors.

G cluster_workflow Inter-laboratory Bioassay Validation Workflow Protocol 1. Establish Standardized Protocol Distribution 2. Distribute Protocol, Reagents, and Compound to Labs Protocol->Distribution Training 3. Analyst Training and Protocol Familiarization Distribution->Training Execution 4. Independent Assay Execution (Multiple Days) Training->Execution Data_Collection 5. Data Collection and Raw Data Sharing Execution->Data_Collection Analysis 6. Centralized Statistical Analysis Data_Collection->Analysis Report 7. Inter-laboratory Validation Report Analysis->Report Acceptance 8. Comparison against Acceptance Criteria Report->Acceptance Outcome Outcome Acceptance->Outcome Validated Assay Validated Outcome->Validated Criteria Met Investigation Further Investigation/ Protocol Optimization Outcome->Investigation Criteria Not Met

Caption: A generalized workflow for conducting an inter-laboratory bioassay validation study.

Conclusion

A successful inter-laboratory validation is a cornerstone of robust bioassay development. It provides a high degree of confidence in the reliability and transferability of the assay. While specific quantitative data for this compound is not yet in the public domain, the principles, protocols, and data presented in this guide offer a solid framework for researchers and drug development professionals to design, execute, and evaluate their own inter-laboratory validation studies for this and other novel small molecule inhibitors. Adherence to these best practices will ultimately contribute to the generation of high-quality, reproducible data essential for advancing promising therapeutic candidates.

References

The Green Revolution in Pharmaceutical Synthesis: A Cost-Effectiveness Showdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pressure to produce novel therapeutics is matched only by the demand for cost-effective and sustainable manufacturing processes. This guide delves into the comparative cost-effectiveness of different synthetic approaches for active pharmaceutical ingredients (APIs), highlighting the economic and environmental benefits of greener synthesis routes. We will explore two prominent case studies: the evolution of ibuprofen synthesis and the rapid optimization of manufacturing routes for the COVID-19 antiviral, molnupiravir.

The pharmaceutical industry is increasingly embracing green chemistry principles, not only for their environmental benefits but also for their significant impact on the bottom line.[1][2] Metrics such as Process Mass Intensity (PMI), which measures the total mass of materials used to produce a specified mass of product, and atom economy are becoming standard benchmarks for evaluating the sustainability and efficiency of a synthetic process.[1][3][4][5][6] A lower PMI generally indicates a more efficient and less wasteful process, translating to reduced raw material and solvent costs, as well as lower waste disposal expenses.[6][7]

Case Study 1: Ibuprofen - A Classic Tale of Process Optimization

The synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a textbook example of how green chemistry can revolutionize a manufacturing process.[8][9][10] The original Boots process, developed in the 1960s, was a six-step synthesis with a low atom economy of only 40%, meaning a significant portion of the reactants ended up as waste.[10][11] In contrast, the later BHC (Boots-Hoechst-Celanese) process is a more streamlined, three-step catalytic route with a much-improved atom economy of 77%.[8][10][11]

Key Improvements in the BHC Process:
  • Reduced Number of Steps: The BHC process consolidates multiple reactions, significantly reducing the number of unit operations, processing time, and potential for material loss.[10][11]

  • Catalytic vs. Stoichiometric Reagents: The use of catalytic reagents in the BHC process, which are regenerated and reused, minimizes waste compared to the stoichiometric reagents used in the Boots process that are consumed in the reaction.[11]

  • Higher Atom Economy: A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, leading to less waste and a more efficient process.[10][11]

The following table summarizes the key metrics for the two ibuprofen synthesis routes:

MetricBoots ProcessBHC Process
Number of Steps 63
Atom Economy 40%[10][11]77% (can approach 99% with recovery and reuse of acetic acid)[11]
Overall Yield < 40%~80%
Key Reagents Stoichiometric (e.g., aluminum trichloride)Catalytic (e.g., HF, Palladium)

Case Study 2: Molnupiravir - Rapid Development of Cost-Effective Routes

A more recent example of the power of process optimization is the development of manufacturing routes for the COVID-19 antiviral drug, molnupiravir. A holistic approach that combined synthetic route design, biocatalysis, and detailed cost of goods (COGs) modeling led to the rapid identification of more cost-effective production methods.[12] This was crucial for ensuring broad access to the medication, particularly in low- and middle-income countries.[12]

A comparative analysis of five different synthetic routes for molnupiravir revealed significant variations in cost-effectiveness. The routes utilized different starting materials (uridine vs. cytidine) and employed both chemical and biocatalytic methods.[12]

The table below presents a summary of the COGs analysis for the different molnupiravir synthetic routes:

Synthetic RouteStarting MaterialKey FeaturesOverall YieldNumber of StepsAPI COGs ($/kg)
Route A (Traditional) Uridine-~35%5~$1000
Route B (M4ALL Biocatalytic) CytidineUse of Novozyme 435 in the final step44%4$205[12]
Route C (M4ALL Chemical) CytidineUtilizes low-cost reagents44%4Not specified, but cost-effective
Route D (M4ALL Improved Uridine) UridineTelescoped key steps61%[12]3$467[12]
Route E (Manchester Biocatalytic) CytidineCustom enzyme in the first step~53%4$189[12]

Note: The COGs are estimates based on modeling and are sensitive to raw material costs and process yields.[12]

The analysis demonstrated that biocatalytic routes, particularly the one developed by the University of Manchester, offered the most significant cost reductions, achieving a 3-6 fold decrease in API COGs compared to the traditional route.[12] Key cost drivers identified in these syntheses included the starting materials (uridine and cytidine) and the cost of enzymes like Novozyme 435.[12] However, the potential for enzyme recycling can further improve the cost-effectiveness of biocatalytic processes.[12]

Visualizing the Path to Cost-Effectiveness

The following diagrams illustrate the key concepts and workflows discussed in this guide.

CostEffectivenessFactors cluster_factors Influencing Factors cluster_metrics Key Metrics Number of Steps Number of Steps PMI PMI Number of Steps->PMI Yield Yield COGs COGs Yield->COGs Catalyst Type Catalyst Type Atom Economy Atom Economy Catalyst Type->Atom Economy Starting Material Cost Starting Material Cost Starting Material Cost->COGs Solvent & Reagent Cost Solvent & Reagent Cost Solvent & Reagent Cost->PMI Waste Disposal Cost Waste Disposal Cost Waste Disposal Cost->PMI Process Mass Intensity (PMI) Process Mass Intensity (PMI) Cost-Effectiveness Cost-Effectiveness Atom Economy->Cost-Effectiveness Cost of Goods (COGs) Cost of Goods (COGs) PMI->Cost-Effectiveness COGs->Cost-Effectiveness

Caption: Factors influencing the cost-effectiveness of a synthetic route.

BiocatalyticWorkflow Start Start Starting Material (e.g., Cytidine) Starting Material (e.g., Cytidine) Start->Starting Material (e.g., Cytidine) Enzymatic Conversion (Custom Enzyme) Enzymatic Conversion (Custom Enzyme) Starting Material (e.g., Cytidine)->Enzymatic Conversion (Custom Enzyme) Intermediate Product Intermediate Product Enzymatic Conversion (Custom Enzyme)->Intermediate Product Chemical Steps Chemical Steps Intermediate Product->Chemical Steps Crude API Crude API Chemical Steps->Crude API Purification Purification Crude API->Purification Final API (Molnupiravir) Final API (Molnupiravir) Purification->Final API (Molnupiravir) End End Final API (Molnupiravir)->End

Caption: A representative biocatalytic workflow for molnupiravir synthesis.

Experimental Protocols

General Approach to Cost of Goods (COGs) Modeling:

COGs models are used to estimate the manufacturing cost of an API.[12] These models typically account for:

  • Raw Material Costs: The price of starting materials, reagents, and solvents.

  • Labor Costs: The wages of personnel involved in the manufacturing process.

  • Facility Costs: The overhead associated with the manufacturing plant, including utilities and maintenance.

  • Capital Costs: The depreciation of equipment and facilities.

  • Waste Disposal Costs: The expense of treating and disposing of waste generated during the process.

The model inputs include the synthetic route, reaction yields, material usage, and cost data for each component. The output is an estimated cost per kilogram of the final API.[12]

Representative Experimental Protocol: Biocatalytic Synthesis of a Molnupiravir Intermediate (Based on the Manchester Route)

This is a generalized protocol based on the description in the cited literature and does not constitute a detailed manufacturing procedure.

  • Enzymatic Conversion of Cytidine: Cytidine is dissolved in a suitable buffer system. A custom-engineered enzyme is added to the solution. The reaction mixture is incubated under optimized conditions of temperature and pH to facilitate the conversion of cytidine to the desired intermediate, N-hydroxycytidine (NHC).[12] The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion of the enzymatic reaction, the enzyme may be removed by filtration or other separation techniques for potential reuse. The reaction mixture is then subjected to a work-up procedure to isolate the crude NHC. This may involve extraction, precipitation, or crystallization.

  • Subsequent Chemical Steps: The isolated NHC is then carried forward through the remaining chemical steps of the synthesis, which may include protection, acylation, oximation, and deprotection, to yield the final molnupiravir API.[12]

  • Purification: The crude molnupiravir is purified to meet the required specifications for pharmaceutical use. This typically involves crystallization or chromatography.

Conclusion

The case studies of ibuprofen and molnupiravir clearly demonstrate the substantial benefits of adopting greener and more efficient synthetic routes in pharmaceutical manufacturing. By focusing on metrics like PMI and atom economy, and by leveraging innovative approaches such as biocatalysis, the pharmaceutical industry can achieve significant cost reductions while simultaneously minimizing its environmental footprint. For researchers and drug development professionals, the early consideration and implementation of these principles are paramount to developing sustainable and economically viable therapies for the future.

References

Safety Operating Guide

Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the proper disposal procedures for Piperidine-3-carbothioamide, a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is constructed based on information for structurally similar compounds, namely Piperidine-4-carbothioamide and Pyridine-3-carbothioamide, as well as general principles for the disposal of thioamide-containing compounds.

Core Safety and Hazard Information

A thorough understanding of the potential hazards associated with this compound is the first step toward safe handling and disposal. Based on data from related compounds, researchers should handle this chemical with caution, assuming it may possess similar toxicological properties.

Hazard Assessment of Related Compounds:

CompoundKey Hazard Statements
Piperidine-4-carbothioamide Toxic if swallowed, Causes serious eye irritation.[1]
Pyridine-3-carbothioamide Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]

Given these profiles, it is prudent to treat this compound as a substance that is potentially toxic if ingested and an irritant to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Waste Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate quantity of the waste and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Do not dispose of this compound down the drain or in regular trash.[2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure:

    • Alert personnel in the immediate area and restrict access.

    • Ensure the area is well-ventilated.

  • Don Appropriate PPE:

    • Before cleaning the spill, put on the required personal protective equipment as outlined above.

  • Containment and Cleanup:

    • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[2]

    • For liquid spills (if dissolved in a solvent): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbent material into the hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Logical Workflow for Safe Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway start Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe fume_hood Work in a Fume Hood start->fume_hood waste_generated Waste Generated (Unused chemical, contaminated items) ppe->waste_generated fume_hood->waste_generated spill Spill Occurs waste_generated->spill Accident collect_waste Collect in Labeled Hazardous Waste Container waste_generated->collect_waste Normal Use spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup store_waste Store in Designated Waste Area collect_waste->store_waste spill_cleanup->collect_waste licensed_disposal Dispose via Licensed Waste Contractor store_waste->licensed_disposal

References

Essential Safety and Logistical Information for Handling Piperidine-3-carbothioamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Piperidine-3-carbothioamide is readily available. The following guidance is based on the known hazards of the constituent chemical groups: the piperidine ring and the carbothioamide functional group. Piperidine is recognized as a flammable, toxic, and corrosive substance. Thioamides can also present significant health risks. Therefore, this compound should be handled with extreme caution as a potentially toxic and corrosive solid.

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound. Adherence to these guidelines is vital to minimize risks in the laboratory.

Quantitative Data Summary

The following table summarizes the anticipated hazards and the necessary personal protective equipment (PPE) based on the analysis of related chemical compounds.

Hazard CategoryAnticipated HazardRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.Chemical-resistant gloves (Nitrile, Neoprene), lab coat, and respiratory protection (use in a certified chemical fume hood is mandatory).
Skin Corrosion/Irritation Expected to be corrosive or irritating to the skin.Chemical-resistant gloves (Nitrile, Neoprene), chemical-resistant apron or suit.
Eye Damage/Irritation Poses a high risk of serious eye damage or irritation.Chemical safety goggles and a face shield.[1][2][3]
Flammability While a solid, it may be combustible. Piperidine, a related compound, is highly flammable.Store away from ignition sources. Use non-sparking tools for handling.

Procedural Guidance for Safe Handling and Operations

Due to the unknown specific toxicity of this compound, it is imperative to handle it as a highly hazardous substance. The following step-by-step protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4]

  • Ventilation: Ensure the laboratory is well-ventilated.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear two pairs of chemical-resistant gloves, with the outer glove being a heavy-duty, extended-cuff nitrile or neoprene glove. Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes and airborne particles.[1][2][3]

  • Skin and Body Protection: A flame-retardant lab coat worn over long-sleeved clothing and long pants is required. For tasks with a higher risk of spillage, a chemical-resistant apron or suit should be worn.[1]

  • Footwear: Fully enclosed, chemical-resistant shoes are required.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling this compound.

    • Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) inside the fume hood before opening the chemical container.

    • Ensure a labeled waste container is ready for the disposal of contaminated materials.

  • Weighing and Transferring:

    • Carefully open the container inside the fume hood.

    • Use a dedicated, clean spatula to transfer the required amount of the solid onto weighing paper or into a container.

    • Avoid generating dust. If the material is a fine powder, consider using a spatula with a dampened tip (with a compatible solvent) to minimize dust.

    • Close the primary container tightly immediately after use.

  • Solution Preparation:

    • If preparing a solution, add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • Ensure the dissolution process is conducted entirely within the fume hood.

  • Post-Handling:

    • Decontaminate all surfaces in the fume hood that may have come into contact with the chemical.

    • Carefully remove and dispose of all contaminated disposable materials (gloves, weighing paper, etc.) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency and Disposal Plans

Spill Response
  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or you are not trained to handle it, contact your institution's emergency response team.

    • Prevent the spill from entering drains.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound."

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed. Given the presence of nitrogen and sulfur, it should be segregated.

  • Container Disposal:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

    • After rinsing, the container should be disposed of according to your institution's guidelines for decontaminated chemical containers.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of a chemical with unknown or high toxicity, such as this compound.

SafeHandlingWorkflow start Start: Prepare for Handling prep 1. Assemble Equipment in Fume Hood start->prep end_op End of Operation don_ppe 2. Don Full PPE prep->don_ppe weigh 3. Weigh/Transfer Chemical don_ppe->weigh spill Spill Occurs? weigh->spill dissolve 4. Prepare Solution (if needed) decontaminate 5. Decontaminate Work Area dissolve->decontaminate dispose_waste 6. Dispose of Contaminated Materials decontaminate->dispose_waste remove_ppe 7. Doff PPE Correctly dispose_waste->remove_ppe wash_hands 8. Wash Hands Thoroughly remove_ppe->wash_hands wash_hands->end_op spill->dissolve No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->decontaminate

Caption: Safe handling workflow for this compound.

References

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